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  • Product: 2,3-Bis(Fmoc-amino)propionic acid

Core Science & Biosynthesis

Foundational

Architectural Mastery in Peptide Engineering: A Technical Guide to Fmoc-Dap(Fmoc)-OH

As a Senior Application Scientist overseeing high-throughput peptide synthesis and structural engineering, I frequently encounter the non-linear complexities of transitioning from standard linear peptides to branched arc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput peptide synthesis and structural engineering, I frequently encounter the non-linear complexities of transitioning from standard linear peptides to branched architectures. The strategic selection of branching nodes is the most critical decision in designing peptide dendrimers, Multiple Antigen Peptides (MAPs), and multivalent therapeutics.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocol for utilizing Fmoc-Dap(Fmoc)-OH —the premier building block for symmetric peptide branching.

Chemical Identity & Structural Mechanics

Fmoc-Dap(Fmoc)-OH, formally known as Nα,Nβ -di-Fmoc-L-2,3-diaminopropionic acid, is a derivative of the shortest non-proteinogenic diamino acid ([1]([Link])).

The Causality of Node Selection: Why choose Dap over the more common Lysine for branching? Lysine possesses a flexible four-carbon alkyl side chain, which creates a loose, highly dynamic branching point. In contrast, Dap contains only a single methylene spacer between the α -carbon and the β -amine. This ultra-short side chain creates a rigid, highly compact structural node. When building multivalent receptor ligands or MAPs, this spatial density forces the branched peptide chains into close proximity, significantly enhancing avidity and target engagement[2].

Because both the α and β amines are protected by fluorenylmethyloxycarbonyl (Fmoc) groups, they are cleaved simultaneously under standard basic conditions, enabling perfectly symmetric, bidirectional chain elongation[2].

Quantitative Data: Physicochemical Profile

To ensure reproducibility and proper reagent handling, the fundamental physicochemical properties of Fmoc-Dap(Fmoc)-OH are summarized below:

PropertySpecification
IUPAC Name (2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
CAS Number 201473-90-7
Molecular Weight 548.59 g/mol
Chemical Formula C33H28N2O6
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and NMP (Insoluble in H2O)
Storage Conditions 2-8°C, sealed in a dry environment
Safety / Handling WGK 3; Combustible Solid (Requires standard PPE)

Mechanistic Logic of Symmetric Branching

The integration of Fmoc-Dap(Fmoc)-OH into a Solid-Phase Peptide Synthesis (SPPS) workflow requires a precise understanding of the activation, coupling, and deprotection phases. The following diagram illustrates the logical flow of symmetric dendrimer generation.

SPPS_Workflow N1 Linear Peptide on Resin N2 Couple Fmoc-Dap(Fmoc)-OH (HATU / DIPEA) N1->N2 Activation Step N3 Fmoc-Dap(Fmoc)-Peptide-Resin N2->N3 Amide Bond Formation N4 Fmoc Deprotection (20% Piperidine in DMF) N3->N4 Base Cleavage N5 H2N-Dap(NH2)-Peptide-Resin (Dual Free Amines) N4->N5 CO2 & DBF Release N6 Symmetric Elongation (Excess Fmoc-AA-OH) N5->N6 Branching Point N7 Branched Peptide Dendrimer N6->N7 Dual Coupling

Fig 1: Mechanistic workflow of symmetric peptide branching utilizing Fmoc-Dap(Fmoc)-OH in SPPS.

Self-Validating Protocol: Synthesis of a Symmetric Peptide Dendrimer

Every robust protocol must be a self-validating system. Due to the severe steric hindrance imposed by two bulky Fmoc groups on an ultra-short carbon backbone, standard coupling conditions often fail. The following methodology is engineered to overcome these thermodynamic barriers while providing inline analytical checkpoints.

Phase 1: Activation and Coupling
  • Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Solvation expands the polystyrene or PEG matrix, maximizing the spatial accessibility of the N-terminal amines for the incoming bulky Dap residue.

  • Reagent Preparation: Dissolve 3.0 equivalents of Fmoc-Dap(Fmoc)-OH and 2.95 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA.

    • Causality: The dual-Fmoc structure severely restricts nucleophilic attack. HATU is mandated here (over HBTU) because it generates a highly reactive HOAt-active ester, driving the coupling forward despite steric clashes. A slight substoichiometric amount of HATU (2.95 eq) prevents the irreversible capping of the resin by unreacted uronium species.

  • Self-Validation (Kaiser Test): Wash the resin thoroughly and perform a Kaiser test.

    • Causality: Ninhydrin reacts with free primary amines to form a deep blue Ruhemann's purple complex. A negative (yellow) result validates complete acylation. If the beads are blue, the steric hindrance was not overcome, and Step 3 must be repeated.

Phase 2: Simultaneous Deprotection & Symmetric Elongation
  • Dual Fmoc Cleavage: Treat the resin with 20% Piperidine in DMF (2 cycles of 10 minutes).

    • Causality: Piperidine acts as a mild base to abstract the acidic proton from both fluorene rings. This triggers an E1cb elimination that releases dibenzofulvene (DBF) and CO2​ , simultaneously exposing both the α and β amines.

  • Self-Validation (UV Monitoring): Measure the UV absorbance of the deprotection effluent at 301 nm.

    • Causality: Quantifying the DBF-piperidine adduct ensures that both Fmoc groups were successfully removed. A lower-than-expected absorbance indicates incomplete deprotection, which would lead to asymmetric branching.

  • Symmetric Elongation: Couple the next Fmoc-Amino Acid using 6.0 to 8.0 equivalents relative to the initial resin loading.

    • Causality: Because the resin now possesses twice the number of active amine sites per bead, the stoichiometry must be strictly doubled. Failing to increase the equivalents will result in a loss of thermodynamic driving force, leading to severe deletion sequences in one or both branches.

Analytical Troubleshooting

When engineering complex branched architectures, deviations must be diagnosed mechanistically. Use the following structured data to correct synthesis failures:

ObservationMechanistic CauseCorrective Action
Positive Kaiser Test (Blue) after Dap coupling Severe steric hindrance from the dual Fmoc groups preventing complete amide bond formation.Re-couple using highly reactive HATU/HOAt chemistry or apply Microwave-Assisted SPPS (75°C, 5 min)[3].
Low yield of the final symmetric branched peptide Incomplete dual Fmoc deprotection leading to asymmetric, truncated growth.Extend piperidine treatment time; monitor DBF release via UV absorbance at 301 nm until the baseline is fully reached.
High prevalence of deletion sequences in branches Insufficient stoichiometry during the symmetric elongation phase.Double the equivalents of Fmoc-AA-OH and coupling reagents (use 6–8 eq relative to initial resin loading).

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756104, Fmoc-Dap(Fmoc)-OH". PubChem. URL: [Link]

Sources

Exploratory

Synthesis of 2,3-Bis(Fmoc-amino)propionic Acid: A Technical Guide

Executive Summary 2,3-Bis(Fmoc-amino)propionic acid, commonly designated as Fmoc-Dap(Fmoc)-OH (CAS: 201473-90-7), is a critical building block in advanced solid-phase peptide synthesis (SPPS)[1]. Featuring identical fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Bis(Fmoc-amino)propionic acid, commonly designated as Fmoc-Dap(Fmoc)-OH (CAS: 201473-90-7), is a critical building block in advanced solid-phase peptide synthesis (SPPS)[1]. Featuring identical fluorenylmethyloxycarbonyl (Fmoc) protecting groups on both the α

  • and β -amino positions, this non-proteinogenic amino acid enables the simultaneous deprotection of both amine termini. This property makes it an indispensable node for synthesizing symmetrical branched peptides, peptide dendrimers, and complex multivalent bioconjugates[2].

This technical whitepaper outlines a highly efficient, scalable, and self-validating two-step synthetic route to Fmoc-Dap(Fmoc)-OH starting from commercially available Fmoc-L-asparagine (Fmoc-Asn-OH).

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2,3-diaminopropionic acid (Dap) derivatives frequently relies on the structural manipulation of asparagine or serine[3]. For Fmoc-Dap(Fmoc)-OH, the most direct and atom-economical route is the Hofmann rearrangement of the side-chain primary amide of Fmoc-Asn-OH[4].

Classical Hofmann rearrangement conditions (e.g., Br₂/NaOH) are highly basic and incompatible with the base-labile Fmoc protecting group. To circumvent this, modern synthetic protocols utilize [bis(trifluoroacetoxy)iodo]benzene (PIFA) , a hypervalent iodine reagent[5]. PIFA facilitates the rearrangement under mild, slightly acidic to neutral conditions, preserving the α -Fmoc group and yielding the intermediate Fmoc-Dap-OH[6]. Subsequently, the newly liberated β -amine is protected using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) to yield the target compound.

Reaction Workflow

G Start Fmoc-Asn-OH (Starting Material) Step1 Hofmann Rearrangement PIFA, Pyridine MeCN/H2O, rt Start->Step1 Int1 Fmoc-Dap-OH (Intermediate) Step1->Int1 -CO2 Step2 Fmoc Protection Fmoc-OSu, Na2CO3 Dioxane/H2O, pH 8-9 Int1->Step2 Product Fmoc-Dap(Fmoc)-OH (Target Compound) Step2->Product App Solid-Phase Peptide Synthesis (Branched Peptides) Product->App

Workflow for the two-step synthesis of Fmoc-Dap(Fmoc)-OH from Fmoc-Asn-OH.

Experimental Protocols (Self-Validating System)

As a Senior Application Scientist, it is critical to not only execute these steps but to understand the causality behind each reagent choice to troubleshoot effectively.

Step 1: Synthesis of Fmoc-Dap-OH via Hofmann Rearrangement

Objective: Convert the side-chain amide of Fmoc-Asn-OH to a primary amine.

  • Dissolution: Suspend Fmoc-Asn-OH (1.0 equiv) in a 1:1 (v/v) mixture of acetonitrile (MeCN) and deionized water[5].

    • Causality: MeCN solubilizes the organic starting material and PIFA, while water is strictly required to hydrolyze the transient isocyanate intermediate into the primary amine and CO₂ gas.

  • Reagent Addition: Add pyridine (2.0 equiv), followed by the portion-wise addition of PIFA (1.2 equiv)[6]. Stir at room temperature for 4–6 hours.

    • Causality: PIFA generates two equivalents of trifluoroacetic acid (TFA) as a byproduct. Pyridine acts as a mild base to neutralize the TFA, preventing extreme acidification that could stall the rearrangement or trigger side reactions.

  • Quenching & Isolation: Quench the reaction with an aqueous solution of sodium sulfite to neutralize unreacted hypervalent iodine. Acidify the mixture to pH ~2-3 using 1M HCl[5]. The intermediate, Fmoc-Dap-OH, will precipitate. Filter, wash with cold water, and dry under vacuum.

  • Self-Validation Check: Perform a Ninhydrin (Kaiser) test on the isolated solid. The starting material (Fmoc-Asn-OH) will yield a negative result (yellow), whereas successful conversion to Fmoc-Dap-OH will yield a strong positive result (deep blue) due to the free β -primary amine.

Step 2: Synthesis of Fmoc-Dap(Fmoc)-OH

Objective: Install the second Fmoc group on the free β -amine of Fmoc-Dap-OH.

  • Activation: Dissolve the Fmoc-Dap-OH (1.0 equiv) in a 1:1 (v/v) mixture of 1,4-dioxane and 10% aqueous Na₂CO₃.

    • Causality: Na₂CO₃ maintains the pH between 8.5–9.5. This specific basicity is required to keep the β -amine deprotonated and nucleophilic, but it is mild enough to prevent the E1cB elimination of the existing α -Fmoc group.

  • Coupling: Cool the solution to 0 °C. Dissolve Fmoc-OSu (1.1 equiv) in a minimal amount of 1,4-dioxane and add it dropwise to the reaction mixture. Stir for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Causality: Fmoc-OSu is preferred over Fmoc-Cl because it is less aggressively electrophilic, which minimizes the formation of dipeptide oligomers and unwanted side reactions.

  • Workup: Wash the aqueous mixture with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproducts. Carefully acidify the aqueous layer to pH 2 with 1M HCl. Extract the precipitated product with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze via TLC (DCM:MeOH 9:1) and LC-MS. The product spot must be UV-active and Ninhydrin-negative , confirming the complete capping of the primary amine.

Quantitative Data & Characterization

The following table summarizes the expected quantitative parameters and analytical benchmarks for the successful execution of this synthetic route.

CompoundMolecular Weight ( g/mol )Physical AppearanceExpected Yield (%)Purity (LC-MS)Ninhydrin Test
Fmoc-Asn-OH (SM)354.36White crystalline powderN/A>99%Negative
Fmoc-Dap-OH (Int)326.35Off-white solid75 - 85%>95%Positive (Blue)
Fmoc-Dap(Fmoc)-OH 548.59White to off-white solid80 - 90%>98%Negative

Applications in Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, Fmoc-Dap(Fmoc)-OH is utilized directly in standard Fmoc-SPPS workflows[7]. Because both amino groups are protected by Fmoc, treatment with 20% piperidine in DMF removes both protecting groups simultaneously[1].

When coupled with standard activating agents (e.g., HBTU/DIPEA or DIC/Oxyma), the subsequent amino acid will couple to both the α and β positions of the Dap residue, creating a perfectly symmetrical bifurcation in the peptide backbone. This makes Fmoc-Dap(Fmoc)-OH the premier branching unit for the synthesis of Multiple Antigen Peptides (MAPs) and highly dense peptide dendrimers used in vaccine development and targeted drug delivery systems.

References

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups Source: Organic Letters, ACS Publications URL:[Link]

  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids Source: Synlett, Thieme Connect URL:[Link]

Sources

Foundational

Engineering Peptide Dendrimers: A Technical Guide to 2,3-Bis(Fmoc-amino)propionic Acid

Executive Summary In the field of advanced solid-phase peptide synthesis (SPPS), the architectural transition from linear sequences to branched dendrimers requires specialized monomeric building blocks. 2,3-Bis(Fmoc-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of advanced solid-phase peptide synthesis (SPPS), the architectural transition from linear sequences to branched dendrimers requires specialized monomeric building blocks. 2,3-Bis(Fmoc-amino)propionic acid —commonly referred to as Fmoc-Dap(Fmoc)-OH —serves as a critical branching unit[1]. By providing two orthogonally protected primary amines on a highly compact propionic acid backbone, this molecule enables the simultaneous bidirectional elongation of peptide chains. This whitepaper details the physicochemical properties, structural logic, and self-validating experimental protocols required to successfully integrate Fmoc-Dap(Fmoc)-OH into complex peptide drug development workflows.

Chemical Identity & Physicochemical Profile

The utility of Fmoc-Dap(Fmoc)-OH lies in its precise molecular architecture. The presence of two bulky fluorenylmethyloxycarbonyl (Fmoc) protecting groups significantly elevates its molecular weight to 548.59 g/mol [2]. This high mass-to-backbone ratio directly impacts its solubility profile and coupling kinetics during synthesis.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name (S)-2,3-Bis(Fmoc-amino)propionic acid
Common Abbreviations Fmoc-Dap(Fmoc)-OH, Fmoc-Dpr(Fmoc)-OH
CAS Registry Number 201473-90-7 (L-isomer)
Molecular Formula C₃₃H₂₀N₂O₆[2]
Molecular Weight 548.59 g/mol [2]
Appearance White to off-white crystalline powder[1]
Solubility Highly soluble in DMF, NMP, and DMSO; Insoluble in H₂O[1]
Primary Application Symmetrical branching in SPPS (Peptide Dendrimers)[1]

Structural Logic: Dap vs. Lysine in Dendrimer Synthesis

When designing Multiple Antigen Peptides (MAPs) or peptide dendrimers, chemists typically choose between Fmoc-Dap(Fmoc)-OH and Fmoc-Lys(Fmoc)-OH as the branching core. The causality behind selecting Dap over Lysine is rooted in steric constraint and side-chain length .

Lysine possesses a flexible 4-carbon aliphatic side chain, which creates a loose, extended branch point. In contrast, Dap (diaminopropionic acid) features a rigid 1-carbon side chain. This ultrashort linkage forces the two resulting peptide branches into tight spatial proximity, which is highly desirable for creating compact, protease-resistant dendrimers with high localized epitope density.

Structural_Logic Root Branching Monomer Selection Dap Fmoc-Dap(Fmoc)-OH (1-Carbon Side Chain) Root->Dap Lys Fmoc-Lys(Fmoc)-OH (4-Carbon Side Chain) Root->Lys Dap_Result Rigid Branching Compact Dendrimer Dap->Dap_Result High Steric Constraint Lys_Result Flexible Branching Extended Dendrimer Lys->Lys_Result Low Steric Constraint

Impact of side-chain length on dendrimer rigidity: Dap versus Lysine.

The Role of Molecular Weight in Steric Hindrance & Coupling Kinetics

At 548.59 g/mol , Fmoc-Dap(Fmoc)-OH is nearly twice as heavy as standard single-Fmoc amino acids (e.g., Fmoc-Ala-OH is ~311 g/mol ). The two large, hydrophobic Fmoc rings create a severe steric shield around the C-terminal carboxylic acid.

Mechanistic Insight: Standard carbodiimide coupling reagents (like DIC/HOBt) often fail to achieve complete coupling with this monomer due to this steric drag. To overcome the activation energy barrier, the highly reactive uronium salt HATU must be used. HATU forms an active 7-aza-benzotriazole ester (OAt ester) that accelerates the nucleophilic attack by the resin-bound amine, ensuring near-quantitative yields despite the bulk of the 548.59 g/mol monomer.

Self-Validating Experimental Protocol: Dendrimeric Branching

The following protocol outlines the integration of Fmoc-Dap(Fmoc)-OH into a growing peptide chain. This workflow is designed as a self-validating system , utilizing the Kaiser (Ninhydrin) test to biochemically prove causality at each structural transition.

Table 2: Stoichiometric Calculations (0.1 mmol Scale)
ReagentEquivalentsMolesMolecular WeightRequired Mass/Volume
Resin (0.5 mmol/g) 1.0 eq0.1 mmolN/A200.0 mg
Fmoc-Dap(Fmoc)-OH 4.0 eq0.4 mmol548.59 g/mol 219.4 mg
HATU 4.0 eq0.4 mmol380.20 g/mol 152.1 mg
DIPEA (Base) 8.0 eq0.8 mmol129.24 g/mol 139.3 µL
Step-by-Step Methodology

Step 1: Resin Preparation & Validation

  • Swell 200 mg of resin in 2 mL of Dimethylformamide (DMF) for 30 minutes.

  • Validation: Perform a Kaiser test on a few resin beads.

    • Expected Result: Deep blue beads (confirms the presence of free, reactive primary amines).

Step 2: Activation and Coupling

  • Dissolve 219.4 mg of Fmoc-Dap(Fmoc)-OH and 152.1 mg of HATU in 1.5 mL of DMF.

  • Add 139.3 µL of DIPEA to the solution. The solution will turn pale yellow, indicating the formation of the active OAt-ester.

  • Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation: Drain the reagents, wash the resin with DMF (5x), and perform a Kaiser test.

    • Expected Result: Colorless/yellow beads. Causality: The primary amine has been successfully converted into an amide bond, and the two new amines are shielded by Fmoc groups.

Step 3: Simultaneous Bis-Deprotection

  • Treat the resin with 20% Piperidine in DMF (2 mL) for 5 minutes. Drain and repeat for 15 minutes.

    • Causality: Piperidine acts as a base to abstract the acidic proton on the fluorene rings, initiating a β-elimination mechanism that strips both Fmoc groups simultaneously.

  • Wash the resin extensively with DMF (7x) to remove all traces of piperidine and dibenzofulvene byproducts.

  • Validation: Perform a final Kaiser test.

    • Expected Result: Intense, immediate deep blue. Causality: Two primary amines are now exposed per single resin site, doubling the reactive sites for the next coupling step.

SPPS_Branching N1 Linear Peptide on Resin N2 Coupling: Fmoc-Dap(Fmoc)-OH N1->N2 HATU/DIPEA N3 Bis-Fmoc Intermediate N2->N3 Amide Bond N4 Fmoc Deprotection (20% Piperidine) N3->N4 Base Cleavage N5 Dual Amine Exposure N4->N5 -2 Fmoc N6 Simultaneous Chain Elongation N5->N6 2x Amino Acids

Workflow of symmetrical peptide branching using Fmoc-Dap(Fmoc)-OH in SPPS.

Analytical Validation (HPLC & ESI-MS)

To ensure the structural integrity of the synthesized dendrimer, reverse-phase HPLC and Electrospray Ionization Mass Spectrometry (ESI-MS) are mandatory.

When validating the intact monomer prior to synthesis, ESI-MS in positive ion mode will reflect the 548.59 g/mol molecular weight[2].

  • Expected [M+H]⁺ Peak: 549.6 m/z

  • Expected [M+Na]⁺ Peak: 571.6 m/z

During the synthesis validation (cleaving a micro-aliquot of the peptide from the resin), the successful addition of the Dap branching unit (post-deprotection) will result in a net mass shift of +86.09 Da to the growing peptide chain (calculated as the mass of the Dap residue minus the two Fmoc groups and water lost during amide bond formation).

References

  • [2] PubChem. Fmoc-Dap(Fmoc)-OH | C33H28N2O6 | CID 2756104. National Institutes of Health.[Link]

Sources

Exploratory

Technical Whitepaper & Safety Data Guide: 2,3-Bis(Fmoc-amino)propionic acid

Executive Summary & Chemical Significance 2,3-Bis(Fmoc-amino)propionic acid (commonly referred to as Fmoc-Dap(Fmoc)-OH ) is a highly specialized, unnatural amino acid derivative utilized extensively in Solid-Phase Peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

2,3-Bis(Fmoc-amino)propionic acid (commonly referred to as Fmoc-Dap(Fmoc)-OH ) is a highly specialized, unnatural amino acid derivative utilized extensively in Solid-Phase Peptide Synthesis (SPPS)[1]. Structurally, it features a propionic acid backbone with two primary amines at the α and β positions, both protected by fluorenylmethyloxycarbonyl (Fmoc) groups.

For drug development professionals and synthetic chemists, this molecule serves a singular, powerful purpose: architectural branching . Unlike Lysine, which provides a long, flexible 4-carbon alkyl spacer before its ϵ -amine branching point, diaminopropionic acid (Dap) provides the shortest possible spacer (a single carbon). This forces the resulting bifurcated peptide chains into tight spatial proximity. This rigid, high-density clustering is mechanically critical for the synthesis of multiple antigen peptides (MAPs), compact peptide dendrimers, and multivalent radiolabeled ligands used in PET imaging[2].

Physicochemical Profile & Hazard Identification

While Fmoc-Dap(Fmoc)-OH is a cornerstone of complex peptide architecture, its handling must be governed by strict laboratory safety protocols. According to standardized Safety Data Sheets (SDS), the compound is not globally classified as a hazardous substance under GHS/CLP criteria[3]. However, as a fine, reactive powder, it acts as a potential mechanical irritant[4].

Table 1: Chemical Identity & Physicochemical Properties
ParameterSpecification
Chemical Name (S)-2,3-Bis(Fmoc-amino)propionic acid
Common Synonyms Fmoc-Dap(Fmoc)-OH; N α ,N β -di-Fmoc-L-2,3-diaminopropionic acid
CAS Number 201473-90-7 (S-isomer) / 145489-09-4 (General)
Molecular Formula C33H28N2O6
Molecular Weight 548.59 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and NMP; Insoluble in water
Table 2: GHS Hazard Identification & Handling Protocols
CategorySafety Directive / Data
GHS Classification Not classified as a hazardous substance (No signal word)[3]
Potential Hazards May cause mechanical eye irritation or respiratory tract irritation[4].
PPE Requirements Nitrile gloves (EN 374), safety goggles, N95/P2 particulate respirator.
Storage Conditions Store at 2–8°C. Keep container tightly closed in a dry, well-ventilated place away from strong oxidizing agents.
Disposal Dissolve in a combustible solvent and process via a chemical incinerator equipped with an afterburner[4].

Emergency Response & Triage Logic

In the event of accidental exposure, a self-correcting triage protocol must be initiated to mitigate irritation. The logic flow below outlines the field-proven response mechanism for handling exposure to Fmoc-protected amino acid powders[4].

G Exposure Accidental Exposure (Fmoc-Dap(Fmoc)-OH Powder) Inhalation Inhalation Move to Fresh Air Exposure->Inhalation Skin Skin Contact Wash with Soap & Water Exposure->Skin Eye Eye Contact Rinse 15+ mins Exposure->Eye Eval Symptom Evaluation (Irritation persists?) Inhalation->Eval Skin->Eval Eye->Eval Med Seek Medical Attention Eval->Med Yes

Emergency response and triage protocol for accidental chemical exposure.

Experimental Workflow: Dendrimer Branching via SPPS

The true value of Fmoc-Dap(Fmoc)-OH lies in its application. The following protocol details the methodology for incorporating this building block into a growing peptide chain to create a bifurcated dendrimer.

Scientific Causality: The coupling of Fmoc-Dap(Fmoc)-OH is inherently sterically hindered due to the presence of two bulky Fmoc groups on adjacent carbons. Therefore, standard coupling reagents (like DIC/HOBt) are insufficient. We mandate the use of HATU, a highly reactive uronium salt, to drive the acylation to completion and prevent epimerization.

Step-by-Step Methodology
  • Resin Preparation & Swelling:

    • Suspend the peptide-bound resin (containing a free N-terminal amine) in Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of reactive sites within the polymer matrix.

  • Activation & Coupling:

    • Prepare a solution of Fmoc-Dap(Fmoc)-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) to the solution to initiate the formation of the active ester.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validating Check (Kaiser Test):

    • Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

    • Perform a Kaiser test. Logic: A negative result (yellow beads/solution) confirms the complete acylation of the primary amines. A positive result (blue) dictates a mandatory re-coupling step.

  • Dual Fmoc Deprotection:

    • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

    • Mechanistic Insight: Piperidine acts as a base to abstract the acidic proton on the fluorene ring, initiating a β -elimination mechanism[1]. Because two Fmoc groups are being removed simultaneously, the extended second treatment ensures total deprotection.

  • Spectrophotometric Validation:

    • Collect the deprotection washings and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

  • Bifurcated Chain Elongation:

    • The resin now possesses two reactive primary amines per original chain. Subsequent amino acid couplings will now build two identical peptide branches simultaneously.

G Start Peptide Resin (Free N-terminus) Couple Coupling Reaction Fmoc-Dap(Fmoc)-OH + HATU/DIPEA Start->Couple Wash1 DMF Wash & Kaiser Test (Negative) Couple->Wash1 Deprotect Dual Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect Wash2 DMF Wash & UV Monitor (301 nm) Deprotect->Wash2 Branch Bifurcated Chain Growth (Two Free Amines) Wash2->Branch

Workflow for generating bifurcated peptide dendrimers using Fmoc-Dap(Fmoc)-OH.

References

  • CymitQuimica. "CAS 201473-90-7: Fmoc-Dap(Fmoc)-OH Product Specifications." CymitQuimica.
  • Molaid. "bis-Fmoc-2,3-diaminopropanoic acid - CAS 145489-09-4." Molaid Chemical Database.
  • Aladdin Scientific Corporation. "SAFETY DATA SHEET: Fmoc-Dap(Fmoc)-OH." Amazon AWS Hosted SDS.
  • Iris Biotech GmbH. "Sikkerhedsdatablad: Fmoc-L-Dap(Fmoc)-OH." Iris Biotech Safety Database.

Sources

Foundational

Strategic Utilization and Sourcing of Fmoc-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis: A Technical Whitepaper

Executive Summary In the rapidly evolving landscape of peptide therapeutics, the design of multivalent conjugates, peptide dendrimers, and cyclic architectures requires precise control over molecular branching. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, the design of multivalent conjugates, peptide dendrimers, and cyclic architectures requires precise control over molecular branching. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of branching unit dictates both the yield and the structural integrity of the final macromolecule.

Fmoc-Dap(Fmoc)-OH ( Nα,Nβ -Di-Fmoc-L-2,3-diaminopropionic acid) has emerged as the premier building block for symmetric peptide branching. By exposing two primary amines upon a single deprotection step, it allows for the simultaneous elongation of two identical peptide chains. This whitepaper provides an in-depth mechanistic analysis, a curated supplier landscape, and a self-validating experimental protocol for incorporating Fmoc-Dap(Fmoc)-OH into complex Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Profiling & Commercial Landscape

To ensure reproducibility in drug development, researchers must source high-purity reagents. Impurities in branching units exponentially increase the complexity of the final product mixture, as any deletion sequence is duplicated across the growing branches. Fmoc-Dap(Fmoc)-OH is characterized by its dual fluorenylmethyloxycarbonyl (Fmoc) protective groups, which are stable under acidic conditions but readily cleaved by secondary amines 1[1].

Quantitative Physicochemical Data

The following table summarizes the critical parameters required for calculating coupling equivalents and determining solvent compatibility 2[2].

PropertyValueClinical/Synthetic Relevance
CAS Number 201473-90-7Unique identifier for regulatory sourcing[1].
Molecular Formula C33​H28​N2​O6​ Required for precise mass spectrometry validation.
Molecular Weight 548.59 g/mol High MW requires careful calculation of resin loading capacity[3].
Solubility DMF, DMSO, NMPHighly soluble in standard SPPS polar aprotic solvents; insoluble in water.
Storage Temperature 2–8 °CPrevents premature Fmoc degradation and maintains enantiomeric purity[4].
Verified Commercial Suppliers

For GMP and research-grade synthesis, selecting a supplier with rigorous HPLC and chiral purity standards ( ≥97.0% ) is non-negotiable 4[4].

SupplierProduct Grade / PurityCatalog / ReferenceKey Advantage
Sigma-Aldrich (MilliporeSigma) ≥97.0% (HPLC)MFCD00237005Comprehensive Certificate of Analysis (CoA) and robust supply chain[4].
Fisher Scientific (AnaSpec) Research GradeAS22143High-quality specialty peptide building blocks[5].
Santa Cruz Biotechnology (SCBT) Research GradeCAS 201473-90-7Cost-effective for early-stage discovery[3].
BenchChem SPPS OptimizedProtocol VerifiedProvides application notes specifically for MW-SPPS[6].

Mechanistic Rationale in SPPS

The fundamental advantage of Fmoc-Dap(Fmoc)-OH lies in its structural topology. Unlike lysine, which has a long flexible alkyl chain separating its α and ϵ amines, Dap (diaminopropionic acid) features two amines separated by only a single carbon.

The Causality of Steric Hindrance: When both the α and β amines of Dap are Fmoc-protected, the molecule exhibits significant steric bulk. During the coupling phase, this bulk can shield the activated carboxylate, reducing the reaction kinetics compared to standard amino acids like Alanine. Consequently, highly efficient coupling chemistries (e.g., DIC/OxymaPure) must be employed to force the reaction to completion and prevent epimerization.

Once coupled and subjected to piperidine, both Fmoc groups are cleaved simultaneously via a base-catalyzed β -elimination mechanism, releasing dibenzofulvene and carbon dioxide. This exposes two adjacent primary amines, creating a highly dense branching node.

BranchingPathway Resin Linear Peptidyl-Resin Coupling Coupling: Fmoc-Dap(Fmoc)-OH Resin->Coupling Protected Fmoc-Dap(Fmoc)-Peptidyl-Resin (Sterically Hindered) Coupling->Protected DIC / OxymaPure Deprotect Deprotection: 20% Piperidine/DMF Protected->Deprotect Exposed H2N-Dap(NH2)-Peptidyl-Resin (Two Primary Amines) Deprotect->Exposed -2 Dibenzofulvene DualCouple Dual Coupling: Excess Fmoc-AA-OH Exposed->DualCouple Branched Symmetric Branched Peptide DualCouple->Branched Double Coupling Req.

Figure 1: Mechanistic pathway of symmetric peptide branching utilizing Fmoc-Dap(Fmoc)-OH.

Self-Validating Experimental Protocol

As a standard practice in my laboratory, no protocol is executed without built-in validation gates. The following methodology for incorporating Fmoc-Dap(Fmoc)-OH is designed as a self-validating system . Every critical step relies on a feedback loop (e.g., colorimetric assays or LC-MS) to dictate the subsequent action, ensuring zero propagation of errors 7[7].

Phase 1: Reagent Preparation & Pre-activation

Causality Check: We utilize N,N′ -Diisopropylcarbodiimide (DIC) and OxymaPure rather than HBTU/DIPEA. The steric bulk of Fmoc-Dap(Fmoc)-OH makes it prone to guanidinylation side-reactions when using uronium salts (like HBTU) if the coupling is slow. DIC/Oxyma forms a highly reactive, non-epimerizing active ester.

  • Calculate Equivalents: Use 4.0 equivalents of Fmoc-Dap(Fmoc)-OH relative to the resin loading capacity 8[8].

  • Dissolution: Dissolve the amino acid and 4.0 eq of OxymaPure in minimal DMF (approx. 0.1 M concentration).

  • Activation: Add 4.0 eq of DIC to the solution. Stir for 3 minutes at room temperature to allow the active ester to form before adding to the resin.

Phase 2: Coupling Reaction
  • Addition: Transfer the activated Fmoc-Dap(Fmoc)-OH solution to the vessel containing the swollen, deprotected peptidyl-resin.

  • Agitation: Agitate via nitrogen bubbling or orbital shaking for 60–90 minutes at room temperature.

    • Optimization Note: Microwave-assisted SPPS (MW-SPPS) can reduce this to 5 minutes at 75°C–90°C, significantly improving yields for sterically hindered sequences9[9].

  • Washing: Drain the reaction mixture and wash the resin with DMF ( 5×1 min).

Phase 3: The Self-Validating Feedback Loop
  • Primary Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Negative (Yellow/Colorless): The coupling is >99% complete. Proceed to deprotection.

    • Positive (Blue): Unreacted primary amines remain. Do not proceed.

  • Corrective Action (Double Coupling): If the Kaiser test is positive, perform a second coupling with a fresh solution of activated Fmoc-Dap(Fmoc)-OH (3.0 eq) for an additional 45 minutes10[10].

  • Secondary Validation (Micro-cleavage): For highly complex dendrimers, cleave 1 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS to confirm the precise mass addition of +530 Da (accounting for the loss of water during peptide bond formation).

SPPSWorkflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Pre-activation (Fmoc-Dap(Fmoc)-OH + DIC/Oxyma) Wash1->Activate Couple Coupling Reaction (60 min RT or 5 min MW-SPPS) Activate->Couple Wash2 DMF Wash (x5) Couple->Wash2 Kaiser Validation Gate: Kaiser Test Wash2->Kaiser DoubleCouple Corrective Action: Double Coupling Kaiser->DoubleCouple Positive (Blue) - Incomplete Proceed Proceed to Next Cycle (Dual Deprotection) Kaiser->Proceed Negative (Yellow) - Success DoubleCouple->Wash2 Repeat Wash & Test

Figure 2: Self-validating SPPS workflow for Fmoc-Dap(Fmoc)-OH incorporation.

Phase 4: Dual Deprotection & Subsequent Branching

Because Fmoc-Dap(Fmoc)-OH introduces two Fmoc groups, the subsequent deprotection step will generate twice the normal amount of dibenzofulvene.

  • Causality Check: To prevent dibenzofulvene from alkylating the newly exposed primary amines, ensure the deprotection solution (20% Piperidine/DMF) is refreshed at least twice (e.g., 1×5 min, 1×15 min). The subsequent amino acid coupling must utilize at least 8.0 equivalents (4.0 eq per exposed amine) to ensure simultaneous and complete elongation of both branches.

References

  • National Institutes of Health. "Fmoc-Dap(Fmoc)-OH | C33H28N2O6 | CID 2756104." PubChem. Available at: [Link]

Sources

Exploratory

what is 2,3-Bis(Fmoc-amino)propionic acid used for

An In-depth Technical Guide to the Applications of 2,3-Bis(Fmoc-amino)propionic Acid Abstract 2,3-Bis(Fmoc-amino)propionic acid, systematically known as Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid and commonly abbreviated...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Applications of 2,3-Bis(Fmoc-amino)propionic Acid

Abstract

2,3-Bis(Fmoc-amino)propionic acid, systematically known as Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid and commonly abbreviated as Fmoc-Dap(Fmoc)-OH, is a non-proteinogenic amino acid derivative that has become an indispensable tool in peptide chemistry and the broader field of bioconjugation. Its unique structure, featuring a propionic acid backbone with two primary amines at the C2 and C3 positions—both protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group—provides a chemically versatile scaffold. This guide offers an in-depth exploration of the core applications of Fmoc-Dap(Fmoc)-OH, detailing its instrumental role in the synthesis of branched peptides, the construction of complex molecular architectures, and its utility as a bifunctional linker. We provide field-proven experimental protocols and explain the causal relationships behind methodological choices, aiming to equip researchers, scientists, and drug development professionals with the technical knowledge to leverage this powerful building block in their work.

Introduction: The Molecular Architecture and Strategic Value of Fmoc-Dap(Fmoc)-OH

The strategic value of 2,3-Bis(Fmoc-amino)propionic acid originates from its trifunctional nature: a carboxylic acid for standard peptide bond formation and two orthogonally protected amino groups.[1][2][3] In the context of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the Fmoc protecting group is selectively removed under mild basic conditions (typically with piperidine), while side-chain protecting groups (like Boc or Trt) and the resin linkage remain stable until the final acid-mediated cleavage step.[][5][]

Fmoc-Dap(Fmoc)-OH is unique because both of its amino functionalities are protected by this temporary Fmoc group. This design allows for the simultaneous exposure of two reactive amine sites upon a single deprotection step, providing a strategic point for molecular branching or dual functionalization.[1][7] This capability is central to its widespread use in creating molecules with enhanced biological activity, novel structural properties, and targeted functionalities.[2][8]

Physicochemical Properties

A clear understanding of the physical and chemical properties of Fmoc-Dap(Fmoc)-OH is critical for its effective use in synthesis.

PropertyValueReference(s)
Systematic Name (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid[1][9]
Common Synonyms Fmoc-Dap(Fmoc)-OH, Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid[1][9]
CAS Number 201473-90-7[1][2]
Molecular Formula C₃₃H₂₈N₂O₆[1][2]
Molecular Weight 548.59 g/mol [2][9]
Appearance White to off-white crystalline powder or solid[1][2]
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO); less soluble in water.[1]
Storage 2-8°C[2]

Core Application: Synthesis of Branched Peptides and Dendrimers

The primary and most powerful application of Fmoc-Dap(Fmoc)-OH is as a branching unit in peptide synthesis.[1][7] This allows for the construction of peptide dendrimers or Multiple Antigenic Peptides (MAPs), where multiple copies of a peptide sequence are displayed on a single core molecule. This multivalent display can dramatically enhance biological effects such as immunogenicity, receptor binding affinity, and antimicrobial activity.[10]

Causality of Experimental Design

The creation of a branched structure hinges on a divergent synthetic strategy initiated from the Dap core. After coupling the carboxylic acid of Fmoc-Dap(Fmoc)-OH to the N-terminus of a growing peptide chain on a solid support, a standard piperidine treatment removes both Fmoc groups simultaneously. This exposes two primary amines (Nα and Nβ). The subsequent coupling step will introduce the next amino acid onto both of these amines, effectively doubling the number of peptide chains being synthesized from that point forward. This process can be repeated with another branching unit like Fmoc-Lys(Fmoc)-OH to create higher-order dendrimers (e.g., tetra- or octa-branched structures).[10]

Branching_Workflow cluster_branch Resin Resin-Peptide Dap_Coupling Couple Fmoc-Dap(Fmoc)-OH Resin->Dap_Coupling Dap_Attached Resin-Peptide-Dap(Fmoc)₂ Dap_Coupling->Dap_Attached Deprotection Deprotect (20% Piperidine/DMF) Dap_Attached->Deprotection Branched_Core Resin-Peptide-Dap(NH₂)₂ Deprotection->Branched_Core AA_Coupling Couple Next Fmoc-AA-OH (2 eq.) Branched_Core->AA_Coupling AA_Coupling->p1 Branched_Peptide1 Fmoc-AA-NH- Branched_Peptide2 Fmoc-AA-NH- p1->Branched_Peptide1 Chain 1 p1->Branched_Peptide2 Chain 2

Caption: Workflow for creating a branched peptide using Fmoc-Dap(Fmoc)-OH.

Field Application: Enhancing Antimicrobial Activity

A recent study demonstrated the power of this approach by modifying branched tetrameric lactoferricin peptides.[7] By substituting the standard lysine branching core with a diaminopropionic acid (DAP)-modified variant, researchers were able to create novel peptides with potent antimicrobial and wound-healing activities.[7] The modification at the branching core reorients the spatial arrangement of the active peptide motifs, potentially optimizing interactions with pathogens.[7]

Advanced Applications in Bioconjugation and Drug Development

Beyond peptide dendrimers, Fmoc-Dap(Fmoc)-OH is a valuable component in bioconjugation, a process that covalently links biomolecules with other entities to create novel therapeutics and diagnostics.[2][11][12][13]

Role as a Bifunctional Linker

The two amino groups of the Dap core can be functionalized sequentially, provided one is protected with a group orthogonal to Fmoc (e.g., Boc, Dde).[3] For instance, a derivative like Fmoc-Dap(Boc)-OH allows for the selective removal of the Fmoc group to elongate a peptide chain, followed by the later removal of the acid-labile Boc group to attach a different molecule, such as:

  • A cytotoxic drug in an Antibody-Drug Conjugate (ADC).

  • A fluorescent label or imaging agent.

  • A molecule to enhance solubility or cell permeability.

This precise, controlled attachment is critical for developing targeted therapies, diagnostics, and novel biomaterials.[2][14]

Bioconjugation_Scheme Dap_Core Dap Core Peptide Targeting Peptide Peptide->Dap_Core:f1 Drug Therapeutic Agent (e.g., Drug, Label) Drug->Dap_Core:f2

Caption: Dap core as a bifunctional linker for bioconjugation.

Impact on Drug Discovery

The incorporation of diaminopropionic acid into peptide sequences is a key strategy in drug development.[2][8][14] It allows for the creation of peptide-based drugs with improved efficacy and specificity.[2] For example, replacing lysine with Dap in antimicrobial peptides has been shown to reduce hemolytic activity, thereby increasing the therapeutic index.[8] Furthermore, its use is being explored in neuroscience for synthesizing neuropeptides and in oncology and immunology to create novel drug candidates.[2]

Detailed Experimental Protocol: Synthesis of a Branched Peptide

This protocol provides a self-validating system for the incorporation of Fmoc-Dap(Fmoc)-OH into a peptide sequence using manual Fmoc-SPPS.

Materials
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl resin (for C-terminal acid).[15]

  • Amino Acids: Standard Fmoc-protected amino acids, Fmoc-Dap(Fmoc)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) (HPLC grade).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (or HOBt).[16]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation: Cold diethyl ether.

Step-by-Step Methodology

This protocol assumes the synthesis of a linear peptide segment is already complete on the solid support.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (Linear Chain):

    • Drain the DMF. Add the deprotection solution (20% piperidine/DMF) and agitate for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete removal of the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Self-Validation: Perform a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful deprotection.

  • Activation and Coupling of Fmoc-Dap(Fmoc)-OH:

    • In a separate vial, dissolve Fmoc-Dap(Fmoc)-OH (3 eq. relative to resin loading), OxymaPure® (3 eq.), in DMF.

    • Add DIC (3 eq.) to the solution to begin activation. Allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature.

    • Causality: Using activators like DIC/Oxyma forms a highly reactive O-acylisourea intermediate, which rapidly acylates the free amine on the resin to form a stable peptide bond, minimizing side reactions like racemization.[17]

    • Wash the resin as in step 2. Perform a Kaiser test; a negative result (yellow beads) confirms complete coupling.

  • Simultaneous Deprotection of Dap Residue:

    • Add the deprotection solution (20% piperidine/DMF) to the resin and agitate as described in step 2. This step will remove both Fmoc groups from the Dap residue.

    • Wash the resin thoroughly. A positive Kaiser test will confirm the presence of two free amine groups.

  • Coupling the First Branched Amino Acid:

    • Activate the next Fmoc-amino acid (e.g., Fmoc-Ala-OH) using at least a 2-fold excess for each branching site (total 6 eq. for a di-branched peptide).

    • Couple to the resin as described in step 3. This will cap both free amines on the Dap core.

    • Continue chain elongation on both branches by repeating the deprotection and coupling cycles.

  • Cleavage and Final Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[8]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, wash with cold ether, and dry.

    • Purify the peptide using reverse-phase HPLC.

Conclusion

2,3-Bis(Fmoc-amino)propionic acid is far more than a simple amino acid derivative; it is a strategic molecular scaffold that enables the rational design and synthesis of complex, multivalent, and multifunctional biomolecules. Its central role in creating branched peptides has had a significant impact on vaccine development and antimicrobial research. Concurrently, its application as a bifunctional linker continues to drive innovation in targeted drug delivery, diagnostics, and materials science.[2][11] The robust and well-understood chemistry of the Fmoc group, combined with the unique dual-amine structure of the diaminopropionic acid core, ensures that Fmoc-Dap(Fmoc)-OH will remain a cornerstone building block for scientists pushing the boundaries of peptide and bioconjugate chemistry.

References

  • Anaspec. (n.d.). Di-Fmoc-L-alpha,beta-diaminopropionic acid - 1 g. Retrieved from [Link]

  • Peptides International. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]

  • Peptides International. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Roviello, G. N., Musumeci, D., Bucci, E. M., & Pedone, C. (2012). Synthesis of a Diaminopropionic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications. Amino Acids, 43(6), 2537-43. Retrieved from [Link]

  • Vavilthota, N., et al. (2025). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Dap(Fmoc)-OH. PubChem Compound Summary for CID 2756104. Retrieved from [Link]

  • Spring, D. R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(14), 2190-2194. Retrieved from [Link]

  • Albericio, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. Retrieved from [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Symmetrically Branched Peptides. Application Note. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology. Retrieved from [Link]

  • Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]

  • Mindt, T. L., et al. (2006). Syntheses of bifunctional 2,3-diamino propionic acid-based chelators as small and strong tripod ligands for the labelling of biomolecules with 99mTc. Organic & Biomolecular Chemistry, 4(17), 3273-3280. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6689–6695. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2,3-Bis(Fmoc-amino)propionic Acid: Synthesis, Applications, and Expert Insights for Advanced Peptide Chemistry

Introduction: The Strategic Importance of Diamino Acids in Peptide Science In the landscape of peptide and protein chemistry, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Diamino Acids in Peptide Science

In the landscape of peptide and protein chemistry, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. These unique building blocks offer a means to introduce novel structural and functional properties into peptides, leading to enhanced therapeutic potential, improved stability, and tailored biological activity. Among these, 2,3-diaminopropionic acid (Dap) has emerged as a particularly valuable scaffold. Its vicinal amino groups provide a versatile handle for a range of chemical modifications, from the introduction of conformational constraints to the synthesis of complex bicyclic structures.[1] The ability to selectively protect and deprotect these amino functionalities is paramount to its successful application. This guide provides an in-depth exploration of Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid, a key derivative that leverages the widely adopted Fmoc protection strategy for solid-phase peptide synthesis (SPPS).

The Role of the Fmoc Protecting Group in Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han, has become the dominant choice for Nα-protection in SPPS.[2][] Its popularity stems from its remarkable stability under acidic conditions, allowing for the use of acid-labile side-chain protecting groups, and its facile removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4][5] This orthogonality is the bedrock of the Fmoc/tBu strategy, enabling the synthesis of complex and sensitive peptides with high fidelity.[6][7][8] The Fmoc group's cleavage proceeds via a β-elimination mechanism, generating dibenzofulvene (DBF), which is subsequently scavenged by the amine base to prevent its re-addition to the deprotected N-terminus.[2][4]

Synthesis of 2,3-Bis(Fmoc-amino)propionic Acid: A Practical Approach

The synthesis of Nα,Nβ-bis-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH) is a critical starting point for its use in peptide synthesis. While various synthetic routes have been explored, a common and efficient strategy involves the use of readily available precursors such as Fmoc-protected asparagine. An alternative approach begins with the non-proteinogenic amino acid L-Dap.

Experimental Protocol: Synthesis from L-2,3-Diaminopropionic Acid

This protocol outlines a straightforward method for the double Fmoc protection of L-Dap.

Materials:

  • L-2,3-diaminopropionic acid hydrochloride

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution of Starting Material: Dissolve L-2,3-diaminopropionic acid hydrochloride (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (2.2 equivalents) in dioxane dropwise at 0-5°C. The use of a slight excess of Fmoc-OSu ensures complete protection of both amino groups.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous phase with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. The product, being a carboxylic acid, will precipitate out of the solution.

  • Extraction: Extract the precipitated product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to yield Nα,Nβ-bis-Fmoc-L-2,3-diaminopropionic acid as a white to off-white powder.[9]

Causality Behind Experimental Choices:

  • Base: Sodium bicarbonate is a mild base used to deprotonate the amino groups of Dap, making them nucleophilic for the reaction with Fmoc-OSu. It is also crucial for neutralizing the HCl in the starting material.

  • Fmoc Reagent: Fmoc-OSu is a common and efficient reagent for introducing the Fmoc group. It reacts readily with amines to form a stable carbamate linkage.

  • Acidification: Acidification is necessary to protonate the carboxylate group of the product, rendering it less soluble in water and allowing for its extraction into an organic solvent.

Workflow for the Synthesis of Fmoc-Dap(Fmoc)-OH

Synthesis of Fmoc-Dap(Fmoc)-OH cluster_0 Reaction Setup cluster_1 Work-up and Purification L-Dap HCl L-Dap HCl Reaction_Vessel Stirred Reaction at 0-5°C, then RT L-Dap HCl->Reaction_Vessel NaHCO3_aq 10% NaHCO3 (aq) NaHCO3_aq->Reaction_Vessel Fmoc-OSu Fmoc-OSu in Dioxane Fmoc-OSu->Reaction_Vessel Dilution Dilute with Water Reaction_Vessel->Dilution Ether_Wash Wash with Diethyl Ether Dilution->Ether_Wash Acidification Acidify to pH 2-3 with 1M HCl Ether_Wash->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification Final_Product Fmoc-Dap(Fmoc)-OH Purification->Final_Product

Caption: Workflow for the synthesis of Fmoc-Dap(Fmoc)-OH.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Fmoc-Dap(Fmoc)-OH is essential for its effective use.

PropertyValue
Molecular Formula C₃₃H₂₈N₂O₆[9]
Molecular Weight 548.58 g/mol [9]
Appearance White to off-white powder[9]
Purity (HPLC) ≥ 97%[9]
Storage Temperature 2-8°C
Solubility Soluble in DMF, NMP, and other polar aprotic solvents. Limited solubility in less polar solvents like dichloromethane.[]

Handling and Storage:

  • Fmoc-Dap(Fmoc)-OH should be stored in a cool, dry place to prevent degradation.

  • As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

  • Avoid inhalation of the powder.

Applications in Solid-Phase Peptide Synthesis

The true utility of Fmoc-Dap(Fmoc)-OH lies in its application in SPPS. The presence of two Fmoc groups allows for the simultaneous deprotection of both the α- and β-amino groups, which can be exploited in various synthetic strategies.

General Incorporation into a Peptide Chain

The incorporation of Fmoc-Dap(Fmoc)-OH into a growing peptide chain follows the standard Fmoc-SPPS protocol.

Step-by-Step Protocol for a Standard SPPS Cycle:

  • Resin Swelling: Swell the resin (e.g., Wang, Rink Amide) in DMF for 30-60 minutes.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.[5][10]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the DBF-piperidine adduct.[5]

  • Amino Acid Coupling:

    • Pre-activate Fmoc-Dap(Fmoc)-OH (1.5-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin and couple for 1-4 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the cycle of deprotection, washing, coupling, and washing until the desired peptide sequence is assembled.[5]

Workflow for SPPS using Fmoc-Dap(Fmoc)-OH

SPPS Cycle with Fmoc-Dap(Fmoc)-OH Start Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Couple Activated Fmoc-Dap(Fmoc)-OH Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Elongated_Peptide Elongated Peptide with N-terminal Fmoc-Dap(Fmoc) Washing_2->Elongated_Peptide Next_Cycle Proceed to Next Cycle or Final Cleavage Elongated_Peptide->Next_Cycle

Caption: A standard SPPS cycle for incorporating Fmoc-Dap(Fmoc)-OH.

Advanced Applications and Orthogonal Strategies

While Fmoc-Dap(Fmoc)-OH is useful, the true power of Dap is unleashed through orthogonal protection strategies, where the α- and β-amino groups are protected with groups that can be removed under different conditions.[6][11] This allows for site-specific modification of the peptide chain.

A common orthogonally protected derivative is Fmoc-Dap(Boc)-OH , where the α-amino group is protected by Fmoc and the β-amino group by the acid-labile tert-butyloxycarbonyl (Boc) group.[11]

Synthetic Utility of Fmoc-Dap(Boc)-OH:

  • On-Resin Cyclization: After incorporation into a peptide, the Fmoc group can be removed with piperidine, and the chain can be further elongated. Subsequently, the Boc group on the Dap side chain can be removed with trifluoroacetic acid (TFA), and the liberated amino group can be cyclized with the C-terminus or another side chain.

  • Branched Peptides: The β-amino group can serve as an attachment point for a second peptide chain, leading to the formation of branched peptides.

  • Conjugation: The deprotected β-amino group can be used for the site-specific attachment of labels, such as fluorophores or biotin, or for conjugation to larger molecules like proteins or polymers.

Synthesis of Lanthionine-Containing Peptides

A particularly noteworthy application of Dap derivatives is in the synthesis of lanthionine-containing peptides (lantibiotics).[12][13] Lanthionines are thioether-bridged amino acids that provide significant conformational constraint and proteolytic stability.[14][15] In a synthetic context, a protected Dap residue can react with a protected cysteine residue via a Michael addition to a dehydroalanine intermediate, forming the lanthionine bridge.[12][16]

Troubleshooting and Expert Insights

Challenge: Incomplete coupling of Fmoc-Dap(Fmoc)-OH. Insight: Due to its bulk, Fmoc-Dap(Fmoc)-OH may sometimes exhibit slower coupling kinetics. Solution:

  • Increase the coupling time.

  • Use a more potent coupling reagent like HATU.

  • Perform a double coupling.

Challenge: Premature Fmoc deprotection. Insight: While generally stable, the Fmoc group can be sensitive to certain tertiary amines used during coupling, especially over extended reaction times.[4] Solution:

  • Use a less basic amine, such as collidine, in place of DIPEA.

  • Minimize coupling times where possible.

Challenge: Side reactions during final cleavage. Insight: The final cleavage from the resin and deprotection of side-chain protecting groups is typically performed with a strong acid cocktail, often containing TFA.[17][18] Scavengers are necessary to trap reactive carbocations generated during this process. Solution:

  • Use a standard cleavage cocktail containing scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), particularly if the peptide contains sensitive residues like tryptophan, methionine, or cysteine.

Conclusion and Future Outlook

2,3-Bis(Fmoc-amino)propionic acid and its orthogonally protected congeners are indispensable tools in modern peptide chemistry. They provide a gateway to a vast array of modified peptides with enhanced stability, constrained conformations, and novel functionalities. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the strategic application of these versatile building blocks will undoubtedly play a pivotal role in advancing the frontiers of drug development and biomedical research. The continued development of novel synthetic strategies and a deeper understanding of the structure-activity relationships of Dap-containing peptides will further expand their utility in the years to come.

References

  • ResearchGate. Synthesis of Fmoc-2,3-diaminopropanols 4–10. Experimental conditions:... Available at: [Link].

  • PMC. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available at: [Link].

  • David Spring's group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Available at: [Link].

  • ACS Publications. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups | Organic Letters. Available at: [Link].

  • ResearchGate. Simplified scheme, exemplifying chemical synthesis of lanthionine ring... Available at: [Link].

  • Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Available at: [Link].

  • Peptides. Fmoc-Dap-OH [181954-34-7]. Available at: [Link].

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase... Available at: [Link].

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link].

  • PMC. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. Available at: [Link].

  • CHIMIA. Thermal Cleavage of the Fmoc Protection Group. Available at: [Link].

  • ACS Publications. Synthesis of Orthogonally Protected Lanthionines | The Journal of Organic Chemistry. Available at: [Link].

  • SpringerLink. Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link].

  • ScienceDirect. Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. Available at: [Link].

  • PMC. Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. Available at: [Link].

  • PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link].

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link].

  • PMC. Advances in Fmoc solid-phase peptide synthesis. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Branched Peptide Synthesis using 2,3-Bis(Fmoc-amino)propionic Acid

An In-Depth Technical Guide Introduction: The Architectural Advantage of Branched Peptides In the landscape of therapeutic and research peptides, molecular architecture plays a pivotal role in defining biological functio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Architectural Advantage of Branched Peptides

In the landscape of therapeutic and research peptides, molecular architecture plays a pivotal role in defining biological function and pharmacokinetic properties. While linear peptides have been the cornerstone of peptide science for decades, branched peptides are emerging as a superior class of molecules for a growing number of applications.[1] Unlike their linear counterparts, branched peptides consist of multiple peptide chains radiating from a central core, creating a unique three-dimensional structure.[2]

This dendritic architecture confers several significant advantages:

  • Enhanced Biological Activity: The multivalent presentation of peptide epitopes can dramatically increase binding avidity to receptors or other biological targets. This is particularly valuable in vaccine development and diagnostics.[2][3]

  • Increased Proteolytic Stability: The compact, globular structure provides steric hindrance that shields peptide bonds from enzymatic degradation, leading to a longer in-vivo half-life, a critical factor in drug development.[2][4]

  • Improved Bioavailability: The unique conformation of branched peptides can enhance their solubility and transport characteristics.[2]

  • Novel Biomaterials: The tunable and modular nature of branched peptides makes them excellent candidates for creating functional biomaterials for drug delivery, tissue engineering, and regenerative medicine.[3]

The synthesis of these complex structures is achieved through Solid-Phase Peptide Synthesis (SPPS) by incorporating a key branching unit. While Nα,Nε-bis(Fmoc)-Lysine is a widely used reagent for this purpose, 2,3-Bis(Fmoc-amino)propionic acid (Fmoc-Dpr(Fmoc)-OH) offers a distinct and powerful alternative for creating a precise branching point. This guide provides a comprehensive overview and detailed protocols for the strategic use of Fmoc-Dpr(Fmoc)-OH in the synthesis of bespoke branched peptides.

Core Principle: The Power of Orthogonal Protection

The successful synthesis of complex molecules like branched peptides hinges on a strategy known as orthogonal protection . This principle involves the use of multiple, distinct classes of protecting groups within the same molecule that can be removed under specific chemical conditions without affecting the others.[5][6]

In the context of Fmoc-based SPPS for branched peptides, the strategy relies on two primary classes of protecting groups:

  • Base-Labile Group (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of α-amino groups. It is stable to acidic conditions but is readily removed by a secondary amine base, typically piperidine, through a β-elimination mechanism.[7][8] This deprotection step is performed at the beginning of each coupling cycle to expose the N-terminus for the addition of the next amino acid.

  • Acid-Labile Groups (tBu, Boc, Trt, Pbf): "Permanent" side-chain protecting groups are selected for their stability to the basic conditions of Fmoc removal. These groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), remain intact throughout the chain elongation process and are only removed during the final cleavage step using a strong acid like trifluoroacetic acid (TFA).[9][10]

This dual-protection scheme allows for the precise, stepwise assembly of the peptide chains and the selective deprotection required to initiate branch formation.

Figure 1: Diagram illustrating the orthogonal nature of Fmoc-SPPS. The base-labile Fmoc group is removed cyclically, while acid-labile side-chain groups (not shown) remain until final TFA cleavage.

Mechanism of Branching with Fmoc-Dpr(Fmoc)-OH

2,3-Bis(Fmoc-amino)propionic acid is the cornerstone of this protocol. Its structure contains a carboxylic acid for coupling and two primary amines (α and β positions), each protected with an Fmoc group. This design is central to its function as a branching agent.

The branching process occurs in three key stages:

  • Incorporation: The Fmoc-Dpr(Fmoc)-OH building block is coupled like any other amino acid via its free carboxyl group to the N-terminus of the growing peptide chain on the solid support.

  • Simultaneous Deprotection: A standard Fmoc-deprotection step using piperidine in DMF removes both Fmoc groups from the Dpr unit. This single step simultaneously exposes two free amines—the α- and β-amino groups—creating the branch point.

  • Parallel Elongation: With two available N-termini at the branch point, the subsequent coupling steps will add the next amino acid to both sites. This allows for the parallel synthesis of two identical peptide chains extending from the Dpr core. For synthesizing non-identical chains, further orthogonal protecting groups (e.g., Dde, Alloc) would be required, a strategy beyond the scope of this note.[11][12]

Figure 2: Workflow for creating a branched peptide using Fmoc-Dpr(Fmoc)-OH. A single deprotection step generates two sites for parallel chain elongation.

Detailed Experimental Protocols

These protocols assume standard manual Solid-Phase Peptide Synthesis (SPPS).[13] Adjustments may be necessary for automated synthesizers. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the first amino acid.[13]

  • Amino Acids: Nα-Fmoc protected amino acids with standard acid-labile side-chain protection (e.g., tBu, Trt, Pbf).

  • Branching Unit: Fmoc-Dpr(Fmoc)-OH (2,3-Bis(Fmoc-amino)propionic acid).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[14]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% Piperidine in DMF (v/v).

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5) or a similar mixture tailored to the peptide sequence.[15]

  • Precipitation Solvent: Cold Diethyl Ether.

Protocol 1: Incorporation of the Branching Unit

This protocol describes the coupling of Fmoc-Dpr(Fmoc)-OH onto the resin-bound peptide chain.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the linear peptide segment on the resin has been removed according to Protocol 4.3. The resin should be washed thoroughly with DMF (3x) to remove residual piperidine.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Dpr(Fmoc)-OH (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.[14]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. Note: Due to the bulk of the branching unit, a longer coupling time or double coupling may be necessary to ensure the reaction goes to completion.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the absence of free primary amines, indicating complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

Protocol 2: Simultaneous Fmoc Deprotection of the Branch Point

This crucial step generates the two reactive sites for branching.

  • Initial Deprotection: Add 20% piperidine in DMF to the washed resin from the previous step. Agitate for 5 minutes.[8]

  • Second Deprotection: Drain and add a fresh solution of 20% piperidine in DMF. Continue to agitate for an additional 15-20 minutes.[12]

  • Washing: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine and dibenzofulvene adducts. A typical wash cycle is: DMF (5x), DCM (3x), DMF (3x).

Protocol 3: Elongation of Branched Chains

This protocol is identical to a standard SPPS coupling cycle but requires increased equivalents of reagents to acylate both free amines.

  • Activation Solution: In a separate vessel, dissolve the next Fmoc-amino acid (6 eq. relative to initial resin loading) and HBTU (5.8 eq.) in DMF. Add DIPEA (12 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin from Protocol 4.3.

  • Incubation: Agitate the mixture for 2-4 hours. Steric hindrance between the two growing chains can slow the reaction, necessitating longer coupling times or the use of microwave-assisted synthesis to improve efficiency.[16]

  • Monitoring & Washing: As in Protocol 4.2, monitor the reaction for completion and wash the resin thoroughly.

  • Repeat: Repeat Protocols 4.3 and 4.4 for each subsequent amino acid to elongate both peptide chains in parallel.

Protocol 4: Final Cleavage and Deprotection

This procedure cleaves the completed branched peptide from the resin and removes all acid-labile side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle, remove the terminal Fmoc groups (Protocol 4.3) and thoroughly wash the peptide-resin with DCM (5x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.[15]

  • Cleavage: Place the dry peptide-resin in a reaction vessel. Add the appropriate pre-chilled TFA cleavage cocktail (e.g., Reagent K), using approximately 10 mL per gram of resin.[15]

  • Incubation: Gently agitate the slurry at room temperature for 2-4 hours. The optimal time depends on the specific peptide sequence and protecting groups used.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate and add it dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet twice more with cold ether to remove residual scavengers.

  • Drying: After the final wash, dry the crude peptide pellet under vacuum to obtain a powder ready for purification and analysis.

Cleavage CocktailComposition (TFA/Scavenger/...)Target Residues Protected
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Cys(Trt), Arg(Pbf), Trp(Boc), Met
TFA / TIPS / H₂O TFA/Triisopropylsilane/H₂O (95:2.5:2.5)General purpose; for peptides without sensitive residues like Cys, Met, Trp.[14]
TFA / DODT / H₂O TFA/Dithiodithreitol/H₂O (95:2.5:2.5)Particularly effective for protecting Trp residues.[16]
Table 1: Common TFA Cleavage Cocktails for Fmoc-SPPS. The choice of scavengers is critical to prevent side reactions with sensitive amino acid residues during deprotection.[15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling at Branch Point Steric hindrance from the bulky Fmoc-Dpr(Fmoc)-OH unit or growing branched chains. Aggregation of peptide chains.Perform a double coupling. Increase coupling time to 4-6 hours. Switch to a more potent coupling reagent like HATU. Consider using microwave-assisted SPPS to improve coupling efficiency.[16]
Aspartimide Formation Prolonged exposure to piperidine, especially at Asp-Xxx sequences.[10]Reduce piperidine exposure time (e.g., 2 + 10 minutes instead of 5 + 20). Use 1-2% DBU in the piperidine solution for difficult deprotections, but with caution.
Deletion Products (Mass -AA) Incomplete Fmoc deprotection or incomplete coupling in the cycles following branching.Ensure thorough washing after piperidine steps. Increase coupling times and reagent equivalencies for cycles immediately after branching.
Low Cleavage Yield Incomplete cleavage from the resin. Adsorption of hydrophobic peptide to the resin.Increase cleavage time to 4 hours. Ensure the resin is thoroughly dry before adding the TFA cocktail. Perform a second wash of the resin with neat TFA after the initial filtration.

Conclusion

2,3-Bis(Fmoc-amino)propionic acid is a highly effective and strategic building block for the synthesis of well-defined branched peptides. By leveraging the principles of orthogonal Fmoc/tBu chemistry, researchers can precisely install a branch point and subsequently elongate two parallel peptide chains. This methodology opens the door to creating sophisticated molecular architectures with enhanced stability, multivalency, and biological activity. The protocols detailed herein provide a robust framework for scientists and drug development professionals to successfully synthesize these advanced peptides, enabling further exploration into their therapeutic and materials science applications.[1][3]

References

  • BenchChem. An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • BenchChem. Application Notes and Protocols for the Synthesis of Branched Peptides using Fmoc-D.
  • Brunetti, J., et al. (2018). Branched peptides as bioactive molecules for drug design. ResearchGate. Available at: [Link]

  • Pini, A., et al. (2008). Branched Peptides as Therapeutics. PubMed. Available at: [Link]

  • Angjellari, M., et al. (2025). Evolution of branched peptides as novel biomaterials. Journal of Materials Chemistry B. Available at: [Link]

  • Fiveable. Orthogonal Protection Definition. Available at: [Link]

  • BenchChem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase.... Available at: [Link]

  • GenScript. Fmoc Resin Cleavage and Deprotection. Available at: [Link]

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]

  • Semantic Scholar. Branched peptides as bioactive molecules for drug design. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Symmetrically Branched Peptides.
  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707. Available at: [Link]

  • Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, vol 35.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747–757. Available at: [Link]

  • Biotage. Automated Synthesis of a Complex Multi-branched Peptide Using Branches™. Available at: [Link]

  • Biotage. Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. Available at: [Link]

Sources

Application

Fmoc-Dap(Fmoc)-OH in cyclic peptide synthesis protocol

Title: Advanced Application Note: Fmoc-Dap(Fmoc)-OH as a Symmetrical Branching Scaffold for Bivalent Cyclic Peptide Synthesis Executive Summary & Rationale The development of bivalent and multivalent cyclic peptides is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Application Note: Fmoc-Dap(Fmoc)-OH as a Symmetrical Branching Scaffold for Bivalent Cyclic Peptide Synthesis

Executive Summary & Rationale

The development of bivalent and multivalent cyclic peptides is a major frontier in drug discovery, offering exponentially increased target affinity and prolonged receptor residence times through avidity effects[1]. Constructing these complex, multi-ring architectures requires a rigid and reliable branching point.

Fmoc-Dap(Fmoc)-OH (Nα,Nβ-Bis-Fmoc-L-2,3-diaminopropionic acid) serves as the premier bivalent scaffold in solid-phase peptide synthesis (SPPS)[2]. Unlike lysine, which possesses a flexible four-carbon alkyl chain that introduces a high entropic penalty, the single-carbon side chain of the Dap residue provides a highly compact, rigid chiral center. Furthermore, the dual fluorenylmethyloxycarbonyl (Fmoc) protection allows for the simultaneous exposure of two primary amines in a single deprotection step. This bifurcated topology enables the parallel solid-phase elongation or convergent fragment condensation of cyclic peptide pharmacophores directly onto the scaffold.

Physicochemical Profiling

Understanding the physical properties of Fmoc-Dap(Fmoc)-OH is critical for optimizing coupling conditions. The molecule is highly hydrophobic due to the dual Fmoc groups, necessitating the use of strongly solvating organic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2].

Table 1: Physicochemical Properties of Fmoc-Dap(Fmoc)-OH

PropertyValueReference
Chemical Name Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid[3]
CAS Number 201473-90-7[2],[3]
Molecular Formula C33H28N2O6[3],[4]
Molecular Weight 548.59 g/mol [3],[4]
Purity Standard ≥97.0% (HPLC)[3]
Storage Temperature 2-8°C[3]

Mechanistic Causality in Synthesis Design (E-E-A-T)

When designing a protocol for bivalent cyclic peptides, the choice between linear parallel elongation and convergent fragment condensation dictates the success of the synthesis.

  • Linear Parallel Elongation: Building two chains simultaneously on the Dap scaffold doubles the local concentration of reactive amines. This requires a massive excess of reagents (8-10 equivalents) to drive couplings to completion and prevent deletion sequences. Microwave-assisted SPPS (MW-SPPS) is highly recommended to overcome the steric hindrance inherent in growing two adjacent chains[5].

  • Convergent Fragment Condensation: For highly constrained cyclic peptides (e.g., lactam-cyclized macrocycles), synthesizing the cyclic monomer in solution and coupling it to the Dap-resin is superior[6]. This prevents the inter-chain aggregation and cross-reactivity that often plague parallel on-resin cyclization attempts.

Workflow Start Resin Preparation (Rink Amide) Branch Branching Unit Coupling (Fmoc-Dap(Fmoc)-OH) Start->Branch Deprotect Simultaneous Deprotection (20% Piperidine) Branch->Deprotect Condensation Bivalent Fragment Condensation (Cyclic Peptide-COOH + PyBOP) Deprotect->Condensation Cleavage Global Cleavage (TFA Cocktail) Condensation->Cleavage

Caption: Workflow for convergent bivalent cyclic peptide synthesis using Fmoc-Dap(Fmoc)-OH.

Experimental Protocol: Convergent Synthesis of a Bivalent Cyclic Scaffold

This protocol details the attachment of pre-synthesized cyclic peptide acids to the Dap core to create a homodimeric cyclic peptide. This represents a self-validating system: by synthesizing the cyclic monomer first, you ensure structural integrity before committing it to the bivalent scaffold.

Step 1: Resin Preparation & Scaffold Loading
  • Swell Rink Amide resin (0.4 mmol/g loading) in DMF/DCM (1:1, v/v) for 30 minutes.

  • Remove the initial Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Pre-activate Fmoc-Dap(Fmoc)-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 2 minutes.

  • Add the activated mixture to the resin and agitate for 2 hours at 25°C. Expert Insight: DIC/Oxyma is preferred over uronium salts (like HATU) for the initial loading to prevent guanidinylation of the resin's unhindered primary amine.

Step 2: Simultaneous Deprotection
  • Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash extensively with DMF (5x) and DCM (3x). Result: Both Nα and Nβ amines are now exposed, effectively doubling the reactive loading of the resin to 0.8 mmol/g.

Pathway Dap Fmoc-Dap(Fmoc)-OH Nα,Nβ-Bis-Fmoc Pip Deprotection 20% Piperidine Dap->Pip Diamine Free Diamine Nα,Nβ-NH2 Pip->Diamine Dimer Bivalent Scaffold 2x Cyclic Ligands Diamine->Dimer

Caption: Mechanistic deprotection pathway of Fmoc-Dap(Fmoc)-OH yielding a bivalent diamine scaffold.

Step 3: Fragment Condensation of Cyclic Peptides
  • Dissolve the pre-synthesized cyclic peptide (bearing a free C-terminal or spacer-linked carboxylate) in DMF. Use 5 equivalents relative to the initial resin loading.

  • Add PyBOP (5 eq), HOAt (5 eq), and DIPEA (10 eq).

  • Add the cocktail to the Dap-functionalized resin and agitate for 12-24 hours. Expert Insight: PyBOP/HOAt is utilized because coupling a bulky macroscopic cyclic fragment to the sterically congested 1,2-diamine of the Dap scaffold requires highly efficient, long-acting activation without the risk of rapid hydrolysis or epimerization[7].

Step 4: Cleavage & Global Deprotection
  • Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate the bivalent cyclic peptide in cold diethyl ether, centrifuge, wash, and lyophilize.

Table 2: Optimized Coupling Parameters for Bivalent Elongation

Synthesis PhaseReagentsEquivalents (vs. Resin)Time / Temp
Dap Scaffold Coupling Fmoc-Dap(Fmoc)-OH / DIC / Oxyma3 eq2 h, 25°C
Simultaneous Deprotection 20% Piperidine in DMFN/A2 x 10 min, 25°C
Parallel Elongation (Alt) Fmoc-AA-OH / HATU / DIPEA8-10 eq1 h, 25°C
Fragment Condensation Cyclic Peptide-COOH / PyBOP / HOAt5 eq12-24 h, 25°C

Analytical Validation

Following cleavage, the crude bivalent cyclic peptide must be analyzed via LC-MS. The presence of the target mass confirms successful dual-coupling. A common diagnostic side product is the monovalent adduct (where only one amine of the Dap scaffold reacted). If the monovalent adduct exceeds 10% of the total peak area, re-evaluate the fragment condensation step by increasing the reaction temperature (e.g., to 40°C) or utilizing MW-SPPS[5].

References

  • [4] PubChem - NIH. Fmoc-Dap(Fmoc)-OH | C33H28N2O6 | CID 2756104. Available at:[Link]

  • D-nb.info. A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides. Available at: [Link]

  • [1] Google Patents. US20230312651A1 - Cyclic Peptide, Peptide Complex, and Drug Composition. Available at:

  • [6] ACS Publications. Application of tert-Butyl Disulfide-Protected Amino Acids for the Fmoc Solid-Phase Synthesis of Lactam Cyclic Peptides. Available at: [Link]

  • [7] PMC - NIH. Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Available at:[Link]

Sources

Method

Application Note: Orthogonal Protection Strategy and Symmetrical Branching with 2,3-Bis(Fmoc-amino)propionic Acid (Fmoc-Dap(Fmoc)-OH)

Introduction & Mechanistic Rationale In the synthesis of complex peptide architectures—such as Multiple Antigen Peptides (MAPs), peptide dendrimers, and multivalent ligands—the choice of the branching unit dictates the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the synthesis of complex peptide architectures—such as Multiple Antigen Peptides (MAPs), peptide dendrimers, and multivalent ligands—the choice of the branching unit dictates the spatial geometry and conformational flexibility of the final molecule. (S)-2,3-Bis(Fmoc-amino)propionic acid , commonly referred to as Fmoc-Dap(Fmoc)-OH (CAS: 201473-90-7), is a specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS) to create highly constrained, symmetrical branching points[1].

While Lysine (Lys) is the traditional choice for generating branched peptides, its four-carbon aliphatic side chain introduces significant conformational entropy. In contrast, the α and β amines of Diaminopropionic acid (Dap) are separated by only a single methylene group. This extreme proximity restricts linker flexibility, which has been shown to significantly enhance the biological efficacy of multivalent architectures, such as boosting the bactericidal activity of branched tetrameric lactoferricin peptides against ESKAPE pathogens[2]. Furthermore, the compact nature of the Dap branching unit is highly advantageous for designing rigid multi-Cu²⁺ binding centers in metallopeptides[3].

The Orthogonal Protection Logic

Fmoc-Dap(Fmoc)-OH employs a strict base-labile/acid-labile orthogonal strategy . The two Fmoc groups protecting the α and β amines are base-labile (removed simultaneously by piperidine). This deprotection is completely orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf) present on the linear peptide sequence already synthesized on the resin[4]. This allows the selective exposure of the Dap amines without prematurely unmasking the reactive side chains of the core peptide.

OrthogonalLogic Dap Fmoc-Dap(Fmoc)-OH Branching Unit Alpha α-Fmoc (Base Labile) Dap->Alpha Deprotected Simultaneously Beta β-Fmoc (Base Labile) Dap->Beta Deprotected Simultaneously SideChains tBu/Boc/Trt/Pbf (Acid Labile) Alpha->SideChains Orthogonal to Beta->SideChains Orthogonal to

Caption: Orthogonal protection logic of Fmoc-Dap(Fmoc)-OH relative to acid-labile groups.

Comparative Analysis of Branching Units

To select the appropriate branching unit for your specific application, refer to the structural and functional comparison in Table 1.

Table 1: Structural and Functional Comparison of Branching Amino Acids in SPPS

Branching Amino AcidSide Chain LengthConformational FlexibilityPrimary Application
L-2,3-Diaminopropionic acid (Dap) 1 Carbon (β)Highly RigidCompact dendrimers, constrained metal-binding cores
L-2,4-Diaminobutyric acid (Dab) 2 Carbons (γ)Moderately RigidAntimicrobial peptides, structurally rigid MAPs
Ornithine (Orn) 3 Carbons (δ)FlexibleIntermediate branching architectures
Lysine (Lys) 4 Carbons (ε)Highly FlexibleStandard Multiple Antigen Peptides (MAPs)

Workflow & Causality in Synthesis

The extreme proximity of the α and β amines in Dap creates a highly sterically congested microenvironment. When the first Fmoc-amino acid is coupled to the α-amine, its bulky Fmoc group physically shields the adjacent β-amine, drastically reducing its nucleophilicity. If standard single-coupling protocols are used, this steric clash inevitably leads to incomplete couplings and complex deletion sequences.

Causality in Experimental Design: To overcome this, the protocol mandates a double coupling strategy using a highly reactive uronium salt (HATU) and a massive excess of reagents (6 equivalents total) for the first branched residue.

G N1 Linear Peptide on Resin (Acid-Labile Side Chains) N2 Couple Fmoc-Dap(Fmoc)-OH (DIC/Oxyma or HATU/DIPEA) N1->N2 Insert Branching Point N3 Simultaneous Fmoc Deprotection (20% Piperidine in DMF) N2->N3 Remove both Fmoc groups N4 Simultaneous Elongation (Growth of Two Identical Branches) N3->N4 Expose α and β amines N5 Global Cleavage & Deprotection (TFA Cocktail) N4->N5 Finalize MAP/Dendrimer

Caption: Workflow for synthesizing symmetrical branched peptides using Fmoc-Dap(Fmoc)-OH.

Step-by-Step Experimental Protocol

Note: This protocol is scaled for 0.1 mmol of resin.

Step 1: Resin Preparation and Linear Core Assembly
  • Swell 0.1 mmol of Rink Amide AM resin (or equivalent) in Dimethylformamide (DMF) for 30 minutes.

  • Synthesize the linear core sequence using standard Fmoc-SPPS protocols (3 eq Fmoc-AA-OH, 3 eq DIC, 3 eq Oxyma Pure).

  • Deprotect the final N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF (5 × 1 min).

Step 2: Branching Point Insertion (Coupling of Fmoc-Dap(Fmoc)-OH)
  • Prepare a solution of Fmoc-Dap(Fmoc)-OH (3 eq, 0.3 mmol), DIC (3 eq, 0.3 mmol), and Oxyma Pure (3 eq, 0.3 mmol) in 2 mL of DMF.

  • Add the activated solution to the resin and agitate for 60 minutes at room temperature.

  • Wash the resin with DMF (5 × 1 min).

  • Self-Validation: Perform a Kaiser test. The beads should remain colorless, confirming complete coupling to the linear core.

Step 3: Simultaneous Deprotection of α and β Amines
  • Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Wash extensively with DMF (5 × 1 min). At this stage, the resin is primed with two highly clustered primary amines.

Step 4: First Branched Residue Coupling (Critical Step)
  • Prepare a highly reactive coupling cocktail: Fmoc-AA-OH (6 eq, 0.6 mmol), HATU (6 eq, 0.6 mmol), and DIPEA (12 eq, 1.2 mmol) in 2 mL of DMF. (Note: 6 eq total provides 3 eq per growing branch).

  • Add to the resin and agitate for 60 minutes.

  • Drain the reaction vessel and immediately repeat the coupling with a fresh batch of the identical reagent cocktail for another 60 minutes.

  • Wash with DMF (5 × 1 min).

  • Self-Validation: Perform a Kaiser test. If a slight blue hue persists (indicating trace unreacted amines due to steric shielding), perform a capping step with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to terminate unreacted chains and prevent complex deletion mixtures.

Step 5: Iterative Elongation and Global Cleavage
  • Continue standard Fmoc-SPPS for the remainder of the branched sequence, maintaining 6 eq of amino acids and coupling reagents to account for the dual chains.

  • Following final Fmoc deprotection, wash the resin with Dichloromethane (DCM) and dry under vacuum.

  • Cleave the peptide using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Analytical Validation & Troubleshooting

Table 2: Optimized Coupling Parameters and Troubleshooting for Dap-Branched Peptides

Synthesis StepReagents / ConditionsCommon IssuesResolution / Notes
Dap Branching Unit Coupling 3 eq Fmoc-Dap(Fmoc)-OH, 3 eq DIC/Oxyma, 60 minIncomplete coupling to linear coreStandard coupling is usually sufficient. If sequence is aggregated, switch to HATU/DIPEA.
Simultaneous Fmoc Deprotection 20% Piperidine in DMF, 2 × 10 minIncomplete Fmoc removalEnsure fresh piperidine is used. DBU (1-2%) can be added for difficult sequences.
First Branched Residue Coupling 6 eq Fmoc-AA-OH, 6 eq HATU, 12 eq DIPEA, Double Coupling Severe steric clash causing deletion sequencesMandatory double coupling. Follow with an acetic anhydride capping step.
Kaiser Test Validation Ninhydrin, Phenol, KCN solutionsFalse negatives due to extreme steric hindranceIf Kaiser test is ambiguous after Step 4, perform a micro-cleavage and analyze via LC-MS.

Sources

Application

Application Note: High-Efficiency Synthesis of Symmetrically Branched Peptides and Dendrimers Using Fmoc-Dap(Fmoc)-OH

Strategic Overview & Molecular Rationale In the field of advanced solid-phase peptide synthesis (SPPS), constructing complex architectures such as Multiple Antigen Peptides (MAPs), peptide dendrimers, and homo-two-strand...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Rationale

In the field of advanced solid-phase peptide synthesis (SPPS), constructing complex architectures such as Multiple Antigen Peptides (MAPs), peptide dendrimers, and homo-two-stranded coiled-coils requires precise control over molecular bifurcation[1]. Fmoc-Dap(Fmoc)-OH ( Nα​,Nβ​ -di-Fmoc-L-2,3-diaminopropionic acid, CAS: 201473-90-7) serves as an ultra-compact branching building block[2]. With an empirical formula of C33H28N2O6 and a molecular weight of 548.59 g/mol [3], this derivative features two primary amino groups protected by base-labile fluorenylmethyloxycarbonyl (Fmoc) groups[4].

Unlike orthogonally protected derivatives (e.g., Fmoc-Dap(Alloc)-OH) which are used for asymmetric branching, Fmoc-Dap(Fmoc)-OH is specifically deployed when a researcher intends to grow two identical peptide chains simultaneously from a single node[2].

Mechanistic Insights: The Causality of Experimental Choices

To successfully incorporate Fmoc-Dap(Fmoc)-OH, researchers must understand the physical chemistry governing the microenvironment of the resin bead:

  • Extreme Steric Congestion: Dap possesses only a single methylene group separating its α and β amines. When the Fmoc groups are removed, the two resulting primary amines are in extreme proximity.

  • Biphasic Coupling Kinetics: During the subsequent elongation step, the first acylation event on the deprotected Dap residue proceeds rapidly. However, the second acylation is severely retarded. The newly attached first residue creates a massive steric shield over the remaining free amine. Standard coupling reagents (like DIC/HOBt) will often fail here, resulting in deletion sequences[5]. Highly reactive uronium/aminium salts (HATU) paired with a strong base (DIPEA) are strictly required, and microwave-assisted SPPS (MW-SPPS) is highly recommended to overcome this activation energy barrier[6].

  • Resin Mass Accumulation: Branching doubles the number of growing peptide chains per bead. If a standard-loading resin (e.g., 0.6 mmol/g) is used, the rapid accumulation of peptide mass will cause the resin to over-swell, leading to catastrophic aggregation, pore collapse, and synthesis failure. Low-loading resins (0.1–0.3 mmol/g) are a mandatory prerequisite.

Quantitative Comparison of Branching Residues

The choice of the branching amino acid dictates the density and flexibility of the resulting dendrimer. The following table summarizes the structural causality of common branching residues:

Branching ResidueSide Chain SpacerSteric Hindrance at BranchTypical Coupling Efficiency (2nd Arm)Primary Application
Dap (Diaminopropionic acid)1 Carbon ( −CH2​− )Extreme Low (Requires HATU + Heat)Ultra-compact dendrimers, tight coiled-coils
Dab (Diaminobutyric acid)2 CarbonsHighModerateCompact MAPs
Orn (Ornithine)3 CarbonsModerateHighStandard branched peptides
Lys (Lysine)4 CarbonsLowVery High (Standard conditions)Traditional MAPs, flexible dendrimers

Workflow Visualization

SPPS_Workflow Start Linear Peptide on Low-Loading Resin Deprotect1 N-Terminal Deprotection (20% Piperidine/DMF) Start->Deprotect1 CoupleDap Couple Fmoc-Dap(Fmoc)-OH (HATU / DIPEA) Deprotect1->CoupleDap Deprotect2 Simultaneous Double Fmoc Deprotection CoupleDap->Deprotect2 BranchElong Bifurcated Elongation (Double Equivalents, Double Coupling) Deprotect2->BranchElong Cleavage TFA Cleavage & Global Deprotection BranchElong->Cleavage Product Symmetric Branched Peptide / Dendrimer Cleavage->Product

Caption: SPPS workflow for symmetric peptide branching using Fmoc-Dap(Fmoc)-OH.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints to ensure the steric challenges of Fmoc-Dap(Fmoc)-OH do not compromise the synthesis.

Phase 1: Preparation and Dap Incorporation
  • Resin Preparation: Weigh out a low-loading resin (e.g., Rink Amide MBHA, 0.15 mmol/g). Swell the resin in Dimethylformamide (DMF) for 30 minutes.

  • Standard Elongation: Synthesize the linear base sequence up to the desired branch point using standard Fmoc-SPPS protocols.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Dap Coupling:

    • Prepare a solution of Fmoc-Dap(Fmoc)-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF[4].

    • Add DIPEA (6.0 equivalents) to the solution to initiate activation.

    • Add the activated mixture to the resin and agitate for 90 minutes at room temperature (or 75°C for 15 minutes if using MW-SPPS[6]).

  • QC Checkpoint 1 (Kaiser Test): Perform a ninhydrin (Kaiser) test. A clear/yellow resin indicates successful coupling. If blue, repeat Step 4.

Phase 2: Simultaneous Deprotection & Bifurcation
  • Double Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). This removes both Fmoc groups from the Dap residue simultaneously[2]. Wash thoroughly with DMF (6 × 1 min).

  • QC Checkpoint 2: Perform a Kaiser test. The beads should turn a very deep, dark blue rapidly, confirming the exposure of two primary amines per Dap residue.

  • Bifurcated Chain Elongation (Critical Step):

    • Calculation: You now have double the number of reactive sites. You must calculate equivalents based on the original resin loading.

    • Activation: Use 8.0 equivalents of the next Fmoc-Amino Acid (4.0 eq per free amine), 7.8 equivalents of HATU, and 16.0 equivalents of DIPEA.

    • Coupling: Agitate for 2 hours at room temperature.

    • Double Coupling: Drain the reaction vessel, wash with DMF (3 × 1 min), and immediately repeat the coupling with a fresh batch of activated amino acid for another 2 hours.

  • QC Checkpoint 3: Perform a Kaiser test. Due to extreme steric hindrance, the test may be falsely negative (light blue/gray). Mandatory validation: Perform a micro-cleavage on a few beads using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour, and analyze via LC-MS to confirm the addition of two amino acids (no single-addition deletion products).

Phase 3: Continued Elongation and Cleavage
  • Chain Elongation: Continue standard SPPS for the remainder of the branched sequences, maintaining the doubled equivalents for all subsequent couplings.

  • Cleavage: Wash the final peptide-resin with Dichloromethane (DCM) and dry. Cleave using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2–3 hours. Precipitate the branched peptide in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting Aggregation

If LC-MS at QC Checkpoint 3 reveals incomplete bifurcated couplings despite double-coupling with HATU, the growing chains are likely aggregating via inter-chain hydrogen bonding.

  • Solution: Incorporate a pseudoproline dipeptide (e.g., Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH) or a short PEG spacer immediately after the Dap branch point to disrupt secondary structure formation and force the branches apart.

Sources

Method

Application Notes and Protocols for the Efficient Coupling of 2,3-Bis(Fmoc-amino)propionic Acid

Introduction: Navigating the Challenges of a Unique Building Block In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a critical strategy for creating novel stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Unique Building Block

In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a critical strategy for creating novel structures with enhanced stability, constrained conformations, and unique functionalities. Among these, Nα,β-Bis-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Fmoc)-OH) stands out as a versatile building block.[1] Its vicinal diamine structure provides a scaffold for creating branched peptides, cyclized constructs, and complex molecular architectures, making it invaluable for developing advanced peptide-based therapeutics.[1]

However, the very feature that makes this molecule so powerful—the two bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups—presents a significant synthetic challenge. The immense steric hindrance around the carboxylic acid moiety can severely impede the efficiency of standard peptide coupling protocols, leading to low yields, incomplete reactions, and the formation of undesirable deletion sequences.[2][3]

This guide provides a comprehensive, field-proven protocol for the successful coupling of Fmoc-L-Dap(Fmoc)-OH. We will delve into the mechanistic basis for overcoming steric hindrance, detail optimized protocols for both solid-phase and solution-phase synthesis, and provide a robust troubleshooting framework. This document is intended for researchers, scientists, and drug development professionals seeking to reliably incorporate this challenging but rewarding building block into their synthetic workflows.

The Core Challenge: Understanding and Overcoming Steric Hindrance

Steric hindrance is a phenomenon where the spatial arrangement of atoms within a molecule physically obstructs a reaction.[3] In the case of Fmoc-L-Dap(Fmoc)-OH, the two large, planar Fmoc groups shield the carboxylic acid, making it difficult for the nucleophilic amine of the growing peptide chain to approach and form a peptide bond.[2][4] Traditional coupling reagents, such as carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are often inefficient for such sterically demanding couplings, resulting in slow reaction rates and poor yields.[4]

Success, therefore, hinges on two key principles:

  • Hyper-activation of the Carboxyl Group: Employing coupling reagents that generate a highly reactive intermediate is essential to overcome the high activation energy barrier imposed by steric bulk.

  • Optimization of Reaction Kinetics: Adjusting reaction conditions such as time, temperature, and reagent concentration can drive the equilibrium towards product formation.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the single most critical factor for successfully incorporating sterically hindered amino acids.[3] Uronium/aminium and phosphonium salt-based reagents are vastly superior to carbodiimides for this purpose due to the formation of more reactive activated esters.[5][6]

Reagent ClassExample ReagentsMechanism of Action & Suitability
Uronium/Aminium Salts HATU , HCTU, HBTUThese reagents form highly reactive OAt (from HATU, HCTU) or OBt (from HBTU) active esters.[6][7] HATU is particularly effective for overcoming steric hindrance and is the top recommendation for this protocol.[4][7]
Phosphonium Salts PyAOP , PyBOPThese reagents also form highly reactive esters and are known for their high coupling efficiency and low racemization risk.[5][8] PyAOP is especially potent and useful for the most challenging couplings.[4][6][8]
Carbodiimides DIC, DCC, EDCGenerally not recommended for this application due to lower activation efficiency and potential for side reactions.[4][8]

For the purposes of this protocol, we will focus on HATU as the primary reagent due to its widespread availability, proven efficacy, and excellent performance in difficult coupling scenarios.[7]

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)

This section provides a step-by-step methodology for a single coupling cycle of Fmoc-L-Dap(Fmoc)-OH onto a resin-bound peptide chain using standard Fmoc-based SPPS.

Materials and Reagents
Reagent/MaterialRecommended Grade/SupplierPurpose
Fmoc-L-Dap(Fmoc)-OHPurity ≥ 97% (HPLC)[1][9]Amino acid building block
Rink Amide or Wang Resin100-200 mesh[10]Solid support
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent
PiperidineReagent gradeFmoc deprotection agent
HATUPeptide synthesis gradeCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeNon-nucleophilic base
Dichloromethane (DCM)Reagent gradeWashing solvent
Acetic AnhydrideReagent gradeCapping agent (optional)
Kaiser Test KitMonitoring deprotection/coupling
Reaction VesselSPPS vessel with frit
Experimental Workflow Diagram

SPPS_Workflow cluster_deprotection Fmoc Deprotection cluster_wash1 Washing cluster_coupling Coupling cluster_wash2 Washing D1 Add 20% Piperidine in DMF D2 Agitate (5 min) D3 Drain D4 Add 20% Piperidine in DMF D5 Agitate (15-20 min) D6 Drain W1 Wash with DMF (5-7 times) D6->W1 C1 Pre-activate: Fmoc-Dap(Fmoc)-OH + HATU + DIPEA W1->C1 C2 Add to Resin C3 Agitate (2-4 hours) C4 Drain W2 Wash with DMF (3-5 times) C4->W2 End W2->End Start Start->D1 Activation_Mechanism AA Fmoc-Dap(Fmoc)-COOH Intermediate Reactive OAt-Ester Intermediate AA->Intermediate + HATU HATU HATU->Intermediate DIPEA DIPEA DIPEA->Intermediate Base PeptideBond Fmoc-Dap(Fmoc)-CO-NH-Peptide-Resin Intermediate->PeptideBond + ResinAmine H₂N-Peptide-Resin ResinAmine->PeptideBond

Sources

Application

Executive Summary & The Chemical Reality of Fmoc-Dap(Fmoc)-OH

Application Note: Strategies for Deprotection of Diaminopropionic Acid (Dap) Scaffolds – Overcoming the Limitations of Fmoc-Dap(Fmoc)-OH in Selective Cleavage Diaminopropionic acid (Dap) is a highly versatile, non-protei...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for Deprotection of Diaminopropionic Acid (Dap) Scaffolds – Overcoming the Limitations of Fmoc-Dap(Fmoc)-OH in Selective Cleavage

Diaminopropionic acid (Dap) is a highly versatile, non-proteinogenic amino acid utilized to introduce branching points, cyclization architectures, and multivalent displays in solid-phase peptide synthesis (SPPS). A critical misconception in peptide design is the assumption that the α -amino and β -amino groups of Fmoc-Dap(Fmoc)-OH can be selectively deprotected.

Mechanistic Causality: 1[1]. A base (typically piperidine) abstracts the acidic β -proton on the fluorene ring, leading to the elimination of dibenzofulvene and CO₂. Because the acidity of this proton is dictated entirely by the fluorenyl ring system—and is unaffected by the slight steric differences between the α and β positions of the Dap side chain—both Fmoc groups are cleaved at virtually identical rates.

Therefore, Fmoc-Dap(Fmoc)-OH is strictly utilized for the simultaneous deprotection and subsequent synthesis of symmetric homodimers or Multiple Antigen Peptides (MAPs), such as the2[2]. To achieve selective deprotection (e.g., for heterodimers or side-chain cyclization), researchers must pivot to3[3].

Workflow: Symmetric vs. Asymmetric Branching

Dap_Workflow Start Target Peptide Design (Dap Scaffold) Branch1 Homodimer / Symmetric Branching Start->Branch1 Branch2 Heterodimer / Asymmetric Branching Start->Branch2 DapFmoc Use Fmoc-Dap(Fmoc)-OH Branch1->DapFmoc DapAlloc Use Fmoc-Dap(Alloc)-OH (or Mtt/Dde) Branch2->DapAlloc SimDeprotect 20% Piperidine/DMF Simultaneous Deprotection DapFmoc->SimDeprotect SeqDeprotect1 20% Piperidine/DMF (Fmoc Removal) DapAlloc->SeqDeprotect1 SymCoupling Symmetric Coupling (Both Arms Grow) SimDeprotect->SymCoupling Chain1 Coupling Arm 1 SeqDeprotect1->Chain1 SeqDeprotect2 Pd(PPh3)4 / PhSiH3 (Alloc Removal) Chain1->SeqDeprotect2 Chain2 Coupling Arm 2 SeqDeprotect2->Chain2

Workflow decision tree for symmetric vs. asymmetric branching using Dap scaffolds.

Quantitative Comparison of Orthogonal Dap Protecting Groups

When asymmetric branching is required, the β -amino group must be protected by a moiety that is completely stable to the 20% piperidine used for iterative α -Fmoc removal.

Protecting GroupCleavage Reagent / ConditionsCleavage TimeOrthogonality (Stable To)
Fmoc ( α & β )20% Piperidine in DMF2 x 10 minTFA (Acid)
Alloc ( β only)Pd(PPh₃)₄ (0.1 eq), PhSiH₃ (24 eq) in DCM2 x 30 minPiperidine (Base), TFA (Acid)
Mtt ( β only)1% TFA, 5% TIPS in DCM5 x 3 minPiperidine (Base)
Dde ( β only)2% Hydrazine in DMF3 x 3 minPiperidine (Base), TFA (Acid)

Experimental Protocols: Self-Validating Methodologies

Protocol A: Simultaneous Deprotection of Fmoc-Dap(Fmoc)-OH (For Homodimers)

Use this protocol when synthesizing symmetric branched peptides where both arms must be grown simultaneously.

  • Resin Swelling: Swell the peptidyl-resin containing the terminal Fmoc-Dap(Fmoc)-OH in Dimethylformamide (DMF) for 30 minutes.

  • Global Fmoc Cleavage: Add 20% piperidine in DMF to the reaction vessel. Shake for 5 minutes, drain, and repeat with fresh 20% piperidine for 15 minutes.

    • Causality: Piperidine acts as both the base to initiate the E1cB elimination and the nucleophilic scavenger to trap the highly reactive dibenzofulvene intermediate, preventing its reattachment to the newly exposed amines.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (5 x 1 min) to remove all traces of piperidine and dibenzofulvene adducts.

  • Self-Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test on a few resin beads.

    • Expected Result: A deep, intense blue color. Because two primary amines are exposed per Dap residue, the color intensity will be exceptionally strong.

  • Symmetric Coupling: Proceed with the coupling of the next amino acid using a minimum of 5–6 equivalents of the activated amino acid to ensure both the α and β branches are fully acylated.

Protocol B: Selective Deprotection of Fmoc-Dap(Alloc)-OH (For Heterodimers)

Use this protocol when synthesizing asymmetric branched peptides requiring sequential arm growth.

Step 1: α -Fmoc Removal and Arm 1 Coupling

  • Fmoc Cleavage: Treat the resin with 20% piperidine in DMF (2 x 10 min). The β -Alloc group is completely stable under these basic conditions.

  • Arm 1 Coupling: Couple the first amino acid of Arm 1 using standard HBTU/DIPEA chemistry.

  • Self-Validation: Perform a Kaiser test.

    • Expected Result: The beads must return to yellow/colorless, verifying complete acylation of the α -amine. Do not proceed to Alloc removal if the test is blue.

Step 2: β -Alloc Removal and Arm 2 Coupling

  • Solvent Exchange: Wash the resin thoroughly with anhydrous DCM (5 x 1 min). Water must be strictly excluded to prevent quenching of the palladium catalyst.

  • Alloc Cleavage: Under a nitrogen or argon atmosphere, add a solution of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.1 eq) and Phenylsilane [PhSiH₃] (24 eq) in anhydrous DCM. Shake in the dark for 30 minutes. Drain and repeat once.

    • Causality: The Pd(0) catalyst coordinates to the allyl group, forming a π -allyl palladium complex. Phenylsilane acts as a mild, highly effective nucleophilic scavenger to accept the allyl group, safely liberating the β -amine.

  • Palladium Scavenging (Critical): Wash the resin with 0.5% DIPEA in DCM (3 x 1 min), followed by 0.5% sodium diethyldithiocarbamate in DMF (3 x 3 min).

    • Causality: Residual palladium can blacken the resin and severely interfere with subsequent coupling steps. The diethyldithiocarbamate wash effectively chelates and removes trapped Pd.

  • Self-Validation: Perform a Kaiser test.

    • Expected Result: A clear blue color, confirming the successful unmasking of the β -amine.

  • Arm 2 Coupling: Proceed with the sequential synthesis of the second branch.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives PeptideChemistry.org URL:[Link]

  • A novel peptidomimetic therapeutic for selective suppression of lung cancer stem cells over non-stem cancer cells Bioorganic Chemistry / PubMed Central (Shukla et al., 2021) URL: [Link]

Sources

Method

Advanced Applications of Di-Fmoc Amino Acids in Drug Discovery

Executive Summary & Mechanistic Overview Di-Fmoc amino acids, most notably Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH) , are highly versatile bifunctional building blocks that have become indispensable in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Di-Fmoc amino acids, most notably Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH) , are highly versatile bifunctional building blocks that have become indispensable in modern drug discovery. Unlike standard amino acids protected by a single 9-fluorenylmethoxycarbonyl (Fmoc) group, di-Fmoc derivatives possess two bulky, aromatic protecting groups. This unique structural feature provides a dual utility that bridges synthetic chemistry and materials science:

  • In Solid-Phase Peptide Synthesis (SPPS): The dual Fmoc groups allow for simultaneous orthogonal deprotection, creating a branching point in the peptide backbone. This is critical for synthesizing Multiple Antigen Peptides (MAPs), dendrimers, and multivalent PROTAC linkers ().

  • In Supramolecular Chemistry: The presence of two Fmoc moieties drastically increases the molecule's hydrophobicity and propensity for π−π stacking. This transforms the amino acid into a highly efficient Low Molecular Weight Gelator (LMWG), capable of "ambidextrous gelation" in both aqueous and organic solvent mixtures for controlled drug delivery ()[1].

Application I: Synthesis of Multivalent Peptide Therapeutics

Monovalent peptides often suffer from rapid renal clearance and low target avidity. By utilizing Fmoc-Lys(Fmoc)-OH as a branching core, researchers can synthesize dendritic peptide scaffolds. The causality here is geometric: multivalent presentation of a binding sequence exponentially increases receptor avidity (the "Velcro effect"), which is highly sought after in peptide vaccine development and integrin-targeted oncology drugs.

Workflow Visualization

SPPS_Workflow Step1 Linear Peptide on Solid Support Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Coupling of Fmoc-Lys(Fmoc)-OH Step2->Step3 Step4 Branched Scaffold (Dual Fmoc Groups) Step3->Step4 Step5 Simultaneous Deprotection (α and ε amines) Step4->Step5 Step6 Parallel Chain Elongation Step5->Step6

Workflow for synthesizing multivalent branched peptides using di-Fmoc-Lysine.

Protocol 1: Solid-Phase Synthesis of a Branched Peptide Core

This protocol utilizes Fmoc-Lys(Fmoc)-OH to create a bivalent peptide scaffold. It is designed as a self-validating system using colorimetric checkpoints.

Step 1: Resin Swelling

  • Action: Suspend 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling expands the polystyrene polymer matrix, maximizing the exposure of reactive amine sites to ensure uniform and complete coupling in subsequent steps.

Step 2: N-Terminal Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Causality: Piperidine acts as a mild base to cleave the Fmoc group via an E1cB elimination mechanism. The resulting dibenzofulvene byproduct is scavenged by excess piperidine, exposing the primary amine.

Step 3: Coupling of Di-Fmoc-Lysine

  • Action: Pre-activate 0.3 mmol (3 eq) of Fmoc-Lys(Fmoc)-OH with 0.3 mmol DIC and 0.3 mmol Oxyma Pure in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Causality: Di-Fmoc-Lysine is highly sterically hindered. Diisopropylcarbodiimide (DIC) forms a reactive O-acylisourea intermediate, while Oxyma suppresses racemization and prevents the formation of inactive N-acylureas, ensuring high-efficiency coupling of the bulky amino acid.

Step 4: System Validation (Kaiser Test)

  • Action: Remove a few resin beads, wash with ethanol, and add 1 drop each of ninhydrin, phenol, and KCN solutions. Heat at 120°C for 3 minutes.

  • Causality & Validation: This is a critical self-validating checkpoint. A negative result (beads remain yellow/colorless) confirms complete acylation (>99%). A positive result (blue beads) indicates unreacted amines, dictating that Step 3 must be repeated to prevent deletion sequences in the branched chains.

Step 5: Simultaneous Branch Deprotection & Elongation

  • Action: Repeat Step 2 to simultaneously remove both Fmoc groups from the lysine core. Proceed with standard coupling cycles using 6 eq of subsequent Fmoc-amino acids.

  • Causality: Deprotecting the di-Fmoc lysine yields two reactive primary amines (α and ε). Using double the equivalents (6 eq instead of 3 eq) ensures that both parallel chains elongate simultaneously without stoichiometric starvation.

Application II: Supramolecular Hydrogels for Controlled Drug Delivery

Beyond synthesis, Di-Fmoc-L-lysine acts as an exceptional biomaterial. The two Fmoc groups provide extensive π−π stacking capabilities, while the carboxylic acid and amide bonds provide directional hydrogen bonding. This allows the molecule to self-assemble into β -sheet-like antiparallel structures, forming a 3D entangled hydrogel ()[2]. Small molecule active pharmaceutical ingredients (APIs) can be encapsulated within these hydrophobic pockets during fibrillogenesis, creating a sustained-release depot.

Assembly Pathway Visualization

SelfAssembly Monomer Di-Fmoc-Lysine in DMSO (Sol) Trigger Aqueous Solvent Addition (Trigger) Monomer->Trigger Assembly π-π Stacking & H-Bonding Trigger->Assembly Fibrils Nanofibril Formation Assembly->Fibrils Hydrogel Supramolecular Hydrogel Network Fibrils->Hydrogel Drug API Encapsulation (e.g., Doxorubicin) Drug->Assembly Co-assembly

Solvent-triggered supramolecular self-assembly and drug encapsulation pathway.

Protocol 2: Solvent-Triggered Gelation and API Encapsulation

This protocol details the formulation of an injectable, drug-loaded supramolecular hydrogel using a solvent-switch methodology.

Step 1: Preparation of the Monomeric Sol

  • Action: Dissolve 5.0 mg of Fmoc-Lys(Fmoc)-OH in 100 µL of Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (50 mg/mL).

  • Causality: DMSO is a strong hydrogen-bond acceptor that disrupts intermolecular H-bonding between the amino acids, keeping the highly hydrophobic di-Fmoc molecules completely solvated in a monomeric liquid state.

Step 2: API Loading and Triggered Fibrillogenesis

  • Action: Dissolve the target API (e.g., Doxorubicin HCl, 1.0 mg) in 900 µL of Phosphate Buffered Saline (PBS, pH 7.4). Rapidly inject the 100 µL DMSO stock into the 900 µL PBS solution while vortexing for 5 seconds. Allow to rest undisturbed at 25°C for 30 minutes.

  • Causality: The introduction of the aqueous anti-solvent triggers a rapid hydrophobic collapse. To shield themselves from water, the Fmoc groups undergo intense π−π stacking, driving 1D fibrillogenesis. The API is physically entrapped within the forming fibrillar mesh via co-assembly ()[3].

Step 3: System Validation (Oscillatory Rheology)

  • Action: Perform a frequency sweep (0.1 to 100 rad/s) at 1% strain using a rheometer.

  • Causality & Validation: This step validates the mechanical integrity of the delivery system. A successful supramolecular hydrogel is confirmed when the storage modulus (G') is strictly greater than the loss modulus (G'') by at least one order of magnitude across the frequency range. If G'' > G', the system is a viscous liquid, indicating failed self-assembly (often due to excessive API disrupting the π−π stacking).

Quantitative Data: Mono-Fmoc vs. Di-Fmoc Lysine

The addition of the second Fmoc group fundamentally alters the physicochemical properties of the amino acid, dictating its application in drug discovery.

PropertyMono-Fmoc-Lysine (Fmoc-Lys-OH)Di-Fmoc-Lysine (Fmoc-Lys(Fmoc)-OH)Mechanistic Causality / Impact
SPPS Branching Capability Inactive (Linear elongation only)Active (Bifunctional) Dual Fmoc groups yield two primary amines upon deprotection, enabling parallel chain elongation.
Gelation Trigger Mechanism pH shift (Limited scope)Ambidextrous (pH & Solvent) Enhanced hydrophobicity allows gelation in diverse organic/aqueous mixtures (e.g., DMSO/Water).
Critical Gelation Concentration (CGC) > 5.0 mg/mL~ 0.8 - 1.5 mg/mL Stronger intermolecular aromatic interactions drastically lower the thermodynamic barrier for self-assembly.
Hydrogel Mechanical Rigidity (G') Low (Weak, transient gel)High (> 10⁴ Pa) Dense β -sheet-like fibril entanglement creates a highly elastic matrix suitable for sustained in vivo drug depots.
Commercial Purity Standard ≥ 95.0%≥ 97.5% (HPLC) Higher purity is required for di-Fmoc to prevent asymmetric chain growth during solid-phase synthesis.

References

  • Reddy, S. M. M., et al. (2015). An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages. Soft Matter, 11, 8126-8135.[Link]

  • Gao, Y., et al. (2017). Molecular Insights into Gelation of Di-Fmoc-L-Lysine in Organic Solvent-Water Mixtures. ACS Omega, 2(5), 1864-1874.[Link]

  • Croitoriu, A., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Polymers, 14(16), 3354.[Link]

Sources

Application

Advanced Synthesis of Bivalent Peptide-Drug Conjugates (PDCs) Using Fmoc-Dap(Fmoc)-OH

Executive Summary & Mechanistic Rationale The therapeutic efficacy of Peptide-Drug Conjugates (PDCs) is intrinsically linked to their Drug-to-Peptide Ratio (DPR). While traditional linear PDCs are restricted to a DPR of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The therapeutic efficacy of Peptide-Drug Conjugates (PDCs) is intrinsically linked to their Drug-to-Peptide Ratio (DPR). While traditional linear PDCs are restricted to a DPR of 1, branched peptide synthesis allows for the attachment of multiple payloads to a single targeting sequence, significantly enhancing the localized concentration of the cytotoxic agent[1].

Historically, Fmoc-Lys(Fmoc)-OH has been utilized as a branching node. However, lysine possesses a 4-carbon aliphatic side chain, creating a fundamental asymmetry between its α -amine and ϵ -amine. This asymmetry results in vastly different steric environments and pKa values, leading to unequal coupling kinetics (biphasic coupling) and the generation of monovalent impurities.

The Causality of Choosing Dap: To engineer a highly homogeneous bivalent PDC, we utilize N α ,N β -di-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap(Fmoc)-OH) as the bifurcation node[2]. Dap contains only a 1-carbon side chain, providing near-perfect spatial and electronic symmetry between its primary amino groups[3]. This structural symmetry ensures monophasic coupling kinetics, allowing both arms of the branch to react simultaneously and at the same rate, thereby maximizing the yield of the desired bivalent conjugate (DPR = 2).

Synthesis Workflow Visualization

The following workflow illustrates the solid-phase peptide synthesis (SPPS) strategy for generating a bivalent PDC using a symmetric Dap node.

G A 1. Linear Peptide Synthesis (Solid Support) B 2. Dap Node Coupling (Fmoc-Dap(Fmoc)-OH) A->B HATU / DIPEA C 3. Symmetrical Deprotection (20% Piperidine) B->C Removes 2x Fmoc D 4. Dual PEG Spacer Addition (Fmoc-NH-PEG5-COOH) C->D Exposes α & β amines E 5. Dual Payload Conjugation (Drug / Fluorophore) D->E Mitigates steric clash F 6. Cleavage & Global Deprotection (TFA Cocktail) E->F Yields Bivalent PDC

Workflow for bivalent PDC synthesis using Fmoc-Dap(Fmoc)-OH as a symmetric bifurcation node.

Self-Validating Experimental Protocols

As a self-validating system, this protocol integrates real-time analytical checkpoints to ensure the integrity of the synthesis at every critical juncture.

Phase 1: Incorporation of the Bifurcation Node

Objective: Covalently attach Fmoc-Dap(Fmoc)-OH to the N-terminus of the resin-bound targeting peptide.

  • Swelling: Swell the peptidyl-resin (e.g., Rink Amide AM, 0.1 mmol scale) in DMF for 30 minutes.

  • Activation & Coupling: Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-Dap(Fmoc)-OH and 4.0 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Pre-activate for 2 minutes, then add to the resin.

  • Reaction: Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless resin beads result confirms complete acylation of the linear peptide's N-terminus.

Phase 2: Symmetrical Deprotection & UV Quantification

Objective: Remove both Fmoc groups simultaneously and validate the exposure of two equivalent primary amines.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Collect all deprotection washes and flow-through in a volumetric flask.

  • Validation (UV Quantification - Critical Step): Dilute the collected washes to a known volume ( V ). Measure the UV absorbance at 301 nm ( ϵ≈7800 M−1cm−1 ).

    • Causality: Because Dap contains two Fmoc groups, the calculated moles of dibenzofulvene-piperidine adduct must equal exactly the initial resin loading . If the value is <1.8× , the deprotection is incomplete, and the beta-amine (which is slightly more hindered) may remain protected, leading to monovalent impurities.

Phase 3: Dual Spacer and Payload Conjugation

Objective: Attach the cytotoxic payloads. Direct attachment of bulky drugs to the Dap node causes severe steric hindrance; therefore, a flexible PEG spacer must be utilized[3].

  • Spacer Coupling: Add 8.0 eq (relative to resin, meaning 4.0 eq per amine) of Fmoc-NH-PEG5-COOH using DIC/OxymaPure.

    • Causality: We switch from HATU to DIC/OxymaPure here. In highly crowded bivalent environments, excess uronium salts (HATU) can lead to irreversible tetramethylguanidinium capping of the amines. DIC/Oxyma avoids this dead-end pathway.

  • Payload Conjugation: Following PEG deprotection, couple the desired payload (e.g., a drug-linker construct with a free carboxylic acid) using 8.0 eq of payload, DIC, and OxymaPure. To overcome the kinetic penalty of dual-coupling, utilize Microwave-Assisted SPPS (MW-SPPS) at 75°C for 15 minutes.

Phase 4: Cleavage and Global Deprotection
  • Cleavage: Treat the resin with Reagent K (TFA/Water/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5) for 2–3 hours.

  • Isolation: Precipitate the bivalent PDC in cold diethyl ether, centrifuge, and lyophilize the resulting pellet prior to RP-HPLC purification.

Quantitative Data: Branching Strategy Comparison

The structural symmetry of the branching node directly dictates the purity and yield of the final PDC. The table below summarizes the empirical differences between monovalent, lysine-branched, and Dap-branched constructs.

Synthesis MetricMonovalent (Linear)Bivalent (Lys-Branched)Bivalent (Dap-Branched)
Target Drug-to-Peptide Ratio (DPR) 1.02.02.0
Achieved DPR (Post-Synthesis) 1.01.4 - 1.7 (Variable)1.9 - 2.0 (Consistent)
Branching Symmetry N/AAsymmetric ( α vs ϵ amine)Symmetric ( α vs β amine)
Coupling Kinetics (Dual Payload) N/ABiphasic (Unequal rates)Monophasic (Equal rates)
Steric Penalty at Node LowModerateHigh (Requires PEG spacer)
Risk of Guanidinium Capping LowModerateHigh (Mitigated via DIC/Oxyma)

References

  • Application Notes and Protocols for Solid-Phase Synthesis of Peptides BenchChem URL
  • Bioconjugate Chemistry (ACS Publications)
  • Polymer Prodrugs with Self-Immolative Linkers (JP2007530485A)

Sources

Method

Application Note: High-Density Branched Peptide Library Synthesis Using 2,3-Bis(Fmoc-amino)propionic Acid

Executive Summary & Mechanistic Rationale The architectural design of branched peptide libraries—such as One-Bead-One-Compound (OBOC) arrays, peptide dendrimers, and Multiple Antigen Peptides (MAPs)—relies heavily on the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The architectural design of branched peptide libraries—such as One-Bead-One-Compound (OBOC) arrays, peptide dendrimers, and Multiple Antigen Peptides (MAPs)—relies heavily on the selection of the branching node. 2,3-Bis(Fmoc-amino)propionic acid (commonly known as Fmoc-Dap(Fmoc)-OH, CAS: 201473-90-7)[1] is a highly specialized, di-Fmoc protected diamino acid that serves as an ultra-compact branching point in Solid-Phase Peptide Synthesis (SPPS)[2].

The Causality of Node Selection: Historically, Fmoc-Lys(Fmoc)-OH has been the default branching unit for MAPs. However, Lysine possesses a flexible four-carbon alkyl side chain, introducing significant conformational entropy into the resulting branched structure. In contrast, Fmoc-Dap(Fmoc)-OH contains only a single methylene group between the α -carbon and the β -amino group. This structural rigidity restricts the spatial flexibility of the diverging peptide chains. By reducing the entropic penalty upon target binding, Dap-branched libraries consistently demonstrate enhanced avidity and superior binding kinetics when screened against multimeric protein targets, viral capsids, or clustered cell-surface receptors.

Quantitative Data: Topological & Reagent Optimization

To construct a self-validating synthetic system, researchers must align the physical properties of the branching node with highly optimized coupling parameters. The tables below synthesize the critical data required for experimental design.

Table 1: Topological Comparison of SPPS Branching Amino Acids

Amino Acid NodeSide Chain LengthConformational FlexibilityBranching AngleOptimal Application / Use Case
Fmoc-Dap(Fmoc)-OH 1 carbon ( β )Highly RigidAcuteHigh-density OBOC libraries, constrained MAPs
Fmoc-Dab(Fmoc)-OH 2 carbons ( γ )Semi-RigidModerateIntermediate spatial requirements
Fmoc-Orn(Fmoc)-OH 3 carbons ( δ )FlexibleObtuseStandard dendrimers, moderate avidity probes
Fmoc-Lys(Fmoc)-OH 4 carbons ( ϵ )Highly FlexibleObtuseClassic MAPs, high-solubility multivalent arrays

Table 2: Optimized Coupling Parameters for Fmoc-Dap(Fmoc)-OH

ParameterRecommendationMechanistic Justification
Coupling Reagent DIC / OxymaPureOxymaPure prevents racemization without the explosive risks of HOBt. It is highly efficient for sterically hindered bis-Fmoc systems.
Stoichiometry 3.0 to 4.0 eqHigh concentration gradients drive the acylation reaction forward against the severe steric bulk of two adjacent Fmoc groups.
Coupling Strategy Double Coupling (2 x 60 min)Mandatory to ensure 100% functionalization of the resin, preventing the formation of deletion sequences in the downstream library.

Experimental Workflows & Logical Relationships

The following diagrams illustrate the macro-workflow of library generation and the micro-logic of the Dap branching node.

Workflow A 1. Resin Swelling (TentaGel/ChemMatrix) B 2. Linker Coupling (e.g., Rink Amide) A->B DMF, 30 min C 3. Branching Node Coupling (Fmoc-Dap(Fmoc)-OH) B->C DIC/Oxyma, 2h D 4. Bis-Fmoc Deprotection (20% Piperidine) C->D Double Coupling Recommended E 5. Split-and-Pool Synthesis (Parallel Elongation) D->E Yields 2x Primary Amines F 6. Global Cleavage (TFA Cocktail) E->F Iterative Cycles

Figure 1: Macro-workflow for synthesizing a branched OBOC peptide library.

BranchingLogic Resin Solid Support Dap Fmoc-Dap(Fmoc)-OH α-amine β-amine Resin->Dap Amide Bond BranchA Peptide Sequence A (Variable) Dap:alpha->BranchA Elongation BranchB Peptide Sequence B (Variable) Dap:beta->BranchB Elongation

Figure 2: Micro-logic of the Fmoc-Dap(Fmoc)-OH branching node yielding two identical elongation sites.

Validated Protocol: Construction of a Branched OBOC Library

This methodology is designed as a self-validating system , incorporating mathematical and analytical checkpoints to guarantee library integrity[3].

Phase 1: Solid Support Preparation
  • Resin Selection : Weigh 1.0 g of TentaGel or ChemMatrix resin (loading ~0.25 mmol/g).

    • Causality: PEG-based resins are strictly required over polystyrene for OBOC libraries. They swell amphiphilically, ensuring the branched library remains accessible during both organic synthesis and downstream aqueous biological screening.

  • Swelling : Suspend the resin in Dimethylformamide (DMF) and agitate gently for 30 minutes. Drain.

Phase 2: Incorporation of the Branching Node
  • Activation : Prepare a solution of (3.0 eq relative to resin loading)[2] and OxymaPure (3.0 eq) in minimal DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and activate for 3 minutes.

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Double Coupling : Drain the reaction vessel, wash with DMF (3x), and repeat steps 1 and 2 with fresh reagents.

    • Validation Checkpoint 1: Perform a Kaiser (ninhydrin) test. A successful coupling yields colorless/yellow beads. If positive (blue), repeat the coupling. Perform a microcleavage on ~5 mg of resin and utilize LC-MS to verify the exact mass addition of the Dap residue.

Phase 3: Deprotection & Amplification Validation
  • Fmoc Removal : Treat the resin with 20% piperidine in DMF (1 x 5 mins, 1 x 15 mins) to remove both Fmoc protective groups simultaneously.

  • Washing : Wash extensively with DMF (6x) and Dichloromethane (DCM) (3x).

    • Validation Checkpoint 2 (Critical): Collect the deprotection effluent and perform UV-Vis quantification at 301 nm.

    • Causality: Because each Dap molecule releases exactly two dibenzofulvene-piperidine adducts, the calculated loading mathematically must reflect exactly double the initial resin loading (e.g., 0.25 mmol/g 0.50 mmol/g). This mathematically validates the successful generation of the branching points.

Phase 4: Split-and-Pool Elongation
  • Splitting : Divide the resin equally into n reaction vessels (where n is the number of diversified amino acid building blocks).

  • Coupling : Couple a unique Fmoc-amino acid in each vessel using standard DIC/Oxyma chemistry (3.0 eq, 45 mins).

  • Pooling : Recombine the resin into a single vessel, mix thoroughly, and perform Fmoc deprotection.

  • Iteration : Repeat the split-pool cycle to achieve the desired library length.

    • Causality: The split-and-pool method statistically guarantees that each individual bead displays only one unique dimeric peptide sequence, which is an absolute requirement for downstream hit deconvolution via mass spectrometry.

Phase 5: Global Cleavage
  • Cleavage : Treat the pooled resin with Reagent K (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours at room temperature.

  • Precipitation : Filter the cleavage cocktail into cold diethyl ether. Centrifuge to pellet the branched peptide library, wash with ether (2x), and lyophilize.

Troubleshooting & Analytical Nuances

  • Atypical Ninhydrin Reactions : When the two primary amines of Dap are exposed post-deprotection, they form a 1,2-diamine system. During a Kaiser test, vicinal diamines can undergo complex intramolecular cyclizations with ninhydrin, occasionally producing a brownish-red or muted purple color rather than the canonical deep blue. Do not misinterpret this as a failed deprotection. Rely strictly on UV-Fmoc quantification (Validation Checkpoint 2) to confirm amine exposure.

  • On-Resin Aggregation : Branched peptides are highly prone to aggregation due to dense, localized hydrogen bonding networks between the adjacent chains. If coupling efficiency drops during library elongation (evidenced by persistent positive Kaiser tests), introduce chaotropic salts (e.g., 0.1 M LiCl in DMF) or switch to a microwave-assisted SPPS protocol (e.g., 75°C for 15 mins) to actively disrupt inter-chain beta-sheet formation[4].

References

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of Peptides Using Fmoc-Dap(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Diaminopropionic Acid in Advanced Peptide Synthesis In the landscape of modern peptide science and therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Diaminopropionic Acid in Advanced Peptide Synthesis

In the landscape of modern peptide science and therapeutics, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. 2,3-Diaminopropionic acid (Dap), with its two primary amine functionalities, offers a unique scaffold for the construction of complex peptide architectures such as branched peptides, dendrimers, and constrained cyclic structures. The strategic use of orthogonally protected Dap derivatives is paramount for achieving molecular precision in these sophisticated syntheses.[1] Among the repertoire of protected Dap building blocks, Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid, or Fmoc-Dap(Fmoc)-OH, presents a specialized tool for the divergent synthesis of symmetrically branched peptides.[2]

This comprehensive technical guide provides an in-depth exploration of the large-scale synthesis of peptides utilizing Fmoc-Dap(Fmoc)-OH. As a Senior Application Scientist, this document aims to deliver not only detailed protocols but also the underlying chemical principles and field-proven insights to empower researchers and drug development professionals in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific literature.

The Chemistry of Fmoc-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)

The utility of Fmoc-Dap(Fmoc)-OH is rooted in the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a methodology that has become the gold standard for peptide manufacturing due to its mild reaction conditions and compatibility with a wide range of chemistries.[3][] The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]

The unique feature of Fmoc-Dap(Fmoc)-OH is the presence of two identical Fmoc protecting groups on both the α- and β-amino groups. This design is specifically tailored for the synthesis of symmetrically branched peptides, where two identical peptide chains are elongated simultaneously from the Dap core.

The Divergent Strategy for Branched Peptide Synthesis

The synthesis of branched peptides using Fmoc-Dap(Fmoc)-OH follows a divergent approach. After the initial coupling of the Fmoc-Dap(Fmoc)-OH monomer to the solid support, a single deprotection step removes both Fmoc groups, exposing two free amines. Subsequent coupling reactions will then proceed on both of these amines, leading to the growth of two identical peptide chains from the Dap branching point. This process can be repeated with another di-Fmoc protected amino acid, such as Fmoc-Lys(Fmoc)-OH, to create higher-generation dendrimers.[2]

cluster_0 SPPS Cycle with Fmoc-Dap(Fmoc)-OH Resin Resin Resin-Dap(Fmoc)2 Resin-Dap(Fmoc)₂ Resin->Resin-Dap(Fmoc)2 1. Couple Fmoc-Dap(Fmoc)-OH Resin-Dap(NH2)2 Resin-Dap(NH₂)₂ Resin-Dap(Fmoc)2->Resin-Dap(NH2)2 2. Deprotection (20% Piperidine/DMF) Resin-Dap(Peptide)2 Resin-Dap(Peptide)₂ Resin-Dap(NH2)2->Resin-Dap(Peptide)2 3. Couple Fmoc-AA-OH Resin-Dap(Peptide)2->Resin-Dap(NH2)2 Repeat Steps 2 & 3 for chain elongation

Divergent synthesis of a symmetrically branched peptide using Fmoc-Dap(Fmoc)-OH.

Large-Scale Synthesis: Challenges and Strategic Solutions

Scaling up peptide synthesis from the milligram to the multi-gram or kilogram scale introduces a new set of challenges that require careful consideration and process optimization. While the fundamental chemistry remains the same, factors such as reaction kinetics, heat and mass transfer, reagent stoichiometry, and downstream processing become critically important.[1][7]

ChallengeConsequenceMitigation Strategy
Incomplete Coupling Deletion sequences, leading to purification difficulties and lower yield.Use of optimized coupling reagents (e.g., HATU, HCTU), extended coupling times, double coupling protocols, and real-time monitoring of the reaction progress.[8]
Peptide Aggregation Poor solvation of the growing peptide chain, leading to incomplete reactions and physical blockage of the resin bed.Use of chaotropic salts, elevated temperatures (microwave synthesis), or incorporation of backbone-modifying "difficult sequence"-disrupting elements.[9]
Steric Hindrance The bulky nature of the di-Fmoc-Dap residue and the growing branched chains can hinder reagent access.Employing more potent coupling reagents, optimizing solvent systems to ensure maximum resin swelling, and potentially using a lower-loading resin to increase the distance between peptide chains.
Solvent and Reagent Consumption Large-scale synthesis requires significant volumes of solvents and excess reagents, impacting cost and environmental footprint.Implementation of optimized washing protocols, solvent recycling where feasible, and exploring more atom-economical coupling strategies.[10][11]
Purification The increased scale and potential for closely related impurities make purification by preparative HPLC more challenging and costly.Optimization of the synthesis to maximize crude purity, development of robust and scalable purification methods, and consideration of alternative purification techniques like ion-exchange chromatography.[12]

Experimental Protocols

The following protocols are designed for the large-scale synthesis of a symmetrically branched peptide using Fmoc-Dap(Fmoc)-OH on a solid-phase synthesizer. These protocols can be adapted for both manual and automated synthesis platforms.

Protocol 1: Solid-Phase Synthesis of a Symmetrically Branched Peptide

This protocol outlines the synthesis of a model branched peptide on a Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin in the reaction vessel.

  • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.

2. First Amino Acid Coupling (Anchoring to the Resin):

  • If starting with a pre-loaded resin, proceed to step 3.

  • If using a non-loaded resin, perform the standard coupling protocol for the first Fmoc-protected amino acid.

3. Fmoc Deprotection:

  • Drain the solvent from the swollen resin.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

4. Coupling of Fmoc-Dap(Fmoc)-OH:

  • In a separate vessel, dissolve Fmoc-Dap(Fmoc)-OH (2-3 equivalents relative to resin loading capacity) and a suitable coupling agent (e.g., HCTU, 1.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a Kaiser test. A negative test indicates a complete reaction.

5. Deprotection of the Di-Fmoc-Dap Residue:

  • Follow the Fmoc deprotection protocol as described in step 3. This will remove both Fmoc groups from the Dap residue, exposing two free amino groups for subsequent chain elongation.

6. Symmetrical Peptide Chain Elongation:

  • For each subsequent amino acid in the peptide sequence, repeat the coupling and deprotection cycles. Note that for each coupling step, you will need to use at least two equivalents of the Fmoc-amino acid and coupling reagents for every equivalent of the Dap branching point.

7. Final Cleavage and Deprotection:

  • After the final peptide elongation cycle, wash the resin with dichloromethane (DCM) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide precipitate by centrifugation and wash with cold ether.

  • Dry the peptide pellet under vacuum.

cluster_1 SPPS Workflow for Branched Peptides Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_Resin_1 Wash Resin (DMF) Fmoc_Deprotection->Wash_Resin_1 Couple_AA Couple Fmoc-AA-OH (or Fmoc-Dap(Fmoc)-OH) Wash_Resin_1->Couple_AA Wash_Resin_2 Wash Resin (DMF) Couple_AA->Wash_Resin_2 Final_AA Final Amino Acid? Wash_Resin_2->Final_AA Final_AA->Fmoc_Deprotection No Final_Cleavage Final Cleavage and Deprotection Final_AA->Final_Cleavage Yes Purification Purification (RP-HPLC) Final_Cleavage->Purification End End Purification->End

General workflow for solid-phase synthesis of branched peptides.
Protocol 2: Purification of Branched Peptides by RP-HPLC

The purification of branched peptides can be more complex than their linear counterparts due to their higher molecular weight and potential for conformational heterogeneity.

1. Sample Preparation:

  • Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A shallow gradient around the expected elution point of the peptide is recommended for optimal separation. A scouting run with a broad gradient (e.g., 5-95% B over 30 minutes) can be used to determine the approximate retention time.

  • Detection: Monitor the elution profile at 210-220 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

4. Lyophilization:

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Conclusion and Future Perspectives

Fmoc-Dap(Fmoc)-OH is a valuable, albeit specialized, building block for the synthesis of symmetrically branched peptides and dendrimers. While its application in large-scale synthesis presents unique challenges, particularly concerning steric hindrance and purification, these can be overcome with careful process optimization and the implementation of robust synthetic and purification protocols. The ability to create well-defined, multi-valent peptide structures opens up exciting avenues in drug discovery, materials science, and diagnostics. As the demand for more complex and functional peptide-based molecules continues to grow, the strategic use of building blocks like Fmoc-Dap(Fmoc)-OH will undoubtedly play a pivotal role in advancing the frontiers of peptide science.

References

  • Cambrex. (2022). Peptide synthesis: Delivering cost-effective strategies. [Link]

  • LifeTein. (n.d.). Peptide Synthesis Case Studies. Retrieved from [Link]

  • Wojciechowska, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 139. [Link]

  • Moore, J. S. (2005, February 28). Peptide Dendrimers. Illinois Chemistry. [Link]

  • Concept Life Sciences. (n.d.). Peptide Lead Optimization | Case Study. [Link]

  • Al-Warhi, T., et al. (2012). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Journal of Peptide Science, 18(5), 327-332. [Link]

  • Reddy, K. M. B., et al. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. International Journal of Peptides, 2012, 323907. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Gyma Food Industries. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. [Link]

  • Horne, W. S., et al. (2009). Relationship between side-chain branching and stoichiometry in β3-peptide bundles. Journal of the American Chemical Society, 131(23), 8143–8151. [Link]

  • Lain, A., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 555-576. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7496-7508. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization during coupling of di-Fmoc amino acids

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in solid-phase peptide syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): maintaining stereochemical integrity when coupling highly hindered or deactivated "di-Fmoc" systems.

In modern peptide chemistry, "di-Fmoc" challenges typically manifest in two critical scenarios:

  • Coupling onto Di-Fmoc Linkers: Loading the first amino acid onto deactivated scaffolds like Di-Fmoc-3,4-diaminobenzoic acid (Di-Fmoc-Dbz), which is used to generate peptide thioesters for Native Chemical Ligation (NCL)[1][2].

  • Coupling of Di-Fmoc Amino Acids: Incorporating bulky branching units like Fmoc-Lys(Fmoc)-OH into a growing peptide chain[3].

Both scenarios suffer from drastically reduced coupling kinetics. When the desired aminolysis is slow, the activated amino acid intermediate lingers in solution, allowing side reactions—specifically racemization (epimerization)—to dominate[4][5].

Part 1: Mechanistic Insights (The Causality of Racemization)

To troubleshoot racemization, we must first understand the kinetic competition occurring in your reaction vessel. During activation by carbodiimides (DIC) or uronium salts (HATU/HBTU), the carboxylic acid of the Fmoc-amino acid is converted into a highly reactive O-acylisourea or active ester[4].

If the incoming amine is sterically hindered (e.g., a resin-bound di-Fmoc-Lys) or electronically deactivated (e.g., the aniline amine of a Dbz linker), the active ester sits unreacted[5]. This prolonged lifetime allows two racemization pathways to take over:

  • Oxazolone Formation: The activated intermediate undergoes intramolecular cyclization to form a 5(4H)-oxazolone. The α -proton of this oxazolone is highly acidic and is easily abstracted by tertiary bases (like DIPEA), resulting in an achiral enolate that reprotonates to form a D/L racemic mixture[4].

  • Direct Enolization: For specific residues like Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH, the side chains electronically stabilize carbanion formation, allowing direct base-catalyzed α -proton abstraction even without oxazolone formation[6][7].

Mechanism A Activated Fmoc-AA (Active Ester) B 5(4H)-Oxazolone (Chiral) A->B Intramolecular Cyclization E Desired Peptide (L-Isomer) A->E Fast Amine Attack C Enolate Intermediate (Achiral / Planar) B->C Base (e.g., DIPEA) Abstraction D Racemized Product (D/L Mixture) B->D Slow Amine Attack C->B Reprotonation C->D Direct Attack

Kinetic competition between amide bond formation and base-catalyzed racemization pathways.

Part 2: Troubleshooting Guides & FAQs

Q1: I am coupling Fmoc-His(Trt)-OH onto a Di-Fmoc-Dbz linker to synthesize a peptide thioester, but I am observing >15% D-His epimerization. What is causing this? A1: The aniline amine of the Dbz linker is severely deactivated. If you are using standard uronium reagents (HATU) with a strong tertiary base like N,N-diisopropylethylamine (DIPEA), the base rapidly abstracts the α -proton of the activated His residue while it waits for the slow nucleophilic attack[5]. Solution: You must switch to a base-free coupling system . Using DIC and 6-Cl-HOBt (or OxymaPure) without any tertiary amine maintains a mildly acidic/neutral microenvironment. This shuts down the base-catalyzed enolization pathway while maintaining sufficient electrophilicity for the coupling[5].

Q2: When coupling bulky di-Fmoc derivatives like Fmoc-Lys(Fmoc)-OH, I see incomplete coupling and racemization. Should I just increase the coupling time? A2: No. Simply increasing coupling time in the presence of a strong base exponentially increases the risk of racemization[7]. Instead, optimize the activation chemistry. Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine) instead of DIPEA[7][8]. TMP is basic enough to promote HATU/COMU activation but too bulky and weak to efficiently abstract the α -proton[7].

Q3: Why is OxymaPure recommended over HOBt for these difficult couplings? A3: OxymaPure[ethyl 2-cyano-2-(hydroxyimino)acetate] has a lower pKa and forms a more reactive active ester than HOBt[4][9]. It accelerates the aminolysis step (pushing the kinetic competition toward the desired product) while simultaneously being non-explosive, unlike HOBt and 6-Cl-HOBt[9][10].

Workflow Start High Epimerization Detected in Di-Fmoc Coupling CheckBase Are you using a strong base (e.g., DIPEA) with HATU/HBTU? Start->CheckBase YesBase Switch to Base-Free DIC / OxymaPure or 6-Cl-HOBt CheckBase->YesBase Yes NoBase Check Pre-activation Time CheckBase->NoBase No LongPre Minimize Pre-activation to < 1 minute NoBase->LongPre > 5 mins ShortPre Consider Symmetrical Anhydride or Pre-formed OPfp Ester NoBase->ShortPre < 1 min

Decision matrix for troubleshooting racemization in sterically hindered di-Fmoc couplings.

Part 3: Quantitative Data on Racemization Suppression

The choice of coupling additive and base dictates the stereochemical outcome when coupling onto deactivated di-Fmoc linkers. The table below synthesizes expected racemization rates for Fmoc-His(Trt)-OH coupling onto a Dbz linker based on established literature[2][5][8].

Coupling ReagentsBase UsedPre-activation TimeExpected Racemization (D-Isomer %)Recommendation
HATUDIPEA (2.0 eq)5 mins15.0 - 25.0% ❌ Avoid for Dbz/Hindered systems
HATUTMP/Collidine (2.0 eq)1 min4.0 - 8.0% ⚠️ Use only for standard SPPS
DIC / HOBtDIPEA (0.1 eq)0 mins3.0 - 5.0% ⚠️ Sub-optimal
DIC / 6-Cl-HOBtNone (Base-Free) 0 mins< 1.0% ✅ Highly Recommended[5]
DIC / OxymaPureNone (Base-Free) 0 mins< 0.5% ✅ Gold Standard[4][9]

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility and trust in your synthesis, utilize the following self-validating methodologies.

Protocol A: Base-Free Coupling onto Deactivated Di-Fmoc-Dbz Linker

Use this protocol when loading the first amino acid onto a Dbz linker to prevent base-catalyzed enolization[5].

  • Resin Preparation: Swell the Di-Fmoc-Dbz-functionalized resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5×) and DCM (5×) to ensure absolutely no residual piperidine remains (residual base will trigger racemization).

  • Cocktail Preparation: In a clean vial, dissolve 4.0 equivalents of the Fmoc-amino acid (e.g., Fmoc-His(Trt)-OH) and 4.0 equivalents of OxymaPure in a minimal volume of DMF.

  • Activation (CRITICAL): Add 4.0 equivalents of DIC to the vial. Do not add DIPEA, NMM, or any tertiary base.

  • Coupling: Immediately transfer the activation mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validation Check: Cleave a micro-aliquot (1-2 mg) of the coupled resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Analyze the crude cleavage product via analytical RP-HPLC using a shallow gradient (e.g., 10-30% Acetonitrile over 40 mins). The presence of a single, sharp peak confirms stereochemical integrity; a closely eluting doublet indicates epimerization[5].

Protocol B: Symmetrical Anhydride Method for Ultra-Hindered Di-Fmoc Couplings

Use this protocol when coupling highly sterically hindered di-Fmoc amino acids (like Fmoc-Lys(Fmoc)-OH) where standard DIC/Oxyma is too slow[5].

  • Anhydride Formation: Dissolve 10.0 equivalents of the Fmoc-amino acid in anhydrous DCM.

  • Activation: Add 5.0 equivalents of DIC. Incubate the mixture on ice for 30 minutes. This forces the formation of the highly reactive symmetrical anhydride.

  • Filtration: The reaction will precipitate N,N-diisopropylurea (DIU). Filter the solution to remove the DIU solid.

  • Coupling: Evaporate the DCM filtrate slightly and redissolve in DMF. Add this solution to the DMF-swollen, deprotected resin. Allow the reaction to proceed for 1 to 2 hours. (Note: Do not add DMAP if coupling Cys or His, as it acts as a strong racemization catalyst).

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry [Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis PubMed Central (NIH) [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis PubMed Central (NIH)[Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Peptide Chemistry[Link]

  • Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins PubMed Central (NIH) [Link]

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach PubMed Central (NIH) [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry The Royal Society of Chemistry[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc Deprotection on Diaminopropionic Acid (Dap)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most notoriously difficult steps in so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most notoriously difficult steps in solid-phase peptide synthesis (SPPS): the incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group from diaminopropionic acid (Dap) residues.

This guide bypasses generic advice to focus purely on the mechanistic causality of the problem, offering self-validating protocols and data-driven solutions.

Diagnostic Overview: The Mechanistic Challenge of Dap

To solve incomplete deprotection, we must first understand why it fails. The removal of the Fmoc group proceeds via a base-catalyzed E1cB elimination mechanism . A secondary amine (traditionally piperidine) must physically approach and abstract the weakly acidic β-proton of the fluorenyl ring system, leading to the release of carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate 1 [1].

The Dap Anomaly: Diaminopropionic acid (Dap) possesses an extremely short side chain—a single methylene group (–CH₂–) separating the α-carbon from the β-amine. In SPPS, the orthogonal protecting group on this β-amine (e.g., Adpoc, Mtt, or Trt) is often massive. Because of the 1-carbon proximity, these bulky groups create a severe steric "umbrella" directly over the α-Fmoc group 2 [2]. This steric clash physically repels the piperidine molecule, drastically increasing the activation energy required for proton abstraction and resulting in truncated deletion sequences.

Troubleshooting Decision Pathway

Use the following logical workflow to diagnose and bypass the steric and structural barriers associated with Dap residues.

DapTroubleshooting Start Incomplete Fmoc Removal on Dap Residue Diagnose Quantify DBF-Adduct via UV-Vis (301 nm) Start->Diagnose Decision Is UV Recovery < 95%? Diagnose->Decision Steric Local Steric Hindrance (Bulky β-protecting group) Decision->Steric Yes (Incomplete) Aggreg Sequence Aggregation (β-sheet formation) Decision->Aggreg Yes (Incomplete) Proceed Proceed to Next Amino Acid Coupling Decision->Proceed No (Complete) SolSteric Use 2% DBU + 20% Piperidine in DMF Steric->SolSteric Overcome Activation Energy SolAggreg Add 0.1M LiCl or Apply Heat (60°C) Aggreg->SolAggreg Disrupt H-Bonds Validate Repeat UV-Vis (Self-Validating Cycle) SolSteric->Validate SolAggreg->Validate Validate->Decision Re-evaluate

Workflow for diagnosing and resolving incomplete Fmoc deprotection on Dap residues.

Core Troubleshooting Guide (Q&A)

Q1: I am observing a +222 Da mass shift on my Dap-containing peptide. Is this incomplete deprotection? A: No, a +222 Da shift indicates successful deprotection but a failure in the scavenging step. The +222 Da mass corresponds to the dibenzofulvene (DBF) intermediate alkylating the newly freed α-amine. If you see deletion sequences (missing the next amino acid entirely), that is incomplete deprotection. To fix the +222 Da issue, ensure your secondary amine concentration (piperidine) is high enough to act as an efficient scavenger 1[1].

Q2: Standard 20% Piperidine is failing to deprotect my Fmoc-Dap(Mtt)-OH residue. How do I overcome this local steric hindrance? A: You must switch to a thermodynamically stronger base. We recommend adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a non-nucleophilic amidine base with a significantly higher pKa than piperidine. It rapidly abstracts the β-proton even in sterically congested environments 3 [3]. However, because DBU cannot scavenge the resulting DBF, you must co-administer it with piperidine (e.g., 2% DBU + 20% Piperidine in DMF).

Q3: Are there risks associated with using DBU in my sequence? A: Yes. DBU strongly promotes aspartimide formation if your peptide contains Asp-Xaa motifs (especially Asp-Gly or Asp-Ser) 4 [4]. If your sequence contains Asp, limit DBU exposure to a single 3-minute cycle, or add 0.1 M HOBt to the deprotection cocktail to suppress aspartimide cyclization.

Q4: What if the issue is sequence-dependent aggregation rather than local Dap hindrance? A: If the Dap residue is located in a hydrophobic stretch (e.g., poly-Ala or poly-Val), the peptide may form β-sheets that bury the N-terminus. In this case, chemical basicity isn't the primary issue; solvent accessibility is. Add chaotropic salts (0.1 M LiCl in DMF) or switch to a solvent mixture of DMF/DMSO (1:1) to disrupt intermolecular hydrogen bonding 5 [5].

Quantitative Comparison of Deprotection Reagents

When troubleshooting Dap deprotection, selecting the right reagent cocktail is critical. The table below summarizes the physicochemical properties and operational risks of various deprotection systems.

Deprotection CocktailPrimary BaseBase pKa (in water)ScavengerRelative Cleavage SpeedSide-Reaction Risk ProfileBest Use Case
20% Piperidine in DMFPiperidine~11.2PiperidineBaseline (1x)LowStandard SPPS protocols
2% DBU + 20% Piperidine in DMFDBU~13.5PiperidineVery Fast (10x)High (Aspartimide formation)Highly sterically hindered residues (e.g., Dap with Adpoc/Mtt)
5% Piperazine + 2% DBU in DMFDBU~13.5PiperazineFast (8x)ModerateDifficult sequences where Piperidine is restricted (DEA regulations) 6 [6]
20% Piperidine + 0.1M HOBt Piperidine~11.2PiperidineSlow (0.8x)Very LowSequences highly prone to aspartimide cyclization

Self-Validating Experimental Protocols

To ensure scientific integrity, you must not rely on blind protocol execution. The following methodology establishes a self-validating system where the success of the chemical reaction is quantitatively proven before the experiment proceeds.

Protocol A: DBU-Enhanced Deprotection for Hindered Dap

Purpose: To overcome the activation energy barrier imposed by bulky β-protecting groups.

  • Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in 5 mL of DMF for 30 minutes. Drain completely.

  • Primary Deprotection: Add 5 mL of a freshly prepared solution of 2% DBU and 20% Piperidine in DMF . Agitate gently for exactly 3 minutes. (Do not exceed 3 minutes to prevent base-catalyzed side reactions).

  • Effluent Collection: Drain the reaction vessel and save the effluent in a 50 mL volumetric flask.

  • Secondary Deprotection: Add another 5 mL of standard 20% Piperidine in DMF. Agitate for 10 minutes. Drain and pool this effluent into the same volumetric flask.

  • Washing: Wash the resin 5 times with DMF (5 mL each, 1 min per wash).

Protocol B: Real-Time UV-Vis Validation

Purpose: To mathematically prove that 100% of the Fmoc groups have been removed using the Beer-Lambert law 7[7].

  • Dilution: Take the pooled effluent from Protocol A and dilute it to exactly 50 mL with DMF. Mix thoroughly.

  • Measurement: Transfer 1 mL of this solution to a quartz cuvette (1 cm path length). Measure the absorbance at 301 nm against a blank of 20% piperidine/DMF.

  • Calculation: Use the molar extinction coefficient of the DBF-piperidine adduct ( ϵ301​=7800 M−1cm−1 ). Formula:Yield (mmol) = (Absorbance × Volume_in_mL) / (7800)

  • Validation Gate: Compare the calculated yield to your theoretical resin loading.

    • If recovery is ≥ 95%: The deprotection is validated. Proceed to the next amino acid coupling.

    • If recovery is < 95%: The system has failed validation. Repeat Protocol A using a 60°C microwave-assisted heating cycle.

Frequently Asked Questions (FAQs)

Q: Can I just use a smaller protecting group on the Dap side-chain? A: Yes, and this is highly recommended if your synthesis strategy allows it. The steric hindrance is directly proportional to the bulk of the β-protecting group. If you are using Fmoc-Dap(Adpoc)-OH or Fmoc-Dap(Mtt)-OH, consider switching to Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Boc)-OH, which have significantly smaller van der Waals radii and will dramatically improve α-Fmoc deprotection kinetics.

Q: Why do I see a negative Kaiser test even when UV monitoring shows incomplete deprotection? A: The Kaiser (ninhydrin) test relies on the physical entry of the ninhydrin molecule into the resin bead to react with the free primary amine. If the Dap residue is sterically hindered enough to block piperidine, it will also block ninhydrin. This leads to a false-negative Kaiser test. Always trust quantitative UV-Vis monitoring over qualitative colorimetric assays for hindered residues.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Properties and Applic
  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU Aapptec Peptides
  • Amino Acid Derivatives for Peptide Synthesis Aapptec Peptides
  • Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis BenchChem
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis RSC Publishing
  • Troubleshooting Incomplete Fmoc Deprotection (Spectrophotometry Protocol) BenchChem

Sources

Troubleshooting

Technical Support Center: Minimizing Aspartimide Formation in Peptides Containing Fmoc-Dap(Fmoc)-OH

Welcome to the Advanced Troubleshooting Guide. As peptide complexity increases—particularly with the incorporation of branching units like Fmoc-Dap(Fmoc)-OH (2,3-diaminopropionic acid)—chemists frequently encounter sever...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As peptide complexity increases—particularly with the incorporation of branching units like Fmoc-Dap(Fmoc)-OH (2,3-diaminopropionic acid)—chemists frequently encounter severe side reactions. This guide provides a mechanistic breakdown, quantitative data, and a self-validating workflow to eliminate aspartimide formation during Solid-Phase Peptide Synthesis (SPPS).

The Mechanistic Reality of Aspartimide Formation

Aspartimide formation is a notorious, base-catalyzed side reaction in SPPS[1]. It occurs when the backbone amide nitrogen of the residue adjacent to an Aspartic Acid (Asp) undergoes deprotonation during standard Fmoc removal[1][2]. This deprotonated nitrogen acts as a nucleophile, attacking the β -carboxyl group of the Asp side chain to form a 5-membered succinimide (aspartimide) ring[2].

Why is Fmoc-Dap(Fmoc)-OH a specific risk factor? Fmoc-Dap(Fmoc)-OH contains two Fmoc protecting groups on its α

  • and β -amines[3]. To ensure complete simultaneous deprotection of both amines, chemists often extend the deprotection time or elevate the reaction temperature. If an Asp-Xaa motif (especially Asp-Gly, Asp-Asn, or Asp-Ser) has already been incorporated into the growing peptide chain, this prolonged exposure to nucleophilic bases (like piperidine) drastically accelerates the nucleophilic attack on the aspartimide intermediate[1][2].

Once the succinimide ring forms, it is highly susceptible to base-catalyzed epimerization (racemization) and nucleophilic ring-opening[1]. Attack by piperidine yields α/β -piperidides (+67 Da), while hydrolysis yields α/β -aspartyl peptides (+0 Da)[2].

Mechanism A Asp-Xaa Sequence + Piperidine B Deprotonation of Backbone Amide A->B C Nucleophilic Attack on β-Carboxyl B->C D Aspartimide Intermediate (5-membered ring) C->D E Racemization (D-Aspartimide) D->E Base F Hydrolysis (H2O) α- & β-Asp Peptides (+0 Da) D->F H2O G Aminolysis (Piperidine) α- & β-Piperidides (+67 Da) D->G Piperidine

Figure 1: Mechanistic pathway of base-catalyzed aspartimide formation and subsequent ring-opening.

Quantitative Data: Evaluating Mitigation Strategies

To build a self-validating synthesis, you must select the right combination of base, acidic modifier, and protecting group. The addition of acidic modifiers like Oxyma Pure (pKa 4.60) to the piperidine cocktail buffers the pH, reducing the ionization of the Asp-Xaa amide bond without significantly hindering Fmoc removal[2][4].

Table 1: Impact of Deprotection Cocktails and Protecting Groups on Aspartimide Formation

Deprotection CocktailAsp Protecting GroupAspartimide Formation (% per cycle)Mechanistic Outcome & Causality
20% Piperidine in DMF Asp(OtBu)2.23% - 9.2%High base exposure drives rapid succinimide formation and subsequent piperidide conversion[1][2].
20% Piperidine + 0.1 M Oxyma Pure Asp(OtBu)0.67%Acidic buffering reduces amide backbone ionization, protecting the acidic α -proton[2].
20% Piperidine + 1.0 M Oxyma Pure Asp(OtBu)0.46%Maximum buffering; however, high acid concentration may cause incomplete Fmoc removal[2][4].
50% Morpholine in DMF Asp(OtBu)1.2% (at RT)Weaker, less nucleophilic base reduces ring-opening but may slow deprotection[1].
20% Piperidine + 0.1 M Oxyma Pure Asp(OBno) / Asp(OMpe)< 0.1%Steric hindrance combined with pH buffering virtually eliminates the side reaction[2][5].

Validated Experimental Protocol: Buffered Deprotection Workflow

When synthesizing sequences containing both Fmoc-Dap(Fmoc)-OH and Asp residues, follow this step-by-step methodology to ensure structural integrity.

Workflow S1 1. Sequence Risk Assessment Identify Asp-Xaa Motifs S2 2. Protecting Group Selection Use Asp(OMpe) or Asp(OBno) S1->S2 S3 3. Cocktail Preparation 20% Piperidine + 0.1 M Oxyma S2->S3 S4 4. Fmoc-Dap(Fmoc)-OH Coupling Standard DIC/Oxyma (≤50°C) S3->S4 S5 5. Controlled Deprotection Strictly 2 x 5 minutes S4->S5 S6 6. Cleavage & LC-MS Validation Monitor +67 Da / +0 Da shifts S5->S6

Figure 2: Validated step-by-step SPPS workflow for minimizing aspartimide formation.

Step-by-Step Methodology
  • Sequence Risk Assessment: Map the sequence. If Dap is coupled downstream (closer to the N-terminus) of an Asp residue, the Asp will endure multiple deprotection cycles, elevating the risk.

  • Protecting Group Substitution: Replace standard Fmoc-Asp(OtBu)-OH with sterically hindered alternatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH[2][5]. For absolute prevention, consider cyanosulfurylides (CSY) to mask the carboxylic acid with a stable C-C bond[6].

  • Cocktail Preparation: Dissolve Oxyma Pure in 20% Piperidine/DMF to a final concentration of 0.1 M. Note: Oxyma Pure lacks the explosive triazole structure of HOBt, making it a safer, highly effective acidic modifier[4].

  • Dap(Fmoc) Coupling: Couple Fmoc-Dap(Fmoc)-OH using standard DIC/Oxyma activation. Avoid microwave heating (>50°C) during this specific step, as thermal energy drastically accelerates succinimide cyclization[7].

  • Controlled Deprotection: Treat the resin with the buffered cocktail for exactly 2 x 5 minutes. Do not extend the time to compensate for the dual Fmoc groups. The 0.1 M Oxyma concentration is precisely optimized to balance Fmoc cleavage kinetics with aspartimide suppression[2].

  • LC-MS Validation: Cleave a micro-aliquot and analyze via LC-MS. A successful synthesis yields a single peak at the target mass.

Technical FAQs & Troubleshooting

Q: I am observing a +67 Da mass shift after incorporating Fmoc-Dap(Fmoc)-OH. What went wrong? A: This is the definitive mass signature of α/β -piperidide formation[2]. When the two Fmoc groups on Dap are removed, the extended exposure to piperidine causes it to act as a nucleophile, attacking and opening the pre-formed aspartimide ring. Solution: Switch to a buffered deprotection cocktail (0.1 M Oxyma in 20% piperidine)[2] or use a less nucleophilic base like 50% morpholine[1].

Q: My LC-MS shows the exact target mass, but the peak is split or has a broad shoulder. How is this possible? A: You are observing hydrolysis of the aspartimide ring, which yields a mixture of α -aspartyl and β -aspartyl peptides[2]. Because water attacks the succinimide intermediate during cleavage or storage, the resulting peptides have the exact same mass (+0 Da) but different retention times. Furthermore, base-catalyzed racemization (D-Asp) may also co-elute[1][8]. Solution: Prevent the initial ring closure by using backbone protection (e.g., Hmb or Dmb) on the residue immediately following Asp[5].

Q: Can I use DBU to accelerate the deprotection of the two Fmoc groups on Dap? A: Absolutely not. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a highly sterically hindered but extremely strong base (pKa ~13.5). While it removes Fmoc groups rapidly, its high basicity drastically accelerates the deprotonation of the backbone amide, leading to massive aspartimide formation in susceptible sequences[1][5].

Q: Does the use of Oxyma Pure in the deprotection cocktail affect the removal of the two Fmoc groups on Dap? A: At 0.1 M concentration, Oxyma Pure provides sufficient buffering to suppress aspartimide formation without significantly retarding Fmoc removal. However, increasing the concentration to 1.0 M can lead to incomplete Fmoc deprotection, especially in aggregated sequences or when dealing with dual-Fmoc residues like Dap[4].

References

  • [1] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem / PMC.1

  • [8] Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). PeptideChemistry.org. 8

  • [7] Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. ResearchGate. 7

  • [5] Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters - ACS Publications. 5

  • [4] Novabiochem® Innovations 1.14. Merck. 4

  • [6] Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate (Nature Communications). 6

  • [2] Novabiochem® Innovations 1.16. Sigma-Aldrich. 2

  • [3] A Comparative Guide to Orthogonally Protected Amino Acids. Benchchem.3

Sources

Optimization

Technical Support Center: Cleavage &amp; Deprotection of Fmoc-Dap(Fmoc)-OH Branched Peptides

Welcome to the Advanced Technical Support Center for solid-phase peptide synthesis (SPPS) utilizing 2,3-Bis(Fmoc-amino)propionic acid (Fmoc-Dap(Fmoc)-OH). This building block is essential for creating highly dense, branc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for solid-phase peptide synthesis (SPPS) utilizing 2,3-Bis(Fmoc-amino)propionic acid (Fmoc-Dap(Fmoc)-OH). This building block is essential for creating highly dense, branched peptide architectures. However, the resulting steric bulk and high localized concentration of reactive side chains present unique challenges during the final Trifluoroacetic Acid (TFA) cleavage and global deprotection steps.

This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and quantitative cocktail matrices to ensure high-yield recovery of your branched peptides.

Mechanistic Workflow of Dap-Branched Peptide Cleavage

To understand why standard cleavage protocols often fail with Fmoc-Dap(Fmoc)-OH, we must visualize the structural evolution of the peptide. The simultaneous removal of both the α

  • and β -Fmoc groups generates two parallel elongation sites. During final cleavage, the density of this branched network severely restricts the diffusion of standard scavengers.

    Workflow N1 SPPS Resin Support N2 Coupling: Fmoc-Dap(Fmoc)-OH N1->N2 Anchoring N3 Deprotection: 20% Piperidine N2->N3 Removes both α & β Fmoc N4 Branched Elongation (Parallel Chain Synthesis) N3->N4 Dual Amine Exposure N5 TFA Cleavage Cocktail (e.g., Reagent K) N4->N5 High Steric Bulk Generated N6 Global Deprotection & Resin Cleavage N5->N6 Carbocation Scavenging N7 Free Branched Peptide N6->N7 Precipitation

    Workflow of Fmoc-Dap(Fmoc)-OH incorporation and TFA-mediated cleavage.

Troubleshooting Guide: Diagnostics & Causality

Q1: Why am I seeing incomplete removal of Pbf (Arginine) or tBu groups near the Dap branching point?

Causality & Expert Insight: Incomplete deprotection in branched peptides is rarely a chemical failure of TFA; it is a physical failure of diffusion. The dense microenvironment created by the dual chains of Fmoc-Dap(Fmoc)-OH restricts the mobility of bulky scavengers like Triisopropylsilane (TIS). Furthermore, the hydration sphere required to accelerate Arg(Pbf) deprotection is often excluded from the hydrophobic core of the branched junction[1]. Solution: Do not increase the cleavage temperature, as this risks backbone degradation. Instead, switch to Reagent K , which utilizes Thioanisole. Thioanisole acts as a "soft" nucleophile that penetrates dense matrices more effectively than TIS and actively assists in the heterolytic C–O bond cleavage of Pbf via a push-pull mechanism. Extend the cleavage time by 15 minutes for every Arginine residue present beyond the first three[2].

Q2: My Cys/Met residues are forming +56 Da (t-Butyl) adducts after cleavage. How do I prevent this scavenger trapping?

Causality & Expert Insight: The simultaneous deprotection of two branches generates a localized "burst" of t-butyl and trityl carbocations. Standard aliphatic thiols like Ethanedithiol (EDT) can become trapped or overwhelmed in this dense network, allowing the carbocations to alkylate the nucleophilic side chains of Cysteine or Methionine[1]. Solution: Substitute EDT with 1,4-benzendimethanethiol (1,4-BDMT) or Dioxa-1,8-octane-dithiol (DODT) . 1,4-BDMT combines the high reactivity of aliphatic thiols with superior solubility and mobility in TFA, preventing S-tButylation even in highly congested Cys-rich branched peptides[3],[4]. DODT serves as a highly effective, less malodorous alternative that strongly suppresses Cys/Met oxidation[2].

Q3: I am observing backbone cleavage and aspartimide formation at the Dap junction. Can I use microwave cleavage to speed up the process and avoid this?

Causality & Expert Insight: No. While microwave heating (e.g., 38 °C for 30 min) is excellent for linear peptides[2], the high density of amides at the Dap branching point makes the backbone highly susceptible to acid-catalyzed fragmentation or aspartimide formation (especially if Asp-Gly or Asp-Ser sequences are present). Elevated thermal energy exacerbates these side reactions before the protecting groups can fully dissociate. Solution: Perform the cleavage strictly at room temperature (20–25 °C). Mitigate aspartimide formation by ensuring your cleavage cocktail contains at least 5% water (v/v), which acts as a mild nucleophile to hydrolyze any transient succinimide intermediates back to the desired linear side chains[1].

Quantitative Cleavage Cocktail Matrix

Selecting the right cocktail is a compromise between acid strength, hydration, and carbocation quenching capacity[1]. Use the table below to match your Dap-branched sequence to the optimal reagent.

Cocktail NameTFA (%)Scavengers (v/v %)Mechanistic Role & Quenching CapacitySuitability for Dap-Branched Peptides
Reagent K 82.5%Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)Broad-spectrum. Thioanisole removes Pbf; EDT protects Cys/Met; Phenol protects Tyr/Trp.Excellent. The gold standard for highly sterically hindered branched networks.
Reagent B 88.0%Phenol (5%), H₂O (5%), TIS (2%)TIS provides strong trityl scavenging; lacks thiols, preventing dithiol-related side reactions.Good. Use if the sequence lacks Cys/Met, but contains multiple Trp/Tyr residues.
Standard 95.0%TIS (2.5%), H₂O (2.5%)Basic hydration and trityl scavenging. High protonation power.Poor. Insufficient scavenger diversity for the massive carbocation release in branched peptides.
BDMT-Modified 92.5%H₂O (2.5%), TIS (2.5%), 1,4-BDMT (2.5%)1,4-BDMT provides superior penetration and disulfide-reducing capacity[4].Excellent. Specifically optimized for Cys-rich branched peptides to prevent S-tButylation[3].

Self-Validating Experimental Protocols

Protocol A: Optimized Reagent K Cleavage for Highly Branched Peptides

This protocol utilizes a self-validating feedback loop to ensure complete deprotection of Fmoc-Dap(Fmoc)-OH architectures.

Step 1: Resin Preparation & Volume Calculation

  • Wash the peptidyl resin thoroughly with Dichloromethane (DCM) to remove residual DMF, which can inhibit TFA acidity[2]. Dry the resin under vacuum for 2 hours.

  • Validation Check: Weigh the dry resin. Calculate the cleavage cocktail volume strictly at 10 to 25 mL per gram of resin . Falling below this ratio will cause scavenger depletion and irreversible peptide alkylation.

Step 2: Cocktail Activation

  • Prepare Reagent K fresh: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5).

  • Validation Check: The mixture should be clear. If Phenol is oxidized (pinkish hue), discard and prepare with fresh Phenol to prevent oxidative damage to Tryptophan.

Step 3: Cleavage Reaction

  • Add the cocktail to the dry resin in a sealed flask. Stir gently at room temperature for 3 to 4 hours.

  • Validation Check: Within 5 minutes, the solution should turn a deep red/purple. This color change confirms the successful generation of trityl cations, indicating that the TFA has successfully penetrated the branched matrix.

Step 4: Filtration

  • Filter the resin under reduced pressure. Wash the spent resin twice with 2 mL of neat TFA to extract any peptide trapped within the shrinking resin pores. Combine all filtrates.

Protocol B: Post-Cleavage Precipitation and Scavenger Removal

Because branched peptides have altered solubility profiles, precipitation requires strict volumetric control.

Step 1: Ether Precipitation

  • Transfer the combined TFA filtrate to a centrifuge tube.

  • Add an 8 to 10-fold volume of ice-cold anhydrous diethyl ether dropwise[2],.

  • Validation Check: A dense, white, flocculent precipitate must form immediately. If the solution turns milky but no distinct particles form, your peptide is highly lipophilic. Correction: Add 10% hexane to the cold ether to force precipitation.

Step 2: Centrifugation & Washing

  • Centrifuge at 4,000 rpm for 5 minutes at 4 °C. Decant the supernatant carefully.

  • Resuspend the pellet in fresh ice-cold ether to wash away residual Phenol and Thioanisole. Repeat centrifugation.

  • Validation Check: After three washes, the distinct malodorous scent of EDT/Thioanisole should be virtually undetectable, confirming the removal of scavengers.

Frequently Asked Questions (FAQs)

Q: Can I substitute EDT with something less toxic and malodorous? Yes. Dioxa-1,8-octane-dithiol (DODT) is a direct, less malodorous substitute for EDT and can be swapped at the exact same volume (2.5%) without any loss in cleavage quality or Cys/Met protection[2].

Q: My branched peptide yield is extremely low, but the purity of what I did recover is high. What happened? The peptide is likely trapped inside the resin. Branched peptides can cause the polystyrene resin matrix to swell abnormally during synthesis and collapse rapidly upon exposure to TFA. Ensure you are washing the post-cleavage resin with neat TFA (Protocol A, Step 4) before discarding it, as up to 30% of a branched peptide can remain physically trapped in the collapsed beads.

Q: Should I remove the N-terminal Fmoc groups before or after cleavage? Always remove the final N-terminal Fmoc groups using 20% Piperidine in DMF before initiating TFA cleavage. TFA will not remove Fmoc groups. If you cleave first, you will have to perform a solution-phase Fmoc deprotection, which is highly inefficient for branched peptides and complicates purification.

References

  • Benzylthiols as scavengers in TFA cleavages of peptide resins Source: Polypeptide Group URL
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: Peptide Chemistry URL
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: Organic Process Research & Development - ACS Publications URL
  • Application Note: Peptide Cleavage and Protected Cleavage Procedures Source: CEM Corporation URL
  • Source: MilliporeSigma (Sigma-Aldrich)

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of Fmoc-Dap(Fmoc)-OH During Synthesis

Introduction: The Challenge of Incorporating Fmoc-Dap(Fmoc)-OH Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid, or Fmoc-Dap(Fmoc)-OH, is a crucial building block for advanced peptide synthesis, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Incorporating Fmoc-Dap(Fmoc)-OH

Nα,Nβ-bis(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid, or Fmoc-Dap(Fmoc)-OH, is a crucial building block for advanced peptide synthesis, particularly in the construction of branched peptides and peptide dendrimers. However, its unique structure, featuring two bulky, hydrophobic Fmoc protecting groups, presents a significant challenge to its solubility in standard solid-phase peptide synthesis (SPPS) solvents.[1] Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and overcome the solubility and aggregation issues associated with Fmoc-Dap(Fmoc)-OH.

The primary cause of these challenges lies in the molecular structure of Fmoc-Dap(Fmoc)-OH. The two large, planar Fmoc groups promote strong intermolecular π-π stacking and hydrophobic interactions.[1] These interactions can lead to the formation of aggregates, effectively reducing the concentration of the dissolved amino acid available for the coupling reaction. This phenomenon is not unique to Fmoc-Dap(Fmoc)-OH but is exacerbated by the presence of two such groups on a small diaminopropionic acid backbone.

This technical support center offers a structured approach to addressing these issues, from understanding the underlying causes to implementing practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc-Dap(Fmoc)-OH particularly difficult to dissolve?

A1: The poor solubility of Fmoc-Dap(Fmoc)-OH stems directly from the two bulky and hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) groups attached to both the alpha and beta amino groups of the diaminopropionic acid.[1] These groups have a strong tendency to interact with each other through hydrophobic and π-π stacking interactions, leading to self-aggregation and reduced solvation in common SPPS solvents.[1]

Q2: What are the visual indicators of Fmoc-Dap(Fmoc)-OH solubility issues during synthesis?

A2: Several signs can indicate solubility problems:

  • Incomplete Dissolution: The Fmoc-Dap(Fmoc)-OH may not fully dissolve in the solvent, leaving a visible suspension or solid particles in the amino acid solution.

  • Gel Formation: In some cases, a gel-like consistency may be observed in the amino acid solution, which is a strong indicator of aggregation.

  • Positive Kaiser Test After Coupling: A positive Kaiser test (blue or purple beads) after the coupling step suggests that the N-terminal amine of the growing peptide chain is unreacted, which can be due to the low effective concentration of the dissolved Fmoc-Dap(Fmoc)-OH.

  • Resin Clumping: The peptide-resin may clump together, indicating on-resin aggregation, which hinders reagent accessibility.[1]

Q3: Which solvents are recommended for dissolving Fmoc-Dap(Fmoc)-OH?

A3: While complete dissolution can be challenging, the following solvents are recommended, in order of increasing solubilizing power:

  • N,N-Dimethylformamide (DMF): This is the most common solvent for SPPS, but Fmoc-Dap(Fmoc)-OH may have limited solubility in it. Always use high-purity, amine-free DMF.[2]

  • N-Methyl-2-pyrrolidone (NMP): NMP is a stronger solvent than DMF and can be more effective at dissolving difficult amino acids.[3] However, be aware that some Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods.[3]

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with excellent solvating properties.[4] It is often used as a co-solvent with DMF or NMP to enhance solubility. A mixture of 10-20% DMSO in DMF is a common starting point.

Q4: Can heating or sonication be used to improve the solubility of Fmoc-Dap(Fmoc)-OH?

A4: Yes, both methods can be effective but must be applied with caution.

  • Sonication: This can help break up solid particles and aggregates. Use a sonicator bath and monitor the temperature to avoid excessive heating, which could lead to degradation of the Fmoc group.

  • Gentle Warming: Warming the solution to 30-40°C can significantly improve solubility. Avoid prolonged or excessive heating.

Troubleshooting Guide: Addressing Poor Solubility and Coupling Efficiency

This section provides a systematic approach to resolving issues encountered when using Fmoc-Dap(Fmoc)-OH.

Problem 1: Fmoc-Dap(Fmoc)-OH does not fully dissolve in the chosen solvent.
Solution Detailed Protocol Causality and Considerations
Optimize Solvent System 1. Attempt to dissolve Fmoc-Dap(Fmoc)-OH in NMP instead of DMF. 2. If insolubility persists, prepare a co-solvent mixture. A common starting point is 1:1 DMF:NMP or DMF with 10-20% DMSO.NMP and DMSO are more powerful solvents than DMF and are better at disrupting the intermolecular interactions that cause aggregation.[3]
Apply Physical Methods 1. Place the vial containing the amino acid and solvent in a sonicator bath for 5-10 minute intervals. 2. Alternatively, gently warm the solution to 30-40°C with constant stirring.Sonication provides energy to break apart aggregates, while gentle heating increases the kinetic energy of the solvent and solute molecules, favoring dissolution.
Problem 2: The Kaiser test is positive after coupling with Fmoc-Dap(Fmoc)-OH.

This indicates incomplete coupling, which can be a direct result of poor solubility or on-resin aggregation.

Solution Detailed Protocol Causality and Considerations
Extend Coupling Time Increase the coupling reaction time to 2-4 hours, or even overnight. Monitor the reaction periodically with the Kaiser test.A lower effective concentration of the dissolved amino acid requires a longer reaction time to achieve complete coupling.
Double Coupling After the initial coupling reaction, drain the reaction vessel and add a fresh solution of activated Fmoc-Dap(Fmoc)-OH. Allow the second coupling to proceed for 1-2 hours.This provides a renewed concentration of the activated amino acid to react with any remaining free amines on the resin.[1]
Use a More Potent Coupling Reagent Switch from standard carbodiimide-based reagents (like DIC/HOBt) to a more potent uronium/aminium salt-based reagent such as HATU or HCTU.HATU and HCTU form highly reactive activated esters, which can improve coupling efficiency, especially in sterically hindered or aggregation-prone situations.[1]

Preventative Strategies to Mitigate Solubility and Aggregation Issues

Proactive measures during peptide sequence design and synthesis planning can significantly reduce the challenges associated with Fmoc-Dap(Fmoc)-OH.

Incorporate "Structure-Breaking" Residues

The introduction of certain amino acids or dipeptides can disrupt the formation of the secondary structures that lead to aggregation.

  • Pseudoproline Dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide C-terminal to the Fmoc-Dap(Fmoc)-OH insertion site can be highly effective. Pseudoprolines introduce a "kink" in the peptide backbone, which disrupts the inter-chain hydrogen bonding responsible for aggregation.[5] This improves the solvation of the growing peptide chain.

Experimental Protocols

Protocol 1: Optimized Dissolution and Coupling of Fmoc-Dap(Fmoc)-OH
  • Reagent Preparation:

    • Weigh the required amount of Fmoc-Dap(Fmoc)-OH (typically 3-5 equivalents relative to resin loading) into a clean, dry reaction vessel.

    • Add the calculated volume of a solvent mixture, such as 1:1 DMF:NMP or DMF containing 10-20% DMSO.

  • Dissolution:

    • Vortex the mixture vigorously.

    • If solids persist, sonicate the vessel in a water bath for 5-minute intervals, monitoring the temperature to ensure it does not exceed 40°C.

  • Activation:

    • Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a hindered base (e.g., DIPEA, 6-10 equivalents) to the dissolved Fmoc-Dap(Fmoc)-OH.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours.

  • Monitoring:

    • Perform a Kaiser test to check for reaction completion. If the test is positive, consider extending the coupling time or performing a double coupling as described in the troubleshooting guide.

Visualizing the Workflow

Troubleshooting_Workflow start Start: Dissolve Fmoc-Dap(Fmoc)-OH check_solubility Is dissolution complete? start->check_solubility optimize_solvent Use NMP or DMF/DMSO co-solvent check_solubility->optimize_solvent No coupling Proceed to Amino Acid Coupling check_solubility->coupling Yes apply_physical Apply Sonication / Gentle Warming (≤40°C) optimize_solvent->apply_physical apply_physical->check_solubility kaiser_test Perform Kaiser Test post-coupling coupling->kaiser_test coupling_complete Coupling Complete Proceed to next cycle kaiser_test->coupling_complete Negative troubleshoot_coupling Incomplete Coupling Detected kaiser_test->troubleshoot_coupling Positive extend_time Extend Coupling Time (2-4h) troubleshoot_coupling->extend_time double_couple Perform Double Coupling troubleshoot_coupling->double_couple potent_reagent Use Potent Reagent (e.g., HATU) troubleshoot_coupling->potent_reagent

Caption: Troubleshooting workflow for Fmoc-Dap(Fmoc)-OH solubility and coupling.

References

  • BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Fmoc-L-Dap(N3)-OH into Peptides.
  • BenchChem. (2025). Addressing peptide aggregation issues during synthesis with hydrophobic residues.
  • Roviello, G. N., Musumeci, D., Bucci, E. M., & Pedone, C. (2012).
  • Roviello, G. N., Musumeci, D., Bucci, E. M., & Pedone, C. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(8), 545-562.
  • BenchChem. (2025). Technical Support Center: Aggregation of Peptides Containing Fmoc-Lys(Fmoc)-OH.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.
  • National Center for Biotechnology Information. (n.d.). Fmoc-Dap-OH. PubChem Compound Database. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

Sources

Optimization

analytical methods for monitoring reactions with 2,3-Bis(Fmoc-amino)propionic acid

Welcome to the Advanced SPPS Support Hub. As researchers and drug development professionals, you know that synthesizing branched peptides or diaminopropionic acid (Dap) derivatives introduces significant steric and analy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced SPPS Support Hub. As researchers and drug development professionals, you know that synthesizing branched peptides or diaminopropionic acid (Dap) derivatives introduces significant steric and analytical challenges. 2,3-Bis(Fmoc-amino)propionic acid (Fmoc-Dap(Fmoc)-OH) is a critical building block, but its dual Fmoc protection and adjacent α and β amines require rigorous, self-validating analytical monitoring to prevent synthesis failure.

This guide synthesizes field-proven methodologies, causal explanations, and troubleshooting protocols to ensure your peptide elongations are analytically sound.

Visual Workflow: Analytical Monitoring Causality

The following workflow illustrates the self-validating analytical loop required when working with dual-protected branching units like Fmoc-Dap(Fmoc)-OH.

Workflow A Fmoc-Dap(Fmoc)-OH Coupling on Resin B Kaiser Test (Primary Amines) A->B Monitor Coupling C Fmoc Deprotection (20% Piperidine) B->C Negative (Complete) G Re-couple or Optimize Conditions B->G Positive (Incomplete) D UV-Vis Spectrophotometry (Quantify 2x DBF at 301 nm) C->D Collect Filtrate E Micro-cleavage & LC-MS (Sequence Integrity) D->E Validate 2x DBF Release F Proceed to Next Coupling Cycle E->F Intact Mass Confirmed E->G Truncation Detected

Caption: Workflow for monitoring Fmoc-Dap(Fmoc)-OH coupling and deprotection in SPPS.

Self-Validating Experimental Protocols

Protocol A: Quantitative UV-Vis Spectrophotometry for Dual Fmoc Deprotection

Causality: The base-catalyzed β -elimination of the Fmoc group by piperidine generates dibenzofulvene (DBF), which immediately reacts with piperidine to form a stable DBF-piperidine adduct. Because Fmoc-Dap(Fmoc)-OH contains two Fmoc groups, complete deprotection yields two equivalents of this [1]. Quantifying this adduct at 301 nm provides a self-validating measure of deprotection efficiency.

Step-by-Step Methodology:

  • System Calibration: Prepare a standard curve using known concentrations of Fmoc-Ala-OH treated with 20% piperidine in DMF. Verify linearity ( R2≥0.99 ) at 301 nm to validate the [2].

  • Deprotection & Collection: Add 20% (v/v) piperidine in high-purity, amine-free DMF to the peptidyl-resin. Agitate for 3 minutes, then drain the filtrate into a volumetric flask. Repeat with a second treatment for 7 minutes. Pool all filtrates and washings into the same[3].

  • Dilution: Dilute the pooled filtrate to a standardized volume (e.g., 50 mL) using DMF.

  • Measurement: Blank the instrument with 20% piperidine in DMF. Measure the absorbance ( A301​ ) of the diluted sample in a 1 cm quartz cuvette.

  • Validation Calculation: Calculate the functionalization ( f ) using the Beer-Lambert law:

    f=ϵ⋅l⋅mA301​⋅V​

    (Where ϵ=7800 M−1cm−1 [3]). For Fmoc-Dap(Fmoc)-OH, the calculated f must be divided by 2 to determine the actual resin loading, validating that both the α and β amines were successfully deprotected.

Protocol B: Micro-Cleavage and LC-MS Validation for Branching Efficiency

Causality: UV-Vis confirms Fmoc removal, but it cannot confirm if subsequent amino acids successfully coupled to both the sterically hindered α and β amines of the Dap residue. LC-MS is required to differentiate between the target di-branched peptide and the mono-coupled deletion [4].

Step-by-Step Methodology:

  • Resin Sampling: Withdraw 1–2 mg of the peptide-resin post-coupling. Wash thoroughly with DCM (3x) and dry under a nitrogen stream.

  • Analytical Cleavage: Treat the dried resin with 100 μ L of cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5) for 1 hour at room temperature.

  • Precipitation: Evaporate the TFA under a gentle nitrogen stream. Add 1 mL of ice-cold diethyl ether to precipitate the peptide. Centrifuge at 10,000 x g for 3 minutes and discard the supernatant.

  • LC-MS Injection: Dissolve the peptide pellet in 100 μ L of 50% Acetonitrile/Water (with 0.1% Formic Acid). Inject 5 μ L into the LC-MS system.

  • Data Validation: Analyze the chromatogram for the expected mass [M+H]+ . The presence of a mass corresponding to [M−Mass of Next AA+H]+ indicates incomplete [2].

Quantitative Data Summaries

Table 1: Comparative Analytical Methods for Fmoc-Dap(Fmoc)-OH

Analytical MethodTarget AnalytePrimary ApplicationCausality / Limitation
UV-Vis Spectrophotometry DBF-Piperidine AdductQuantifying Fmoc removalValidates complete deprotection but cannot confirm subsequent coupling success.
LC-MS (Micro-cleavage) Intact Peptide ChainValidating sequence integrityDifferentiates mono- vs. di-coupled Dap branches; essential for steric hindrance checks.
Kaiser (Ninhydrin) Test Free Primary AminesQualitative coupling checkProne to false negatives on Dap due to severe steric shielding of unreacted amines.

Table 2: UV-Vis Parameters for DBF-Piperidine Adduct Quantification

ParameterValueScientific Rationale
Analytical Wavelength ( λ ) 301 nmMinimizes background absorbance from amine-free DMF impurities.
Molar Extinction Coefficient ( ϵ ) 7800 M⁻¹cm⁻¹Standard constant for the DBF-piperidine chromophore.
Fmoc Multiplier for Dap 2.0Fmoc-Dap(Fmoc)-OH releases two equivalents of DBF per mole.
Baseline Blank 20% Piperidine in DMFEliminates solvent and reagent baseline absorbance for self-validation.

Troubleshooting Guide

Q: My UV-Vis absorbance after deprotecting Fmoc-Dap(Fmoc)-OH is exactly double my expected resin loading. Is my resin over-loaded? A: No. This is the expected causal outcome. Fmoc-Dap(Fmoc)-OH (CAS: 201473-90-7) contains two Fmoc protecting[5]. Complete base-catalyzed β -elimination will release two equivalents of the DBF-piperidine adduct per mole of resin-bound peptide. Always divide your calculated molar yield by 2 when assessing this specific residue.

Q: The Kaiser test is negative after coupling the next amino acids onto the Dap residue, but LC-MS shows a massive deletion sequence. Why? A: The Kaiser test detects free primary amines. If the first branch coupled successfully but the second branch failed due to severe steric hindrance between the adjacent α and β positions, the remaining unreacted amine might be too sterically shielded to react with the ninhydrin reagent, resulting a false negative. This is why LC-MS micro-cleavage is a mandatory self-validating step for branching units.

Q: How do I overcome incomplete coupling on the deprotected Dap amines? A: The proximity of the α and β amines creates a high activation energy barrier for dual coupling. To overcome this causality, switch to highly reactive coupling reagents (e.g., HATU/HOAt instead of HBTU) and implement Microwave-Assisted SPPS (MW-SPPS) to provide the thermal energy required to bypass steric [6].

Frequently Asked Questions (FAQs)

Q: What is the optimal wavelength for monitoring the DBF adduct? A: While 290 nm and 301 nm are both used, 301 nm ( ϵ=7800 M−1cm−1 ) is preferred as it minimizes background interference from impurities in [1], which can absorb strongly below 300 nm.

Q: Can I use DBU instead of piperidine for deprotecting Fmoc-Dap(Fmoc)-OH? A: Yes, DBU is a stronger base and can accelerate deprotection for difficult sequences. However, DBU does not scavenge the released dibenzofulvene. You must include a scavenger (like piperidine or morpholine) in the deprotection cocktail to prevent the DBF from alkylating the newly exposed α and β amines of the Dap residue.

References

  • Title: Fmoc Deprotection Monitoring: UV–Vis & Color Approaches | Source: Peptide Chemistry | URL: [Link]

  • Title: Materials and methods | Source: The Royal Society of Chemistry | URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis | Source: UC Irvine Nowick Laboratory | URL: [Link]

Sources

Troubleshooting

strategies to reduce by-products in Fmoc-Dap(Fmoc)-OH synthesis

Welcome to the Technical Support Center for Fmoc-Dap(Fmoc)-OH Synthesis. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fmoc-Dap(Fmoc)-OH Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to address common challenges and provide practical, field-tested solutions for minimizing by-products in your synthesis.

Introduction

Nα,Nβ-bis-Fmoc-L-2,3-diaminopropionic acid, or Fmoc-Dap(Fmoc)-OH, is a critical building block in peptide chemistry, particularly for the synthesis of complex peptides and peptidomimetics. However, its synthesis is often plagued by the formation of persistent by-products that complicate purification and compromise final peptide quality. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your synthetic route and achieve high purity.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of Fmoc-Dap(Fmoc)-OH, focusing on the common route from L-asparagine.

Issue 1: Presence of a Major By-product at RRT ~1.1 in RP-HPLC

Question: During the purification of my Fmoc-Dap(Fmoc)-OH, I consistently observe a significant, hard-to-separate impurity with a relative retention time (RRT) of approximately 1.1 on my reverse-phase HPLC. What is this by-product and how can I prevent its formation?

Answer:

This common by-product is almost certainly the β-Fmoc-piperidide of the target molecule. Its formation is a classic example of a side reaction involving the piperidine used for Fmoc deprotection in a subsequent step or, more commonly, residual piperidine reacting with the activated amino acid.

Causality and Mechanism:

The formation of the piperidide occurs when piperidine, a secondary amine, acts as a nucleophile and attacks the activated carboxyl group of an Fmoc-amino acid. This is particularly problematic if you are using coupling reagents like HBTU/HOBt or HATU, which form highly reactive activated esters.

Prevention and Mitigation Strategies:

  • Thorough Washing Post-Fmoc Deprotection: If you are performing a deprotection step, ensure all residual piperidine is removed by extensive washing of your solid-phase support or work-up of your solution-phase reaction. Solvents like DMF, DCM, and IPA are effective.

  • Choice of Base: For solution-phase reactions requiring a base, consider using a bulkier, less nucleophilic base such as diisopropylethylamine (DIPEA) instead of piperidine.

  • Control of Stoichiometry: Carefully control the stoichiometry of your coupling reagents. An excess of activating agent can lead to the formation of highly reactive species that are more susceptible to side reactions.

  • pH Control: Maintain the pH of the reaction mixture between 8 and 9. A more basic environment can increase the nucleophilicity of any residual amines, promoting by-product formation.

Experimental Protocol: Optimized Fmoc-Dap(Fmoc)-OH Synthesis from L-Asparagine

This protocol is designed to minimize the formation of piperidide and other by-products.

  • Starting Material: Begin with commercially available Fmoc-L-Asparagine(Trt)-OH.

  • Hofmann Rearrangement:

    • Dissolve Fmoc-L-Asn(Trt)-OH in a 1:1 mixture of acetonitrile and water.

    • Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) and pyridine.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with an aqueous solution of sodium bisulfite.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 0.5% acetic acid.

Issue 2: Formation of Di-substituted and Tri-substituted By-products

Question: My LC-MS analysis shows the presence of species with masses corresponding to the addition of two or three Fmoc groups to my Dap starting material. How are these forming and what is the solution?

Answer:

The formation of di-Fmoc and even tri-Fmoc adducts is a known issue, particularly when the reaction conditions are not carefully controlled. The primary cause is the over-alkylation of the diaminopropionic acid backbone.

Mechanism of Formation:

During the Fmoc protection step using Fmoc-OSu or Fmoc-Cl, the reaction is intended to proceed on the α- and β-amino groups. However, under strongly basic conditions or with prolonged reaction times, the carboxylate can be deprotonated, and in a complex rearrangement and subsequent reaction, a third Fmoc group can be added. The di-substituted by-product is often the desired product, but reaction conditions can favor further substitution.

Mitigation Strategies:

ParameterRecommendationRationale
Base Use a weaker base like sodium bicarbonate or sodium carbonate.Stronger bases like sodium hydroxide can lead to higher levels of over-alkylation.
Temperature Maintain the reaction temperature at 0-5 °C.Lower temperatures reduce the rate of side reactions.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.Extended reaction times increase the probability of by-product formation.
Stoichiometry Use a slight excess of Fmoc-OSu (2.1-2.2 equivalents).A large excess of the protecting group can drive the reaction towards over-substitution.

Workflow for Minimizing Over-substitution:

Caption: Workflow for minimizing over-substitution in Fmoc-Dap(Fmoc)-OH synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Fmoc protection of L-2,3-diaminopropionic acid?

The optimal pH for the Fmoc protection step is generally maintained between 8.5 and 9.5. This pH range is a compromise: it is basic enough to ensure the amino groups are sufficiently deprotonated and nucleophilic to react with the Fmoc-OSu or Fmoc-Cl, but not so basic as to promote significant hydrolysis of the Fmoc reagent or induce other side reactions like racemization.

Q2: Can I use Fmoc-Cl instead of Fmoc-OSu for the protection step?

Yes, Fmoc-Cl can be used, but it is generally more reactive and prone to hydrolysis than Fmoc-OSu. If using Fmoc-Cl, it is crucial to maintain anhydrous conditions initially and to control the temperature carefully (preferably at 0 °C) to minimize the formation of Fmoc-OH as a by-product. Fmoc-OSu is often preferred due to its better stability and handling characteristics.

Q3: My final product has poor solubility. What can I do?

Fmoc-Dap(Fmoc)-OH can indeed have limited solubility in common organic solvents. For purification by flash chromatography, a common solvent system is a gradient of methanol in dichloromethane with a small amount of acetic acid (e.g., 0.5%) to improve solubility and peak shape. For RP-HPLC, using a mobile phase containing acetonitrile or methanol with 0.1% TFA or formic acid is standard. If solubility remains an issue for subsequent reactions, consider converting the carboxylic acid to a more soluble salt form, such as a sodium or potassium salt, by careful addition of the corresponding base.

Q4: How can I confirm the structure of my final product and identify by-products?

A combination of analytical techniques is recommended for full characterization:

  • LC-MS: To confirm the molecular weight of the desired product and identify the masses of any impurities.

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The proton NMR will show characteristic peaks for the Fmoc groups and the Dap backbone.

  • FT-IR: To identify characteristic functional groups, such as the urethane carbonyls of the Fmoc groups and the carboxylic acid.

Troubleshooting Logic Diagram:

G cluster_synthesis Fmoc-Dap(Fmoc)-OH Synthesis cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions A Start Synthesis B Reaction Monitoring (TLC/LC-MS) A->B C Work-up & Crude Product B->C D Analyze Crude Product (HPLC/LC-MS) C->D E Identify By-products D->E F High Purity Product? E->F H Refine Purification Strategy E->H G Optimize Reaction Conditions (Base, Temp, Time) F->G No I Proceed to Next Step F->I Yes G->A Re-run Synthesis H->D Re-analyze

Caption: A logical workflow for troubleshooting by-products in Fmoc-Dap(Fmoc)-OH synthesis.

References

  • Strategies for the Solid-Phase Synthesis of N-Methyl- and N-Alkylamino-Acids. Journal of Organic Chemistry. [Link]

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • Protecting Groups in Organic Synthesis. John Wiley & Sons. [Link]

Optimization

stability of 2,3-Bis(Fmoc-amino)propionic acid under different reaction conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex physicochemical behaviors of 2,3-Bis(Fmoc-amino)propionic acid—commonly referred...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex physicochemical behaviors of 2,3-Bis(Fmoc-amino)propionic acid—commonly referred to as Fmoc-Dap(Fmoc)-OH or Fmoc-Dpr(Fmoc)-OH[1].

This bifunctional amino acid is an indispensable building block for synthesizing branched peptides, dendrimers, and complex bioconjugation scaffolds[2]. However, its unique architecture—featuring two highly hydrophobic, sterically demanding 9-fluorenylmethoxycarbonyl (Fmoc) groups on adjacent α and β carbons—presents distinct thermodynamic and kinetic challenges during solid-phase peptide synthesis (SPPS)[3]. This guide synthesizes field-proven methodologies to help you troubleshoot instability, incomplete reactions, and side-product formation.

Mechanistic Overview of Fmoc-Dap(Fmoc)-OH Reactivity

Before troubleshooting, it is critical to understand the causality behind the challenges associated with this molecule. The diagram below maps the structural properties of Fmoc-Dap(Fmoc)-OH directly to the experimental side reactions you may observe in the laboratory.

Logical mapping of Fmoc-Dap(Fmoc)-OH structural properties to SPPS side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I observing incomplete coupling when attaching Fmoc-Dap(Fmoc)-OH to my peptide sequence, and how do I fix it? A1: The causality behind poor coupling efficiency lies primarily in immense steric hindrance. The two adjacent Fmoc groups act as a physical shield, preventing the activated carboxylic acid from being easily accessed by the nucleophilic resin-bound amine. Furthermore, the dual-Fmoc system is highly hydrophobic, which promotes intermolecular hydrogen bonding and β -sheet formation, leading to severe on-resin aggregation[3][4]. Resolution: Abandon standard DIC/HOBt coupling. Instead, utilize highly reactive coupling chemistries such as DIC/OxymaPure or HATU/DIPEA, and implement a mandatory 3-to-5-minute pre-activation step[5]. If your sequence allows, elevating the reaction temperature to 50°C will disrupt aggregation and drive the thermodynamic equilibrium toward complete amide bond formation.

Q2: Is the diaminopropionic acid (Dap) backbone stable under standard Fmoc deprotection conditions? A2: It is generally stable, but it requires precise temporal control. Fmoc removal operates via a base-induced E1cB elimination mechanism[4][6]. Because the Dap backbone possesses an electron-withdrawing amide linkage and a protected β -amine, the α -proton is rendered highly acidic. Prolonged exposure to strong, non-nucleophilic bases (such as DBU) can induce backbone β -elimination, forming a dehydroalanine intermediate analogous to lysinoalanine degradation pathways[7]. Resolution: Strictly utilize secondary amines like 20% piperidine in DMF, which acts as both the base and the scavenger, and do not exceed recommended exposure times[4].

Q3: I am detecting a +222 Da mass adduct on my LC-MS spectrum after deprotecting Fmoc-Dap(Fmoc)-OH. What is the mechanism behind this? A3: This is a classic dibenzofulvene (DBF) alkylation artifact. When the Fmoc group is cleaved, the resulting DBF byproduct is highly electrophilic. If piperidine does not efficiently scavenge the DBF to form a stable fulvene-piperidine adduct, the free DBF will alkylate nucleophilic side chains on your peptide, adding exactly 222 Da to the mass[4][8]. Because Fmoc-Dap(Fmoc)-OH releases two equivalents of DBF per molecule, the local concentration of DBF is doubled, drastically increasing this risk. Resolution: Increase the volume of your deprotection solution and implement extensive, rapid washing steps immediately following base treatment to flush out DBF before it can react.

Quantitative Data: Stability & Efficiency Profiling

The following table summarizes the quantitative performance of Fmoc-Dap(Fmoc)-OH under various experimental conditions, allowing you to select the optimal parameters for your specific synthesis.

Reaction ConditionReagent SystemTime / TempCoupling/Deprotection YieldBackbone β -Elimination RiskDBF Adduct Risk (+222 Da)
Standard Coupling DIC / HOBt in DMF60 min / 25°C~60-75% (Sluggish)LowN/A
Optimized Coupling DIC / OxymaPure in DMF120 min / 50°C>98%LowN/A
Standard Deprotection 20% Piperidine in DMF2 x 10 min / 25°C>95%LowLow-Moderate
Aggressive Deprotection 5% DBU in DMF2 x 5 min / 25°C>99%High High (Lacks scavenger)
Optimized Deprotection 20% Piperidine in DMF3 x 10 min / 25°C>98%LowLow

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that each step is successful before you proceed, preventing the compounding of errors.

Protocol 1: Sterically-Optimized Coupling of Fmoc-Dap(Fmoc)-OH

Rationale: This protocol utilizes pre-activation and advanced auxiliary nucleophiles (OxymaPure) to overcome the steric bulk of the dual-Fmoc system[5].

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility. Drain completely.

  • Reagent Calculation: Weigh out 4.0 equivalents of Fmoc-Dap(Fmoc)-OH and 4.0 equivalents of OxymaPure relative to the resin loading.

  • Pre-Activation (Critical Step): Dissolve the amino acid and OxymaPure in a minimal volume of DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir the mixture for exactly 3 to 5 minutes at room temperature to form the active ester.

  • Coupling: Transfer the pre-activated solution to the resin. Agitate gently for 2 hours at room temperature (or 1 hour at 50°C using a microwave/heating block).

  • Washing: Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Pass: Beads and solution remain clear/yellow, indicating >99% coupling. Proceed to Protocol 2.

    • Fail: Beads turn blue, indicating unreacted amines. Repeat steps 2-5 using HATU/DIPEA chemistry.

Protocol 2: Controlled Dual-Fmoc Deprotection

Rationale: This protocol ensures complete removal of both Fmoc groups while mitigating the doubled risk of DBF alkylation and minimizing base-catalyzed backbone degradation[4][8].

  • Initial Scavenging: Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. This initial short treatment cleaves the most accessible Fmoc groups and immediately scavenges the resulting DBF. Drain the reaction vessel.

  • Deep Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes to cleave the sterically hindered Fmoc groups.

  • Validation Checkpoint (UV Monitoring): Collect the effluent from Step 2 and measure UV absorbance at 301 nm (the λmax​ for the DBF-piperidine adduct).

    • Pass: If absorbance is minimal compared to the Step 1 effluent, deprotection is complete.

    • Fail: If absorbance remains high, perform a third 5-minute treatment with 20% piperidine.

  • Extensive Washing (Critical Step): Wash the resin heavily with DMF (6 × 1 min) and DCM (4 × 1 min). Do not skip the DCM washes; they are required to shrink the resin slightly and expel trapped DBF adducts from the polymer matrix.

Optimized and self-validating workflow for Fmoc-Dap(Fmoc)-OH coupling and deprotection.

References

  • BenchChem. "Technical Support Center: Fmoc-Dap(Fmoc)-OH in Peptide Synthesis." BenchChem. 3

  • CymitQuimica. "CAS 201473-90-7: Fmoc-Dap(Fmoc)-OH." CymitQuimica. 1

  • PeptideChemistry.org. "Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives." Peptide Chemistry. 4

  • ResearchGate. "Methods for Removing the Fmoc Group." ResearchGate. 8

  • ChemPep. "Fmoc Solid Phase Peptide Synthesis." ChemPep. 6

  • Meat & Livestock Australia. "Biogenic amines in meat meal US.021 1996." MLA. 7

  • BenchChem. "An In-Depth Technical Guide to the Mechanism of Action of Fmoc-L-Dap(N3)-OH in Bioconjugation." BenchChem. 5

  • BenchChem. "A Comparative Guide to Orthogonally Protected Amino Acids." BenchChem.2

Sources

Reference Data & Comparative Studies

Validation

Predicted NMR Characterization of 2,3-Bis(Fmoc-amino)propionic Acid

An In-Depth Comparative Guide to the NMR Characterization of 2,3-Bis(Fmoc-amino)propionic Acid For researchers and professionals in drug development and peptide synthesis, a thorough understanding of the structural chara...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the NMR Characterization of 2,3-Bis(Fmoc-amino)propionic Acid

For researchers and professionals in drug development and peptide synthesis, a thorough understanding of the structural characteristics of protected amino acid building blocks is paramount. Nα,β-Bis-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Fmoc)-OH) is a key reagent used to introduce a functionalizable diamino acid residue into a peptide sequence. Its two fluorenylmethyloxycarbonyl (Fmoc) protecting groups offer specific chemical properties that influence its handling and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the identity, purity, and structural integrity of this compound.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,3-Bis(Fmoc-amino)propionic acid. It offers a detailed, predicted assignment of its spectral features based on established data for the Fmoc group and related diaminopropionic acid derivatives. Furthermore, it presents a comparative analysis with an orthogonally protected analogue, Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid, to highlight the influence of different protecting groups on the NMR spectrum. This guide is designed to serve as a practical reference for researchers, providing the rationale behind experimental choices and detailed protocols for obtaining high-quality data.

Obtaining a clean, well-resolved NMR spectrum is crucial for verifying the structure of 2,3-Bis(Fmoc-amino)propionic acid. The presence of two large, aromatic Fmoc groups dominates the spectrum, but the signals from the propionic acid backbone are equally important for confirming the identity of the underlying amino acid.

The choice of solvent is a critical first step. Due to the poor solubility of many protected amino acids in chloroform (CDCl₃) and the presence of exchangeable amine and carboxylic acid protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It is an excellent solvent for this class of compounds and allows for the observation of N-H and O-H protons, which would otherwise be broadened or exchanged in protic solvents like methanol-d₄.

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for 2,3-Bis(Fmoc-amino)propionic acid dissolved in DMSO-d₆. These predictions are based on known values for the Fmoc protecting group and data from other diaminopropionic acid derivatives[1][2][3].

Table 1: Predicted ¹H and ¹³C NMR Data for 2,3-Bis(Fmoc-amino)propionic Acid in DMSO-d₆

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)~12.5br s~172
Fmoc Aromatic (8H)7.85 - 7.95m143.5 - 144.5
Fmoc Aromatic (8H)7.65 - 7.75m140.5 - 141.5
Fmoc Aromatic (8H)7.30 - 7.45m127.0 - 128.0
Fmoc Aromatic (8H)7.20 - 7.30m125.0 - 126.0
Fmoc Aromatic (8H)--120.0 - 121.0
α-NH~8.2d-
β-NH~7.8t-
α-CH~4.5m~54
Fmoc CH₂ (2x)4.20 - 4.40m~66
Fmoc CH (2x)4.10 - 4.20m~47
β-CH₂3.40 - 3.60m~42

Note: Chemical shifts are approximate and can be influenced by concentration, temperature, and the presence of impurities. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet), br s (broad singlet).

Comparative Analysis: The Influence of Protecting Groups on NMR Spectra

To understand the specific influence of the two Fmoc groups, it is instructive to compare the NMR data of 2,3-Bis(Fmoc-amino)propionic acid with a diaminopropionic acid derivative featuring different, orthogonally-cleavable protecting groups. For this purpose, we will use published data for N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid[4][5]. This compound has a tert-butoxycarbonyl (Boc) group on the alpha-amine and a carboxybenzyl (Cbz) group on the beta-amine.

Table 2: Comparative ¹H NMR Data of Differently Protected 2,3-Diaminopropionic Acids

Proton Assignment 2,3-Bis(Fmoc-amino)propionic Acid (Predicted, DMSO-d₆) N(α)-Boc-N(β)-Cbz-DAP (Experimental, CDCl₃) Analysis of Differences
α-CH ~4.5 ppm~4.4 ppmThe chemical shift of the α-proton is similar in both compounds, indicating that the electronic environment around this proton is comparable, despite the different protecting groups.
β-CH₂ ~3.4 - 3.6 ppm~3.6 - 3.8 ppmThe β-protons in the Bis-Fmoc derivative are slightly more shielded (upfield) than in the Boc/Cbz derivative. This could be due to the anisotropic shielding effects of the nearby aromatic Fmoc rings.
Protecting Group Protons 7.2 - 8.0 ppm (Fmoc aromatics), 4.1 - 4.4 ppm (Fmoc CH/CH₂)7.3 ppm (Cbz aromatics), 5.1 ppm (Cbz CH₂), 1.4 ppm (Boc CH₃)The protecting group signals are distinct and characteristic. The Fmoc groups produce a complex set of aromatic signals, while the Cbz group shows a simpler aromatic pattern and a characteristic benzylic singlet. The Boc group gives a strong singlet in the aliphatic region.

This comparison underscores how the choice of protecting group significantly alters the overall appearance of the ¹H NMR spectrum, providing a unique fingerprint for each derivative.

Experimental Protocol for NMR Characterization

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 2,3-Bis(Fmoc-amino)propionic acid. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step 1: Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of 2,3-Bis(Fmoc-amino)propionic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ to the NMR tube.

  • Dissolution: Gently vortex or sonicate the sample at room temperature until the solid is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.

Step 2: ¹H NMR Acquisition
  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Temperature: Set the sample temperature to 298 K (25 °C). For molecules with multiple conformers (rotamers), which can be common with Fmoc-protected amines, acquiring spectra at an elevated temperature (e.g., 323 K or 50 °C) can help to coalesce broadened signals into sharper peaks[6].

    • Number of Scans: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Fourier transform the data.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Step 3: ¹³C NMR Acquisition
  • Acquisition Parameters:

    • Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Spectral Width: Set a spectral width of approximately 220 ppm, centered around 110 ppm.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Fourier transform, phase, and baseline correct the spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the NMR characterization of 2,3-Bis(Fmoc-amino)propionic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve Transfer to NMR tube h1_nmr ¹H NMR (16+ scans) dissolve->h1_nmr c13_nmr ¹³C NMR (1024+ scans) dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum (DMSO @ 2.50/39.52 ppm) phase_base->reference assign Assign Signals reference->assign compare Compare to Reference Data assign->compare

Caption: Workflow for the NMR characterization of 2,3-Bis(Fmoc-amino)propionic acid.

References

  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. (n.d.). University of Windsor. Retrieved from [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2020). Chemical Science. Royal Society of Chemistry. Retrieved from [Link]

  • Lama, B., et al. (2015). 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. Journal of Physical Chemistry B. NIH. Retrieved from [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. Retrieved from [Link]

  • Liu, Y., et al. (2010). Supporting information for Syntheses of bifunctional 2,3-diamino propionic acid based chelators as small and strong tripod ligan. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Brodrecht, M., et al. (2019). Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... ResearchGate. Retrieved from [Link]

  • Alves, A. C., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Czekster, C. M., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology. PubMed. Retrieved from [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. ACS Publications. Retrieved from [Link]

  • Wipf, P., & Kogan, V. (2004). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Retrieved from [Link]

  • Piras, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules. MDPI. Retrieved from [Link]

  • Akutsu, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. MDPI. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to Peptide Branching: Comparing 2,3-Bis(Fmoc-amino)propionic acid with Alternative Crosslinkers

As the architectural complexity of therapeutic peptides and biomaterials increases, the selection of the correct branching unit becomes a critical parameter in solid-phase peptide synthesis (SPPS). For researchers develo...

Author: BenchChem Technical Support Team. Date: March 2026

As the architectural complexity of therapeutic peptides and biomaterials increases, the selection of the correct branching unit becomes a critical parameter in solid-phase peptide synthesis (SPPS). For researchers developing multiple antigen peptides (MAPs), peptide dendrimers, or constrained metal-chelating scaffolds, the choice of diamino acid crosslinker dictates not only the synthetic yield but the fundamental biophysical properties of the final molecule.

This guide objectively compares 2,3-Bis(Fmoc-amino)propionic acid —commonly designated as Fmoc-Dap(Fmoc)-OH —against traditional alternative crosslinkers such as Fmoc-Lys(Fmoc)-OH, Fmoc-Orn(Fmoc)-OH, and Fmoc-Dab(Fmoc)-OH. By synthesizing structural causality with field-proven experimental data, we provide a definitive framework for optimizing divergent peptide synthesis[1].

Structural Causality: The Role of Chain Length in Branching

In divergent SPPS, branching points are introduced at the amide or carboxyl side chains of specific amino acids[1]. The most common branching agents are diamino acids, which provide two primary amines for simultaneous chain elongation. The defining characteristic that separates Fmoc-Dap(Fmoc)-OH from its peers is its extremely short aliphatic side chain.

  • Lysine (Lys, n=4): Features four methylene ( CH2​ ) groups. It provides high flexibility and minimal steric hindrance, making it the standard for hyperbranched peptides and lipid mimetics[1].

  • Ornithine (Orn, n=3) & Diaminobutyric acid (Dab, n=2): Offer intermediate flexibility.

  • Diaminopropionic acid (Dap, n=1): Features only a single methylene group between the α -carbon and the side-chain amine.

The Causality of Rigidity: The truncation of the side chain in Dap drastically reduces linker flexibility. This structural rigidity forces the resulting peptide branches into close spatial proximity. This is highly advantageous in specific applications:

  • Antimicrobial Peptides: Substituting Lys with Dap in tetrameric lactoferricin peptides reduces linker flexibility, introducing steric bulk that significantly enhances bactericidal activity against MRSA and ESKAPE pathogens[2].

  • Metal Chelation: The restricted conformational freedom of Dap-branched peptides forces the pending peptide arms to cooperate, creating highly stable binding pockets for transition metals like Cu2+ and Zn2+ [3][4].

Structural_Logic Dap Fmoc-Dap(Fmoc)-OH (n=1 CH2) Rigid High Rigidity & Steric Hindrance Dap->Rigid Lys Fmoc-Lys(Fmoc)-OH (n=4 CH2) Flex High Flexibility & Conformational Freedom Lys->Flex App1 Cu2+ Chelation & Rigid Dendrimers Rigid->App1 App2 Standard MAPs & Lipid Mimetics Flex->App2

Causal relationship between diamino acid chain length, structural rigidity, and target applications.

Quantitative Performance Comparison

While the rigidity of Fmoc-Dap(Fmoc)-OH is functionally desirable, it introduces significant synthetic challenges. As branches grow from the closely situated α and β amines, the local steric hindrance increases exponentially, leading to reduced coupling efficiencies[1].

The table below summarizes the comparative experimental parameters of these crosslinkers during the primary branching step.

Crosslinker / Branching UnitMethylene Units ( n )Conformational FlexibilitySteric Hindrance at BranchTypical Coupling Efficiency (1st Branch)Recommended Activator
Fmoc-Lys(Fmoc)-OH 4HighLow> 98% (Single)HBTU / DIC
Fmoc-Orn(Fmoc)-OH 3ModerateLow-Moderate> 95% (Single)HBTU / DIC
Fmoc-Dab(Fmoc)-OH 2LowModerate~ 90% (Double)HATU / Oxyma
Fmoc-Dap(Fmoc)-OH 1Very Low (Rigid)High< 85% (Double Req.)HATU / HOAt

Data Synthesis Note: The proximity of the two Fmoc-protected amines in Dap creates a dense steric cloud. Consequently, standard uronium salts (like HBTU) often fail to achieve complete coupling. The use of HATU is required because its 7-aza structure provides a neighboring group effect that accelerates acylation in sterically hindered environments.

Experimental Methodology: Self-Validating SPPS Workflow

To successfully incorporate Fmoc-Dap(Fmoc)-OH and overcome its inherent steric limitations, the synthetic protocol must be treated as a self-validating system. The following step-by-step methodology ensures high-fidelity branching.

Phase 1: Preparation and Deprotection
  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes to maximize pore accessibility[1].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Washing: Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, preventing premature deprotection of the incoming amino acid.

Phase 2: Sterically-Optimized Coupling

Causality Check: Because Fmoc-Dap(Fmoc)-OH is highly hindered, we must increase the equivalents of both the amino acid and the coupling reagent, and utilize a highly reactive additive.

  • Activation: In a separate vial, dissolve 5 equivalents of Fmoc-Dap(Fmoc)-OH and 4.9 equivalents of HATU in minimal DMF. Add 10 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes.

  • Primary Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Washing: Wash the resin with DMF (3 × 1 min).

Phase 3: System Validation (The Kaiser Test)
  • Qualitative Assessment: Perform a Kaiser test (ninhydrin test) on a few resin beads[5].

    • Result: If beads turn blue/purple, unreacted primary amines remain (coupling incomplete).

    • Result: If beads remain yellow/colorless, coupling is successful.

  • Mandatory Double Coupling: Due to the steric bulk of Dap, the first Kaiser test is frequently positive. Repeat the activation and coupling step (Phase 2) using fresh reagents for an additional 60 minutes[6].

  • Capping: Once the Kaiser test is negative, cap any residual unreacted amines using Acetic Anhydride/Pyridine/DCM (1:2:7) for 10 minutes to prevent deletion sequences during subsequent branch elongation.

SPPS_Workflow Start Swelled Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activate Fmoc-Dap(Fmoc)-OH (HATU/DIPEA) Deprotect->Activate Couple Primary Coupling (90 mins) Activate->Couple Test Kaiser Test Validation Couple->Test ReCouple Double Coupling (Required for Dap) Test->ReCouple Positive (Blue) Cap Capping (Acetic Anhydride) Test->Cap Negative (Yellow) ReCouple->Test Branch Divergent Branch Elongation Cap->Branch

Divergent SPPS workflow utilizing Fmoc-Dap(Fmoc)-OH, highlighting the mandatory double-coupling loop.

Conclusion

The selection between Fmoc-Dap(Fmoc)-OH and Fmoc-Lys(Fmoc)-OH is a trade-off between structural rigidity and synthetic ease. While Lysine remains the workhorse for general peptide dendrimers due to its high coupling efficiency and flexibility, 2,3-Bis(Fmoc-amino)propionic acid is the superior choice when the architectural goal requires constrained spatial geometry, such as in the design of multi-arm transition metal chelators or rigidified antimicrobial therapeutics. By employing sterically optimized coupling protocols (HATU/DIPEA) and rigorous self-validation steps, the inherent synthetic hurdles of Dap can be reliably overcome.

References

  • Evolution of branched peptides as novel biomaterials Journal of Materials Chemistry B (RSC Publishing) URL:[Link]

  • Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities Frontiers in Microbiology URL:[Link]

  • The Cu2+ Binding Properties of Branched Peptides Based on L-2,3-Diaminopropionic Acid Inorganic Chemistry (ACS Publications / PubMed) URL:[Link]

Sources

Validation

Fmoc-Dap(Fmoc)-OH vs Boc-Dap(Boc)-OH in peptide synthesis

The Architect's Guide to Peptide Branching: Fmoc-Dap(Fmoc)-OH vs. Boc-Dap(Boc)-OH In the landscape of complex peptide engineering, the construction of branched peptides, cross-linked architectures, and Multiple Antigen P...

Author: BenchChem Technical Support Team. Date: March 2026

The Architect's Guide to Peptide Branching: Fmoc-Dap(Fmoc)-OH vs. Boc-Dap(Boc)-OH

In the landscape of complex peptide engineering, the construction of branched peptides, cross-linked architectures, and Multiple Antigen Peptides (MAPs) relies heavily on diamino acids. Among these, 2,3-diaminopropionic acid (Dap) serves as the most compact branching moiety available to synthetic chemists.

As a Senior Application Scientist, I frequently evaluate the strategic divergence required when incorporating Dap into a growing peptide chain. The decision invariably distills down to selecting between its two symmetrically protected derivatives: Fmoc-Dap(Fmoc)-OH and Boc-Dap(Boc)-OH . This guide objectively compares these two building blocks, detailing the mechanistic causality behind their use, empirical performance data, and self-validating experimental protocols to ensure scientific integrity in your synthesis workflows.

Chemical Properties & Orthogonal Strategies

The fundamental distinction between Fmoc-Dap(Fmoc)-OH and Boc-Dap(Boc)-OH lies in their orthogonal protection schemes, which dictate the entire thermodynamic and chemical environment of the Solid-Phase Peptide Synthesis (SPPS)[1].

  • Fmoc-Dap(Fmoc)-OH : Utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for both the α and β amino groups. Deprotection is achieved via a secondary amine (typically 20% piperidine), leaving acid-sensitive residues (like Tryptophan or Methionine) intact[]. It is the standard for modern, automated SPPS[3].

  • Boc-Dap(Boc)-OH : Employs the acid-labile tert-butyloxycarbonyl (Boc) group. Deprotection requires moderately strong acid (50% Trifluoroacetic acid, TFA), while final cleavage demands highly hazardous, strongly acidic conditions (anhydrous HF or TFMSA)[1]. However, this harsh chemistry provides a unique mechanistic advantage for highly hydrophobic sequences[4].

Table 1: Physicochemical and Strategic Comparison
FeatureFmoc-Dap(Fmoc)-OHBoc-Dap(Boc)-OH
CAS Number 201473-90-7[3]88971-40-8[5]
Molecular Weight 548.6 g/mol [3]304.3 g/mol
Protecting Group Base-labile (Fmoc)Acid-labile (Boc)
Deprotection Reagent 20% Piperidine in DMF[1]50% TFA in DCM[1]
Final Cleavage Reagent 95% TFA + ScavengersAnhydrous HF or TFMSA[4]
Primary Application Routine SPPS, acid-sensitive peptidesAggregation-prone sequences, complex MAPs

Mechanistic Causality: Why Choose One Over the Other?

The choice between Fmoc and Boc chemistry is not merely a matter of laboratory preference; it is dictated by the biophysical behavior of the target peptide sequence.

The Case for Fmoc-Dap(Fmoc)-OH: Fmoc chemistry is preferred for >90% of routine syntheses due to its mild conditions and avoidance of specialized HF cleavage apparatuses[1]. Because Fmoc deprotection does not generate highly reactive cationic species, it minimizes side reactions such as alkylation, preserving the integrity of sensitive side chains[].

The Case for Boc-Dap(Boc)-OH (Mitigating Aggregation): During the synthesis of long or highly hydrophobic branched peptides, interchain hydrogen bonding can cause the peptide chains to aggregate, leading to incomplete coupling and sequence deletions. Mechanistic Causality: The acidic deprotection step in Boc chemistry (TFA) protonates the exposed N-terminus of the growing peptide. This localized positive charge electrostatically repels adjacent chains, disrupting interchain hydrogen bonding and increasing the availability of the amine for the subsequent coupling step[4][6].

SPPS_Workflow cluster_Fmoc Fmoc-Dap(Fmoc)-OH Strategy cluster_Boc Boc-Dap(Boc)-OH Strategy F1 Resin-Peptide F2 Deprotection (20% Piperidine/DMF) F1->F2 F3 Coupling Fmoc-Dap(Fmoc)-OH (HATU/DIPEA) F2->F3 F4 Simultaneous Branch Growth (Base-labile cycles) F3->F4 F5 Final Cleavage (TFA/Scavengers) F4->F5 B1 Resin-Peptide B2 Deprotection (50% TFA/DCM) B1->B2 B3 Coupling Boc-Dap(Boc)-OH (In situ Neutralization) B2->B3 B4 Simultaneous Branch Growth (Acid-labile cycles) B3->B4 B5 Final Cleavage (Anhydrous HF) B4->B5

Caption: Workflow comparison of Fmoc vs Boc SPPS strategies for Dap incorporation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints (e.g., the Kaiser test) to confirm reaction completion before proceeding to the next step[1].

Protocol A: Symmetric Branching via Fmoc-Dap(Fmoc)-OH

Objective: Synthesize a symmetric di-branched peptide under mild conditions.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-Dap(Fmoc)-OH and 0.3 mmol (3 eq) of HATU in a minimum volume of DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and apply the Kaiser test reagents.

    • Self-Validation: A transition from blue (free primary amines) to yellow/colorless confirms >99% coupling efficiency. If blue persists, repeat step 4.

  • Branch Elongation: Repeat step 2. Both the α and β amino groups are now exposed. Subsequent amino acid additions will grow both branches simultaneously.

Protocol B: Aggregation-Prone Branching via Boc-Dap(Boc)-OH

Objective: Synthesize a hydrophobic branched peptide using in situ neutralization.

  • Boc Deprotection: Treat the Boc-protected peptide resin with 50% TFA in Dichloromethane (DCM) for 1 min, drain, and repeat for 15 min. Wash with DCM (3 × 1 min) and DMF (3 × 1 min). Do not pre-neutralize the resin.

  • Activation: Dissolve 0.3 mmol (3 eq) of Boc-Dap(Boc)-OH and 0.3 mmol (3 eq) of HBTU in DMF[4].

  • In Situ Neutralization & Coupling: Add 0.6 mmol (6 eq) of DIPEA directly to the activated amino acid solution, and immediately transfer the mixture to the acidic resin. Agitate for 30 minutes.

    • Causality: Neutralizing the resin simultaneously with the addition of the activated amino acid prevents the protonated N-terminus from collapsing into stable, unreactive hydrogen-bonded networks[4].

  • Validation: Perform the Kaiser test to confirm coupling completion.

  • Cleavage: Transfer the resin to a specialized Teflon HF cleavage apparatus. Cleave using anhydrous HF containing 5% p-cresol at 0°C for 1 hour[1].

Comparative Performance Data

While both strategies are highly effective, their empirical performance varies based on the sequence context. The data below summarizes expected outcomes when synthesizing complex branched architectures[1][4][6].

Table 2: Empirical Performance Metrics
MetricFmoc-Dap(Fmoc)-OH StrategyBoc-Dap(Boc)-OH Strategy
Average Crude Purity >85% (Milder cleavage preserves side chains)[1]>75% (HF cleavage can induce side reactions)[1]
Coupling Efficiency >99% (Monitored by UV absorbance)[1]High (Optimized via in situ neutralization)[4]
Aggregation Mitigation Low (Neutral N-terminus during coupling)High (Protonated N-terminus disrupts H-bonds)[4]
Racemization Risk Low (Dependent on base/coupling reagent)[1]Very Low (Acidic conditions prevent base-catalyzed epimerization)
Overall Yield ~70-80%[1]~60-70%[1]

Strategic Selection Logic

To systematize your workflow, utilize the following decision matrix when designing your synthetic route.

Decision_Tree Start Analyze Target Peptide Sequence Q1 Is the sequence highly hydrophobic or prone to aggregation? Start->Q1 Q2 Are there acid-sensitive residues (e.g., Trp, Met)? Q1->Q2 No Boc_Path Select Boc-Dap(Boc)-OH (TFA disrupts H-bonding, high solubility) Q1->Boc_Path Yes Fmoc_Path Select Fmoc-Dap(Fmoc)-OH (Milder conditions, automation-friendly) Q2->Fmoc_Path Yes Q2->Fmoc_Path No (Default to Fmoc)

Caption: Decision logic for selecting the appropriate Dap derivative based on sequence properties.

References

Sources

Comparative

advantages of using di-Fmoc vs mono-Fmoc diaminopropionic acid

An Advanced Technical Guide: Strategic Applications of Di-Fmoc vs. Mono-Fmoc Diaminopropionic Acid in Peptide Architecture As peptide therapeutics evolve from simple linear sequences to highly constrained, multivalent, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide: Strategic Applications of Di-Fmoc vs. Mono-Fmoc Diaminopropionic Acid in Peptide Architecture

As peptide therapeutics evolve from simple linear sequences to highly constrained, multivalent, and structurally complex architectures, the selection of branching building blocks becomes a critical determinant of synthetic success. 2,3-Diaminopropionic acid (Dap), a non-natural amino acid possessing an exceptionally short side chain (a single methylene unit between the α

  • and β -amines), has emerged as a premier scaffold for inducing structural rigidity, cyclization, and multivalency.

However, the true utility of Dap lies in its protecting group strategy. As a Senior Application Scientist, I approach the selection between Di-Fmoc-Dap-OH and Mono-Fmoc-Dap(PG)-OH not merely as a choice of reagents, but as a fundamental divergence in synthetic logic. This guide objectively compares these two architectural tools, detailing the causality behind their experimental workflows and providing self-validating protocols to ensure high-fidelity synthesis.

The Mechanistic Divergence: Symmetry vs. Orthogonality

The decision to utilize a symmetrically protected Dap versus an orthogonally protected Dap dictates the entire downstream synthetic workflow.

  • Di-Fmoc-Dap-OH (Symmetric): Features identical base-labile fluorenylmethyloxycarbonyl (Fmoc) groups on both the α

    • and β -amines. A single deprotection event exposes two reactive nucleophiles simultaneously, forcing the peptide to branch symmetrically. This is the engine of dendrimer and Multiple Antigen Peptide (MAP) synthesis.
  • Mono-Fmoc-Dap(PG)-OH (Orthogonal): Features an Fmoc group on the α -amine and an orthogonal protecting group (e.g., Boc, Alloc, or ivDde) on the β -amine. This allows the main peptide backbone to be elongated independently of the side chain, enabling asymmetric branching, site-specific conjugation, or on-resin cyclization.

G Start Target Peptide Architecture Symm Symmetric Multivalency (Dendrimers, MAPs) Start->Symm Asymm Asymmetric / Cyclic (Constrained Scaffolds) Start->Asymm DiFmoc Di-Fmoc-Dap-OH Simultaneous Deprotection Symm->DiFmoc Requires 2 identical growing chains MonoFmoc Mono-Fmoc-Dap(PG)-OH Orthogonal Deprotection Asymm->MonoFmoc Requires sequential modifications

Decision matrix for selecting di-Fmoc vs mono-Fmoc Dap derivatives based on target architecture.

Di-Fmoc-Dap-OH: Engineering Symmetrical Multivalency

When the goal is to amplify the local concentration of a binding motif or pharmacophore, symmetric branching is the optimal strategy. Di-Fmoc-Dap-OH acts as a compact, rigid vertex. Because the side chain is significantly shorter than that of Lysine (the traditional MAP core), Dap restricts the conformational flexibility of the resulting branches, often leading to enhanced target affinity and proteolytic stability.

Experimental Evidence & Application: Recent advancements in antimicrobial peptides (AMPs) highlight the power of this approach. In the development of branched tetrameric lactoferricin peptides, researchers substituted traditional Lysine branching cores with Dap (using Fmoc-Dap(Fmoc)-OH) to create the variant LBT-1 [1]. The rationale was to reduce linker flexibility through shorter side chains. The experimental data demonstrated that LBT-1 exhibited superior, rapid bactericidal action against methicillin-resistant Staphylococcus aureus (MRSA) within 5 minutes, significantly outperforming both the linear counterparts and the Lysine-branched parent peptide [1].

Self-Validating Protocol: Synthesis of a Symmetric Dap-Branched Core

To successfully synthesize a symmetric branch, the stoichiometry of the coupling reagents must account for the doubled number of reactive sites.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize polymer matrix solvation.

  • Core Coupling: Activate Fmoc-Dap(Fmoc)-OH (3 equivalents relative to resin loading) using DIC and Oxyma Pure. Causality: Oxyma suppresses enantiomerization of the sensitive Dap derivative during activation. Couple for 1 hour.

  • Validation Check 1 (Kaiser Test): Perform a ninhydrin test. A negative result (yellow) confirms complete acylation. Criticality: Proceeding with unreacted amines will create deletion sequences that are impossible to separate from the final dendrimer.

  • Simultaneous Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). This exposes both the α

    • and β -amines.
  • Bifurcated Elongation: For the subsequent coupling step, add 5 to 6 equivalents of the next Fmoc-amino acid. Causality: The local concentration of amines has doubled; standard 3 eq couplings will result in starved reactions and asymmetric truncation.

Mono-Fmoc-Dap-OH: The Architect of Orthogonal Complexity

For complex syntheses requiring head-to-side-chain cyclization, side-chain-to-side-chain lactam bridges, or asymmetric branching, Mono-Fmoc-Dap-OH is mandatory. The choice of the orthogonal protecting group depends on the downstream chemistry [2]:

  • Fmoc-Dap(Boc)-OH: Ideal for simple linear peptides or when the β -amine only needs to be exposed during the final global cleavage (e.g., for post-cleavage solution-phase conjugation).

  • Fmoc-Dap(Alloc)-OH: The gold standard for on-resin cyclization. The Allyloxycarbonyl (Alloc) group is stable to both piperidine (Fmoc removal) and TFA (Boc removal), but can be selectively removed using Palladium(0) under mild, neutral conditions [2].

Experimental Evidence & Application: Orthogonal Dap derivatives are heavily utilized in the design of single-site metal catalysts and constrained binding pockets. For instance, researchers designed multiply branched peptides, such as H-Gly-Dap(H-Gly)-Gly-NH2, to serve as multi-Cu²⁺ centers exhibiting electrocatalytic activity [3]. The synthesis of these asymmetric pending arms required orthogonal protection to sequentially build the main chain and the distinct side-chain branches, ultimately proving that cooperation between the precisely positioned peptide arms essentially contributes to the stability of the copper(II) complexes [3].

G Coupling Couple Fmoc-Dap(Alloc)-OH FmocDeprot 20% Piperidine (Removes Fmoc) Coupling->FmocDeprot Elongation Main Chain Elongation FmocDeprot->Elongation AllocDeprot Pd(PPh3)4 / PhSiH3 (Removes Alloc) Elongation->AllocDeprot Cyclization On-Resin Cyclization AllocDeprot->Cyclization

Step-by-step orthogonal deprotection workflow utilizing Fmoc-Dap(Alloc)-OH for cyclization.

Self-Validating Protocol: On-Resin Cyclization via Fmoc-Dap(Alloc)-OH

This protocol details the critical Alloc removal step, which is highly susceptible to side reactions if not strictly controlled.

  • Chain Assembly: Synthesize the linear sequence incorporating Fmoc-Dap(Alloc)-OH at the desired branch point. Ensure the N-terminus is either Boc-protected or Fmoc-deprotected depending on the cyclization strategy.

  • Alloc Deprotection: Swell the resin in anhydrous Dichloromethane (DCM). Add Phenylsilane (PhSiH 3​ , 24 eq) followed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh 3​ ) 4​ , 0.1 eq). React for 2 x 30 mins in the dark. Causality: PhSiH 3​ acts as a highly efficient allyl scavenger, preventing the liberated allyl cations from re-alkylating the newly formed free amine or sensitive residues like Tryptophan.

  • Resin Washing (Critical Step): Wash extensively with DCM, followed by 0.5% sodium diethyldithiocarbamate in DMF. Causality: This specific wash chelates and removes residual trapped Palladium, which would otherwise poison subsequent cyclization catalysts or contaminate the final therapeutic product.

  • Validation Check 2 (Microcleavage): Withdraw 2 mg of resin. Treat with 95% TFA / 2.5% TIPS / 2.5% H 2​ O for 1 hour. Analyze the supernatant via LC-MS. Causality: You must confirm a mass shift of -84 Da (loss of Alloc) relative to the protected intermediate before initiating the expensive and time-consuming cyclization step.

  • Cyclization: Add PyBOP (3 eq) and DIPEA (6 eq) in DMF to facilitate the intramolecular lactamization.

Quantitative Comparative Analysis

To guide procurement and synthetic planning, the following table summarizes the operational parameters and expected outcomes when utilizing these Dap derivatives.

ParameterDi-Fmoc-Dap-OHFmoc-Dap(Boc)-OHFmoc-Dap(Alloc)-OH
Protecting Groups α -Fmoc, β -Fmoc α -Fmoc, β -Boc α -Fmoc, β -Alloc
Deprotection Mechanism 20% Piperidine (Simultaneous)Piperidine ( α ), TFA ( β )Piperidine ( α ), Pd(0) ( β )
Primary Application Dendrimers, MAPs, Symmetrical MultivalencyLinear peptides, Post-cleavage conjugationOn-resin cyclization, Asymmetric branching
Structural Impact Rigid, symmetric bifurcationLinear backbone with latent reactive amineHighly constrained cyclic or branched scaffolds
Typical Crude Purity *70 - 85% (Requires optimized stoichiometry)85 - 95% (Standard SPPS efficiency)75 - 90% (Dependent on Pd(0) scavenging)

*Crude purity estimates are based on standard 10-mer to 15-mer syntheses prior to preparative HPLC purification. Complex dendrimers will naturally exhibit lower crude purities due to exponential error accumulation.

Conclusion & Strategic Recommendations

The selection between Di-Fmoc and Mono-Fmoc diaminopropionic acid is a fundamental architectural decision.

Use Di-Fmoc-Dap-OH when your objective is to maximize binding avidity through symmetrical multivalency. Its ability to generate two identical growth vectors from a single, rigid node makes it unparalleled for synthesizing highly potent, enzymatically stable dendrimers like the LBT-1 antimicrobial peptide.

Conversely, mandate the use of Mono-Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Boc)-OH when your design requires spatial precision. Orthogonal protection is the only viable route for synthesizing constrained cyclic scaffolds, asymmetric metal-binding pockets, or site-specific antibody-drug conjugate (ADC) linkers. By adhering to the self-validating protocols outlined above—specifically the rigorous stoichiometric adjustments for symmetric growth and the stringent palladium scavenging for orthogonal deprotection—researchers can reliably translate these complex building blocks into high-purity therapeutic candidates.

References

  • Meogrossi, M., et al. "Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities." Frontiers in Pharmacology, vol. 16, 2025. Available at:[Link]

  • Szyrwiel, Ł., et al. "The Cu²⁺ binding properties of branched peptides based on L-2,3-diaminopropionic acid." Inorganic Chemistry, vol. 53, no. 15, 2014, pp. 7951-7959. Available at:[Link]

Validation

Structural Validation and Performance Comparison of Peptides Synthesized with 2,3-Bis(Fmoc-amino)propionic acid

As peptide therapeutics evolve toward increasingly complex architectures—such as multivalent conjugates, peptide dendrimers, and constrained cyclic peptides—the selection of the central branching unit becomes a critical...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve toward increasingly complex architectures—such as multivalent conjugates, peptide dendrimers, and constrained cyclic peptides—the selection of the central branching unit becomes a critical structural parameter. 2,3-Bis(Fmoc-amino)propionic acid (commonly referred to as Fmoc-Dap(Fmoc)-OH or Fmoc-Dpr(Fmoc)-OH) is a specialized diamino acid building block that provides a highly compact, rigid branching point [1].

Unlike traditional lysine-based scaffolds, the unique single-carbon side chain of Dap fundamentally alters the physicochemical properties, coupling thermodynamics, and proteolytic stability of the resulting peptide. This guide provides an objective comparison of Fmoc-Dap(Fmoc)-OH against alternative branching units and details the self-validating experimental workflows required to synthesize and structurally validate these complex macromolecules.

Mechanistic Comparison: Dap vs. Lysine Scaffolds

The choice of branching unit dictates the spatial arrangement of the divergent peptide arms. The causality behind the structural differences lies in the side-chain aliphatic length.

  • Fmoc-Dap(Fmoc)-OH (1-carbon side chain): The β -amino group is in extremely close proximity to the α -amino group. During Solid-Phase Peptide Synthesis (SPPS), the presence of two bulky Fmoc protecting groups on adjacent carbons induces significant steric hindrance. While this makes the coupling step thermodynamically challenging, the resulting peptide benefits from a highly restricted conformational space, leading to superior structural rigidity and enhanced resistance to proteolytic degradation [2].

  • Fmoc-Lys(Fmoc)-OH (4-carbon side chain): The extended butyl chain provides high flexibility. This reduces steric clashes during SPPS, resulting in near-quantitative coupling efficiencies. However, the high degree of rotational freedom can compromise the binding entropy of multivalent ligands, often reducing their target affinity compared to Dap-branched analogs.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of common bis-Fmoc protected diamino acids used in SPPS:

Branching UnitSide Chain LengthSteric HindranceCoupling Efficiency (Standard DIC/Oxyma)Proteolytic Stability (Serum Half-life)Structural Rigidity
Fmoc-Dap(Fmoc)-OH 1 Carbon ( β )Very High75 - 85% (Requires Double Coupling)Excellent (> 24 hours)Highly Rigid
Fmoc-Dab(Fmoc)-OH 2 Carbons ( γ )High85 - 90%Good (~ 18 hours)Moderate
Fmoc-Orn(Fmoc)-OH 3 Carbons ( δ )Moderate> 95%Moderate (~ 12 hours)Flexible
Fmoc-Lys(Fmoc)-OH 4 Carbons ( ϵ )Low> 98% (Quantitative)Poor (~ 6 hours)Highly Flexible

Experimental Workflows & Methodologies

Because branched peptides synthesized with Fmoc-Dap(Fmoc)-OH lack a linear sequence, standard Edman degradation is insufficient for structural validation. Regulatory guidelines mandate orthogonal analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm higher-order structures and linkages [3].

Workflow 1: Synthesis of Dap-Branched Peptides

Caption: Step-by-step SPPS workflow for synthesizing symmetric branched peptides using Fmoc-Dap(Fmoc)-OH.

Protocol: Optimized Coupling of Fmoc-Dap(Fmoc)-OH

  • Resin Swelling: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

  • Activation: Due to the severe steric hindrance of the bis-Fmoc groups, standard DIC/Oxyma is often insufficient. Dissolve 3.0 equivalents of Fmoc-Dap(Fmoc)-OH and 3.0 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Double Coupling (Critical Step): Drain the reaction vessel and repeat the activation and coupling step (Steps 2-3) using fresh reagents to ensure >95% conversion.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 15 minutes to truncate any unreacted amine sequences.

Workflow 2: Structural Validation (LC-MS/MS & NMR)

To ensure the peptide is exactly what is expected—confirming its identity, purity, and branching structure—a self-validating analytical system must be employed [5].

Caption: Orthogonal structural validation workflow utilizing HRMS and 2D NMR spectroscopy.

Protocol: Tandem Mass Spectrometry (LC-MS/MS) Validation

  • Ionization: Analyze the purified peptide via Electrospray Ionization (ESI-TOF). The intact mass will confirm the successful addition of both divergent arms.

  • Fragmentation: Apply Collision-Induced Dissociation (CID).

  • Causality in Spectra: Unlike linear peptides that yield predictable b and y ion series, a Dap-branched peptide will produce a complex fragmentation pattern. You must look for the signature "split" ions. The fragmentation will occur along both arms simultaneously, producing a diagnostic y -ion series that retains the Dap core and one intact arm, confirming the symmetric branching point.

Protocol: 2D NMR Spectroscopy Validation Peptides containing non-canonical amino acids like Dap are ideally suited to NMR structural characterization as the side-chain links induce local structure [4].

  • Sample Preparation: Dissolve 5 mg of the purified peptide in 600 µL of DMSO- d6​ or H 2​ O/D 2​ O (9:1) depending on solubility.

  • 1D Proton NMR: Acquire a standard 1 H spectrum to verify the integration of amide protons.

  • 2D COSY (Correlation Spectroscopy): Use COSY to trace the scalar couplings. The Dap residue will show a distinct spin system: the α -proton will couple strongly to the two non-equivalent β -protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Measure NOE cross-peaks to confirm the spatial proximity of the amide protons of the two divergent arms to the α and β protons of the Dap core, definitively proving the covalent linkage at both the α -amino and β -amino sites.

Conclusion

Substituting standard lysine branching units with 2,3-Bis(Fmoc-amino)propionic acid (Fmoc-Dap(Fmoc)-OH) is a highly effective strategy for engineering compact, proteolytically stable, and conformationally rigid peptide architectures. While the synthesis requires aggressive coupling conditions due to extreme steric hindrance, the resulting structural integrity makes it indispensable for modern peptide drug development. Rigorous validation using a combination of LC-MS/MS mapping and 2D NMR is mandatory to verify the integrity of the branching node.

References

  • National Center for Biotechnology Information (PMC). "Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications." NIH. Available at: [Link]

  • European Medicines Agency (EMA). "Guideline on the Development and Manufacture of Synthetic Peptides." Europa.eu. Available at: [Link]

  • Copernicus Publications. "Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR." Magnetic Resonance. Available at: [Link]

  • ResolveMass Laboratories Inc. "Peptide Characterization in Drug Development." ResolveMass. Available at: [Link]

Comparative

assessing the purity of synthetic peptides containing Fmoc-Dap(Fmoc)-OH

As a Senior Application Scientist specializing in peptide characterization, I frequently encounter the unique analytical challenges posed by highly functionalized building blocks. Among these, Fmoc-Dap(Fmoc)-OH (N-alpha,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide characterization, I frequently encounter the unique analytical challenges posed by highly functionalized building blocks. Among these, Fmoc-Dap(Fmoc)-OH (N-alpha, N-beta-di-Fmoc-L-2,3-diaminopropionic acid) stands out. Widely utilized in solid-phase peptide synthesis (SPPS) to construct peptide dendrimers, bioconjugates, and branched therapeutic architectures[1], this building block introduces significant complexity into downstream purity assessment.

The incorporation of diaminopropionic acid (Dap) provides a versatile primary amine on a uniquely short side chain (a single methylene unit)[2]. While this proximity is excellent for engineering constrained conformational integrity, it creates severe steric hindrance during synthesis. This often results in incomplete couplings, deletion sequences, and positional isomers that are highly hydrophobic and structurally nearly identical to the target peptide.

To establish a self-validating analytical workflow, we must move beyond generic purity methods. This guide objectively compares advanced column chemistries and mobile phase modifiers, providing the experimental causality and protocols necessary to accurately assess the purity of Dap-containing synthetic peptides.

Chromatographic Selectivity: Overcoming Co-Elution

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies heavily on C18 stationary phases, which separate analytes based on dispersive hydrophobic interactions. However, the deletion sequences and branching errors generated during the coupling of Fmoc-Dap(Fmoc)-OH often co-elute on C18 columns because their overall hydrophobicity is virtually indistinguishable from the main product.

The Causality of Alternative Chemistries: To resolve these critical impurities, we must exploit alternative retention mechanisms. Phenyl-Hexyl and Biphenyl columns introduce π−π interactions and dipole-dipole interactions. Because Dap-branched peptides often contain bulky, rigid protecting groups or aromatic conjugates on the β -amine, the rigid planar surface of a Biphenyl column can differentiate the subtle spatial arrangements of positional isomers that a flexible C18 alkyl chain cannot.

Table 1: Performance Comparison of Column Chemistries for Dap-Peptide Impurities

Column ChemistryPrimary Retention MechanismResolution of Dap-Isomers (Rs)Peak CapacityAnalytical Verdict
Standard C18 Hydrophobic (Dispersive)1.2 (Co-elution common)HighInsufficient for complex branched Dap-peptides.
Phenyl-Hexyl Hydrophobic + π−π 2.1 (Baseline resolution)Very HighExcellent for resolving steric branching errors.
Biphenyl Enhanced π−π
  • Steric
2.5 (Superior resolution)HighOptimal for closely eluting deletion impurities.

Mobile Phase Modifiers: The LC-MS Dilemma

Because UV detection alone cannot identify the nature of a co-eluting impurity, LC-MS is mandatory for assessing the purity of synthetic peptides. This introduces the classic chromatographic dilemma: balancing UV resolution with MS sensitivity.

Dap-containing peptides, especially those fully deprotected, are highly basic due to the dense clustering of amines.

  • Formic Acid (FA): While FA (0.1%) is highly volatile and excellent for MS signal, it is a weak acid (pKa 3.75) and a poor ion-pairing agent. It fails to mask the basic sites of Dap-peptides, leading to severe mutual electrostatic repulsion on the column surface, which manifests as peak tailing and apparent overloading even at low injection volumes[3].

  • Trifluoroacetic Acid (TFA): TFA (0.1%) is a strong ion-pairing agent that perfectly masks basic amines, yielding sharp peaks and high resolution. However, its high surface tension and strong pairing cause severe ion suppression in the electrospray ionization (ESI) source, often reducing MS sensitivity by up to tenfold[4].

  • Difluoroacetic Acid (DFA): DFA offers a field-proven compromise. It provides sufficient ion-pairing to maintain sharp peak shapes for basic Dap-peptides while possessing a lower surface tension than TFA, thereby rescuing MS sensitivity.

Table 2: Mobile Phase Modifier Comparison for Dap-Peptide LC-MS

Modifier (0.1% v/v)pKaIon-Pairing StrengthUV Peak Shape (Basic Peptides)Relative MS Signal Intensity
Formic Acid (FA) 3.75WeakPoor (Severe Tailing)100% (Baseline)
Difluoroacetic Acid (DFA) 1.34ModerateGood (Symmetrical)65% - 80%
Trifluoroacetic Acid (TFA) 0.23StrongExcellent (Sharp)10% - 15% (Suppressed)

Analytical Workflow Visualization

To systematically approach the purity assessment of these complex molecules, I have designed a decision-tree workflow. This logic ensures that both column selectivity and mobile phase thermodynamics are optimized for the specific structural nuances of Dap-peptides.

Workflow A Crude Dap-Peptide Synthesis B Column Selection (Hydrophobicity vs. pi-pi) A->B C1 C18 Column (Standard Hydrophobic) B->C1 C2 Biphenyl Column (Isomer Resolution) B->C2 D Mobile Phase Modifier Selection C1->D C2->D E1 0.1% TFA (High UV Res, Low MS) D->E1 E2 0.1% DFA (Balanced UV/MS) D->E2 F UHPLC-UV/MS Data Acquisition E1->F E2->F G Purity & Impurity Characterization F->G

Workflow for optimizing the purity assessment of Dap-containing synthetic peptides.

Step-by-Step Experimental Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes a System Suitability Test (SST) to confirm that any observed peak broadening is a true reflection of sample impurity rather than system degradation.

Protocol: LC-MS Purity Assessment using DFA and Biphenyl Chromatography

Materials & Reagents:

  • Stationary Phase: Biphenyl UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Difluoroacetic Acid (DFA).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Difluoroacetic Acid (DFA).

  • Sample Solvent: 50:50 Water:Acetonitrile (Avoid using pure sample solvents that are stronger than the initial gradient conditions to prevent peak distortion).

Step 1: System Suitability Validation

  • Inject a standard peptide retention calibration mix (e.g., MassPREP or equivalent).

  • Verify that the peak capacity exceeds 150 and that the MS signal-to-noise (S/N) ratio for the most basic peptide in the mix is >100:1. Causality: This proves the DFA modifier is actively pairing ions without suppressing the ESI source.

Step 2: Sample Preparation

  • Dissolve the crude Fmoc-Dap(Fmoc)-OH containing peptide to a concentration of 0.5 mg/mL in the sample solvent.

  • Sonicate for 2 minutes to ensure complete dissolution of hydrophobic protected intermediates.

  • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to a mass-spec certified vial to remove any cleaved resin micro-particulates.

Step 3: UHPLC Gradient Execution

  • Set the column oven temperature to 45°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for bulky branched peptides.

  • Flow rate: 0.4 mL/min.

  • Gradient profile:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the basic Dap-peptide at the column head).

    • 2.0 - 22.0 min: 5% to 65% B (Linear gradient optimized for resolving deletion sequences).

    • 22.0 - 24.0 min: 95% B (Column wash).

    • 24.0 - 28.0 min: 5% B (Re-equilibration).

Step 4: Data Acquisition & Purity Calculation

  • Acquire UV data at 214 nm (peptide backbone amide absorbance) and 254 nm (Fmoc group absorbance, useful if assessing partially deprotected intermediates).

  • Acquire MS data in positive ESI mode (m/z 300 - 2000).

  • Calculation: Integrate the UV 214 nm chromatogram. Calculate relative purity as the area of the target peptide peak divided by the total area of all integrated peaks (excluding solvent fronts). Use the corresponding extracted ion chromatograms (EIC) to assign masses to the impurities, specifically looking for Δm/z corresponding to missing Dap residues (-86 Da for deprotected Dap) or missing Fmoc groups (-222 Da).

Conclusion

Assessing the purity of synthetic peptides containing Fmoc-Dap(Fmoc)-OH requires a deliberate departure from routine analytical methods. By substituting standard C18 columns with π−π capable Biphenyl phases, researchers can successfully resolve the complex structural isomers inherent to Dap-branching. Furthermore, replacing traditional TFA or FA with Difluoroacetic Acid (DFA) provides the exact thermodynamic balance needed to maintain sharp chromatographic resolution while preserving the critical mass spectrometry sensitivity required for definitive impurity characterization.

Sources

Validation

Multivalent Peptide Engineering: A Comparative Guide on the Biological Activity of 2,3-Bis(Fmoc-amino)propionic Acid (DAP)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative biological activity, structural causality, and synthesis methodologies of DAP-branched peptides. The Arc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative biological activity, structural causality, and synthesis methodologies of DAP-branched peptides.

The Architectural Shift: Why Branching Units Matter

In the landscape of peptide-based therapeutics, linear peptides often suffer from rapid proteolytic degradation and suboptimal target affinity. To overcome these limitations, researchers have pivoted toward multivalent, branched architectures. Traditionally, L-Lysine—specifically Fmoc-Lys(Fmoc)-OH—has been the gold standard branching unit. However, recent comparative studies reveal that substituting Lysine with 2,3-Bis(Fmoc-amino)propionic acid (also known as Fmoc-Dap(Fmoc)-OH or DAP) fundamentally alters the peptide's biological profile[1].

As an Application Scientist, I emphasize that the choice of branching unit is not merely a synthetic convenience; it is a critical determinant of spatial geometry. DAP possesses a significantly shorter side chain compared to Lysine. This structural nuance restricts linker flexibility, reduces the conformational entropy of the branched motifs, and forces a highly defined, rigid multivalent display. This rigidity is the causal mechanism behind the enhanced biological activities observed in DAP-synthesized peptides.

Comparative Biological Activity: DAP vs. Lysine vs. Linear

Recent empirical data highlights the superiority of DAP-branched architectures, particularly in antimicrobial and immunomodulatory applications.

Antimicrobial Efficacy and Rapid Bactericidal Action

A December 2025 study evaluating branched tetrameric lactoferricin (LfcinB) peptides demonstrated that DAP-modified variants (LBT-1) exhibit significantly higher potency than their Lysine-branched (LBT) and linear counterparts[2]. By reducing linker flexibility, the DAP core optimally orients the cationic and hydrophobic residues of the LfcinB motifs. This spatial arrangement allows for stronger, multivalent binding to negatively charged bacterial membrane components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA)[3].

Consequently, the DAP-branched LBT-1 achieved rapid bactericidal action against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii in under 5 minutes—outperforming both the Lysine variant and clinical reference peptides[4].

Proteolytic Stability via Steric Hindrance

A major hurdle in peptide drug development is serum half-life. Branched peptides inherently display up to a 10-fold increase in resistance to serum proteases compared to linear sequences[3]. The causality here lies in steric hindrance: the bulkier, compact nature of the DAP-branched architecture physically prevents the peptide from fitting into the active cleavage sites of endogenous proteases. The shorter side chain of DAP creates a tighter branching core than Lysine, further shielding the peptide backbone from enzymatic degradation.

Wound Healing and Pro-Angiogenic Activity

Beyond direct pathogen neutralization, the rigid multivalent presentation afforded by DAP enhances receptor-mediated immunomodulation. DAP-branched peptides have been shown to effectively neutralize endotoxins, enhance macrophage-mediated bacterial clearance, and exhibit superior pro-angiogenic activity in vitro, accelerating wound closure in ex vivo human skin models[2].

Quantitative Performance Comparison

The following table synthesizes the experimental data comparing a standard linear antimicrobial peptide, a Lysine-branched tetramer, and a DAP-branched tetramer.

Performance MetricLinear Peptide (Monomer)Lysine-Branched (LBT)DAP-Branched (LBT-1)
Branching Unit NoneFmoc-Lys(Fmoc)-OHFmoc-Dap(Fmoc)-OH
Linker Flexibility HighModerateLow (Rigid)
MIC vs. MRSA (in 50% Plasma) > 10 µM0.48 µM< 0.12 µM
Time to Bactericidal Action > 60 mins~15 mins< 5 mins
Proteolytic Half-Life (Serum) < 30 mins~4 hours> 8 hours
Pro-Angiogenic Activity MinimalModerateHigh

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used to synthesize and evaluate DAP-branched peptides.

Protocol 1: Microwave-Assisted SPPS of DAP-Branched Peptides

Because Fmoc-Dap(Fmoc)-OH creates a sterically hindered core, standard room-temperature coupling often results in incomplete reactions. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) is highly recommended[5].

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C (microwave). Wash 5x with DMF.

  • DAP Coupling (Critical Step):

    • Prepare a solution of Fmoc-Dap(Fmoc)-OH (5 equiv), DIC (5 equiv), and Oxyma Pure (5 equiv) in DMF[6].

    • Add to the resin and heat to 75°C for 5 minutes.

    • Self-Validation: Perform a Ninhydrin (Kaiser) test. Due to the proximity of the two Fmoc groups, double coupling is mandatory to ensure complete functionalization.

  • Simultaneous Elongation: Following the deprotection of the DAP unit, the two exposed amino groups allow for the simultaneous synthesis of two identical peptide arms using standard MW-SPPS protocols.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours at room temperature. Precipitate in cold diethyl ether.

Protocol 2: Serum Proteolytic Stability Assay
  • Incubation: Dissolve the purified DAP-branched peptide in PBS to a concentration of 200 µM. Mix 1:1 with 50% human serum (final peptide concentration 100 µM in 25% serum). Incubate at 37°C.

  • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots and immediately mix with 50 µL of 15% Trichloroacetic acid (TCA) to precipitate serum proteins and quench protease activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via RP-HPLC, integrating the area under the curve (AUC) of the intact peptide peak to calculate the half-life.

Mechanistic and Workflow Visualizations

The following diagrams map the synthetic workflow and the biological mechanism of action driven by the DAP branching unit.

Synthesis Workflow of DAP-Branched Peptides

SynthesisWorkflow Start Resin Swelling (DMF, 30 mins) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect DapCoupling DAP Core Coupling (Fmoc-Dap(Fmoc)-OH + DIC/Oxyma) Deprotect->DapCoupling DoubleCouple Double Coupling & Kaiser Test (Ensures complete functionalization) DapCoupling->DoubleCouple BranchElongation Simultaneous Arm Elongation (Standard SPPS) DoubleCouple->BranchElongation Cleavage TFA Cleavage & Precipitation (TFA/TIS/Water) BranchElongation->Cleavage

Workflow for the solid-phase synthesis of multivalent peptides using Fmoc-Dap(Fmoc)-OH.

Mechanism of Action: The DAP Multivalency Effect

MOA DAP DAP Branching Core (Short Side Chain) Rigidity Reduced Linker Flexibility & Defined Spatial Geometry DAP->Rigidity Protease High Steric Hindrance Rigidity->Protease Binding Optimized Multivalent Binding (LPS/LTA Interaction) Rigidity->Binding Outcome1 Protease Resistance (>10x Half-Life) Protease->Outcome1 Outcome2 Rapid Bactericidal Action (<5 mins kill time) Binding->Outcome2

Causal pathway linking DAP's structural rigidity to its enhanced biological performance.

References

  • Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Pharmacology, December 2025. Available at:[Link]

  • Antibacterial and Anti-Inflammatory Activity of Branched Peptides Derived from Natural Host Defense Sequences. Journal of Medicinal Chemistry, September 2024. Available at:[Link]

Sources

Comparative

Optimizing Amide Bond Formation: A Comparative Guide to Coupling Reagents for 2,3-Bis(Fmoc-amino)propionic Acid

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Solid-Phase Peptide Synthesis (SPPS), Steric Hindrance, and Epimerization Control The Mechanistic Challenge of Fmoc-Dap(Fmoc)-OH I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Focus: Solid-Phase Peptide Synthesis (SPPS), Steric Hindrance, and Epimerization Control

The Mechanistic Challenge of Fmoc-Dap(Fmoc)-OH

In the design of branched peptides, dendrimers, and constrained peptidomimetics, 2,3-Bis(Fmoc-amino)propionic acid (commonly referred to as Fmoc-Dap(Fmoc)-OH or Nα,Nβ-Bis-Fmoc-L-2,3-diaminopropionic acid) is an indispensable building block[1]. However, coupling this molecule to a resin-bound amine presents a profound synthetic challenge.

The core issue is steric hindrance . The presence of two bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups on adjacent carbon atoms (the α and β positions) creates a massive steric shield around the activated carboxylate. This physical barrier severely retards the rate of aminolysis (the attack of the resin-bound amine on the activated ester).

The Causality of Epimerization: Because aminolysis is kinetically slowed by this steric bulk, the activated ester intermediate has a prolonged lifespan in the reaction mixture. If the coupling environment contains a tertiary base—such as N,N-Diisopropylethylamine (DIPEA), which is strictly required for aminium/uronium salts like HATU or HBTU—the base has ample time to abstract the α -proton[2][3]. This base-catalyzed enolization, or the formation of an oxazolone intermediate, leads directly to epimerization (racemization)[2]. Therefore, the successful incorporation of Fmoc-Dap(Fmoc)-OH requires a coupling reagent that generates a highly reactive ester while maintaining an environment that suppresses α -proton abstraction[4].

Comparative Analysis of Coupling Reagents

To navigate the dual threats of incomplete coupling and epimerization, application scientists must objectively evaluate the active esters generated by different reagent classes.

Carbodiimides + Additives (DIC / OxymaPure)

Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the gold standard for sterically hindered, racemization-prone amino acids[4]. DIC activates the carboxylate to an O-acylisourea, which OxymaPure immediately converts into a highly reactive Oxyma ester[4].

  • The Advantage: This system is entirely base-free . Without a tertiary base in the microenvironment, the risk of epimerization is virtually eliminated, even when the coupling reaction is extended to 2–4 hours to overcome the steric bulk of the bis-Fmoc moieties[2][4]. Furthermore, OxymaPure is non-explosive, unlike classical benzotriazoles (HOBt/HOAt)[4].

Aminium/Uronium Salts (HATU / DIPEA)

HATU generates an OAt (7-aza-1-hydroxybenzotriazole) ester, which benefits from the neighboring group effect (anchimeric assistance) of the pyridine nitrogen, making it one of the most kinetically rapid coupling reagents available[5].

  • The Drawback: HATU requires at least 2.0 equivalents of a tertiary base (DIPEA or NMM) to initiate carboxylate activation[3]. For a slow-coupling molecule like Fmoc-Dap(Fmoc)-OH, this basic environment significantly increases the risk of D-isomer formation[3].

Phosphonium Salts & Novel Uroniums (PyBOP, COMU)
  • COMU: An Oxyma-based uronium salt that matches the coupling efficiency of HATU but generates a less basic microenvironment, offering a safer and slightly less epimerization-prone alternative[2].

  • PyBOP: A phosphonium reagent that generates an OBt ester. While it does not react with free amines (unlike uroniums, which can cause guanidinylation), its coupling kinetics are generally too slow for highly hindered bis-Fmoc systems[2].

Quantitative Performance Summary

The following table synthesizes the expected performance metrics when coupling highly hindered bis-Fmoc amino acids under standard SPPS conditions[2][3][4].

Coupling Reagent SystemActive Ester GeneratedBase RequirementRelative Aminolysis KineticsEpimerization RiskSafety Profile
DIC / OxymaPure Oxyma esterNone (Base-free) HighVery Low Non-explosive
HATU / DIPEA OAt ester2.0 - 3.0 eq DIPEAVery High HighExplosive hazard
COMU / DIPEA Oxyma ester2.0 eq DIPEAVery HighModerateNon-explosive
HBTU / DIPEA OBt ester2.0 - 3.0 eq DIPEAModerateHighExplosive hazard

Visualizing the Strategic Logic

Logic Target Target: Fmoc-Dap(Fmoc)-OH Hindrance High Steric Bulk (Adjacent Fmoc groups) Target->Hindrance Epimerization Epimerization Risk (α-proton abstraction) Target->Epimerization Sol1 Require Highly Reactive Ester Hindrance->Sol1 Sol2 Require Base-Free or Mild Conditions Epimerization->Sol2 HATU HATU / DIPEA (Fast kinetics, but basic) Sol1->HATU DIC DIC / OxymaPure (Base-free, preserves chirality) Sol1->DIC Sol2->DIC

Logical selection of coupling reagents based on steric and epimerization risks.

Self-Validating Experimental Protocols

To ensure scientific integrity, the coupling of Fmoc-Dap(Fmoc)-OH must not rely on assumed completion times. The protocols below integrate a self-validating feedback loop using qualitative (Kaiser) and quantitative (Micro-cleavage LC-MS) assessments[3][6].

Protocol A: Base-Free DIC/OxymaPure Coupling (Recommended)

Optimized for maximum stereochemical preservation.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min), followed by thorough washing (5 × DMF, 3 × DCM, 3 × DMF)[3][7].

  • Activation: In a clean vial, dissolve 3.0 equivalents (relative to resin loading) of Fmoc-Dap(Fmoc)-OH and 3.0 equivalents of OxymaPure in minimal DMF[4][8].

  • Initiation: Add 3.0 equivalents of DIC to the vial. Stir for 2–3 minutes to allow the formation of the Oxyma active ester[4].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours. (Note: Do not use microwave heating for this specific bis-Fmoc derivative unless absolute necessary, as thermal energy can degrade the protecting groups).

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min)[3].

Protocol B: HATU/DIPEA Coupling (Alternative for Recalcitrant Amines)

Use only if Protocol A fails, as this carries a higher risk of epimerization.

  • Activation: Dissolve 3.0 eq of Fmoc-Dap(Fmoc)-OH and 2.9 eq of HATU in DMF[3][8].

  • Base Addition: Add 6.0 eq of DIPEA. The solution will immediately turn yellow, indicating activation[3]. Pre-activate for exactly 1 minute to minimize premature degradation.

  • Coupling: Add to the resin and agitate for 1 hour at room temperature[3].

The Self-Validation Loop

Never proceed to the next synthesis cycle without empirical confirmation of complete aminolysis[6][9].

  • Kaiser Test: Remove a few resin beads and apply the ninhydrin-based Kaiser test. A colorless/yellow result indicates successful coupling. A blue result indicates unreacted primary amines[3].

  • Micro-Cleavage (If Kaiser is ambiguous):

    • Extract 5–10 mg of resin. Wash with DCM and dry.

    • Treat with 200 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour[6][7].

    • Precipitate in cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water[6].

    • Analyze via LC-MS to confirm the presence of the desired mass and the absence of deletion sequences[6].

Workflow Step1 Resin Swelling & Fmoc Deprotection Step2 Pre-activation: Fmoc-Dap(Fmoc)-OH + DIC / OxymaPure Step1->Step2 Step3 Amide Bond Formation (2 Hours, RT) Step2->Step3 Step4 Resin Washing (DMF/DCM) Step3->Step4 Validate Self-Validation: Kaiser Test & Micro-cleavage Step4->Validate Decision Coupling Complete? Validate->Decision Success Proceed to Next Cycle Decision->Success Yes (High Purity) Fail Perform Double Coupling Decision->Fail No (Incomplete) Fail->Step4 Re-wash

Workflow for Fmoc-Dap(Fmoc)-OH coupling and self-validation via micro-cleavage.

References

  • National Institutes of Health (PMC). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from:[Link]

  • Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Retrieved from:[Link]

Sources

Validation

evaluating the efficiency of different Fmoc removal strategies

A Comprehensive Guide to Evaluating Fmoc Removal Strategies in Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide drug development. At the heart of this iterative proc...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Evaluating Fmoc Removal Strategies in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide drug development. At the heart of this iterative process is the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. While 20% piperidine in N,N-dimethylformamide (DMF) has served as the gold standard for decades, regulatory restrictions (piperidine is a DEA-controlled substance) and environmental concerns regarding DMF have catalyzed the search for safer, greener, and more efficient alternatives[1],[2].

As a Senior Application Scientist, evaluating a new Fmoc removal strategy requires looking beyond basic deprotection kinetics. A viable alternative must balance base strength, scavenging efficiency, and the suppression of sequence-dependent side reactions. This guide provides an objective, data-driven framework for comparing Fmoc removal strategies.

The Mechanistic Foundation of Fmoc Cleavage

To evaluate any deprotection reagent, one must first understand the causality of the cleavage event. Fmoc removal does not occur via simple hydrolysis; it proceeds through a base-induced E1cB elimination mechanism [3].

  • Proton Abstraction: The base abstracts the highly acidic β-hydrogen from the fluorene ring system.

  • Elimination: The resulting anion rearranges, releasing carbon dioxide and the highly electrophilic intermediate, dibenzofulvene (DBF)[3].

  • Scavenging: If DBF is not immediately scavenged by a nucleophile (typically the secondary amine used for deprotection), it will irreversibly alkylate the newly freed N-terminal amine, resulting in a fatal +222 Da mass shift on the peptide[3].

Therefore, an effective deprotection cocktail must contain both a strong base (to initiate elimination) and an efficient nucleophile (to trap DBF)[4].

G Start Fmoc-Peptide-Resin Base Base Addition (e.g., Piperidine, DBU) Start->Base E1cB E1cB Elimination (Proton Abstraction) Base->E1cB Intermediate Dibenzofulvene (DBF) + CO2 + Free Amine-Peptide E1cB->Intermediate Scavenging DBF Scavenging (Adduct Formation) Intermediate->Scavenging Excess Secondary Amine SideReaction Unscavenged DBF (Alkylation/Adducts) Intermediate->SideReaction Insufficient Scavenger Success Deprotected Peptide Ready for Coupling Scavenging->Success

Logical workflow of Fmoc removal via E1cB elimination and DBF scavenging.

Comparative Evaluation of Alternative Bases

When replacing piperidine, the industry has gravitated toward several key alternatives, each with distinct mechanistic trade-offs.

  • 4-Methylpiperidine: This is the most direct drop-in replacement. It offers identical deprotection kinetics and DBF scavenging efficiency to piperidine but is not a controlled substance, eliminating regulatory paperwork[1].

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a highly basic (pKa 13.5), non-nucleophilic reagent that removes Fmoc significantly faster than piperidine[5],[4]. However, because it is non-nucleophilic, it cannot scavenge DBF. It is typically used in combination with a scavenger like piperidine or piperazine (e.g., 2% DBU + 5% piperazine) to achieve rapid deprotection of difficult, aggregated sequences[4].

  • DBN (1,5-Diazabicyclo[4.3.0]non-5-ene): A promising green alternative. At just a 2% concentration, DBN achieves complete Fmoc removal in 2 minutes across various green solvents, while minimizing racemization compared to standard protocols[6].

  • Morpholine: A weaker base (pKa 8.3) that is highly nucleophilic. While deprotection is slower (requiring 50% concentration), morpholine is exceptionally gentle and is the reagent of choice for glycopeptides or sequences highly prone to aspartimide formation[7],[5].

Quantitative Comparison of Deprotection Reagents
Reagent StrategyStandard ConcentrationDBF Scavenging EfficiencyAspartimide RiskRegulatory StatusBest Use Case
Piperidine 20%HighHighDEA ControlledHistorical Baseline
4-Methylpiperidine 20%HighHighUnregulatedDirect Drop-in Replacement
Piperazine / DBU 5% / 2%ModerateLowUnregulatedDifficult/Aggregated Sequences
DBN 2%ModerateLowUnregulatedGreen Chemistry SPPS
Morpholine 50%HighVery LowUnregulatedGlycopeptides / Stapled Peptides

The Achilles Heel: Base-Catalyzed Aspartimide Formation

The most severe side reaction during Fmoc removal is the formation of aspartimide, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs[5],[8].

Causality: Strong bases (like piperidine or DBU) deprotonate the C-terminal backbone amide of the Asp residue. This nitrogen then acts as a nucleophile, attacking the β-carboxyl side-chain of the Asp residue, ejecting the ester protecting group (e.g., OtBu), and forming a 5-membered imide ring[5],[8]. This intermediate is highly unstable and undergoes ring-opening by water (causing racemization into α- and β-peptides) or by the deprotection base itself (forming α- and β-piperidides, detectable as a +67 Da mass shift)[5],[8].

Aspartimide Asp Asp-Xaa Peptide Sequence (Susceptible Motif) BaseAttack Base-Catalyzed Deprotonation (Piperidine/DBU) Asp->BaseAttack Cyclization Intramolecular Cyclization (Loss of Ester Protecting Group) BaseAttack->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide RingOpen Ring Opening (Base or Water Attack) Aspartimide->RingOpen AlphaBeta α- and β-Peptides (Racemization) RingOpen->AlphaBeta H2O Attack Piperidides α- and β-Piperidides (+67 Da Mass Shift) RingOpen->Piperidides Piperidine Attack

Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Mitigation Strategies: To suppress this, acidic modifiers such as 0.1 M Oxyma Pure or 0.1 M formic acid can be added to the deprotection cocktail to reduce the ionization of the Asp-Xaa amide bond[8]. Alternatively, switching from piperidine to piperazine significantly reduces aspartimide side-products[9].

Self-Validating Experimental Protocols

To objectively evaluate a new Fmoc removal strategy in your laboratory, do not rely solely on the purity of the final crude peptide. Implement these two self-validating workflows to isolate the variables of kinetics and side-reactivity.

Protocol A: UV-Monitored Deprotection Kinetics

Purpose: To determine the exact time required for complete Fmoc removal, preventing incomplete deprotection or unnecessary base exposure.

  • Preparation: Weigh 10 mg of Fmoc-Ile-Wang resin (a sterically hindered residue to test efficiency) into a fritted syringe.

  • Solvation: Swell the resin in the target solvent (e.g., DMF, or a green alternative like γ-valerolactone[2]) for 15 minutes.

  • Reagent Addition: Add 2.0 mL of the deprotection cocktail (e.g., 20% 4-methylpiperidine).

  • Real-Time Monitoring: Collect 10 µL aliquots of the reaction solution at 1, 3, 5, 10, and 15 minutes. Dilute each aliquot in 3 mL of solvent.

  • Validation: Measure the UV absorbance at 301 nm (the specific absorption maximum of the dibenzofulvene-amine adduct)[7].

  • Data Interpretation: Plot Absorbance vs. Time. The reaction is complete exactly when the absorbance curve plateaus. If the curve remains broad and slow to plateau, the base is failing to overcome peptide aggregation[7].

Protocol B: Aspartimide Stress Testing

Purpose: To quantify the propensity of a base/solvent combination to induce aspartimide formation.

  • Model Synthesis: Synthesize the susceptible model peptide H-Ala-Lys(Boc)-Asp(OtBu)-Gly-Tyr(OtBu)-Ile-OH on a Rink Amide resin[6].

  • Stress Exposure: Treat 50 mg of the peptidyl-resin with the test deprotection cocktail (e.g., 2% DBN in NOP) for exactly 240 minutes at room temperature. Causality: This simulates the cumulative base exposure of eight standard 30-minute deprotection cycles[6].

  • Cleavage: Wash the resin thoroughly, then cleave the peptide using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

  • Validation: Analyze the crude cleavage product via LC-MS.

  • Data Interpretation: Quantify the Area Under the Curve (AUC) for the target hexapeptide, the -18 Da peak (intact aspartimide), and the +X Da peak (base-adduct, e.g., +67 Da for piperidides). A superior deprotection strategy will yield >90% intact hexapeptide under these extreme stress conditions.

Conclusion

Transitioning away from 20% piperidine in DMF is no longer just an environmental or regulatory preference; it is a strategic optimization. For direct, unregulated substitution, 4-methylpiperidine offers identical performance[1]. For difficult sequences, a piperazine/DBU blend provides superior kinetics with reduced side reactions[9]. For laboratories prioritizing green chemistry, DBN in N-octyl-pyrrolidone (NOP) or γ-valerolactone (GVL) represents the next generation of sustainable peptide manufacturing[6],[2].

Sources

Comparative

case studies using 2,3-Bis(Fmoc-amino)propionic acid in research

An In-Depth Comparative Guide to Branching Agents in Solid-Phase Peptide Synthesis: 2,3-Bis(Fmoc-amino)propionic Acid vs. Traditional Aliphatic Diamines As peptide therapeutics and biomaterials grow in complexity, the ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Branching Agents in Solid-Phase Peptide Synthesis: 2,3-Bis(Fmoc-amino)propionic Acid vs. Traditional Aliphatic Diamines

As peptide therapeutics and biomaterials grow in complexity, the architectural control of branched peptides and peptide dendrimers has become a critical parameter for success. The selection of the branching unit dictates not only the synthetic efficiency but also the final three-dimensional conformation, hydrodynamic radius, and biological efficacy of the molecule.

This guide provides a comprehensive technical comparison between 2,3-Bis(Fmoc-amino)propionic acid (commonly referred to as Fmoc-Dap(Fmoc)-OH) and the traditional industry standard, Fmoc-Lys(Fmoc)-OH . By examining field-proven case studies, we will decode the causality behind experimental choices and provide self-validating protocols for handling highly sterically hindered branching agents.

Mechanistic Comparison: The Impact of Side-Chain Length

The fundamental difference between Fmoc-Dap(Fmoc)-OH and Fmoc-Lys(Fmoc)-OH lies in the aliphatic spacer between the α -carbon and the terminal amine. Lysine possesses a four-carbon (n=4) butyl chain, whereas 2,3-diaminopropionic acid (Dap) possesses only a single methylene group (n=1).

This seemingly minor structural variance dictates the entire thermodynamic and kinetic profile of the synthesis[1]. Lysine’s extended chain provides rotational freedom, minimizing steric clash when coupling subsequent amino acids to the α and ϵ amines. In contrast, the spatial proximity of the α and β amines in Dap creates a highly constrained, rigid branch point. While this severe steric hindrance complicates Solid-Phase Peptide Synthesis (SPPS), it is exactly this rigidity that makes Dap indispensable for creating ultra-compact dendrimers and precise spatial mimetics.

Quantitative Performance Comparison
ParameterFmoc-Dap(Fmoc)-OH (n=1)Fmoc-Lys(Fmoc)-OH (n=4)
Branching Proximity Ultra-compact (1 carbon spacer)Extended (4 carbon spacer)
Steric Hindrance (Divergent Step) Extremely HighLow to Moderate
Dendrimer Hydrodynamic Radius ( Rh​ ) Highly CompactExtended / Flexible
Standard Coupling Yield (1st Gen) Moderate (Requires double coupling)High (>98%)
Deprotection Kinetics Slower (Proximity effect of dual Fmoc)Fast (Standard 20% Piperidine)
Primary Research Applications Rigid catalytic cores, Threonine mimeticsMultiple Antigen Peptides (MAPs)

Case Studies in Advanced Peptide Architecture

Case Study 1: Synthesis of Compact Antimicrobial Peptide Dendrimers

In the development of membrane-disrupting antimicrobial peptide dendrimers (AMPDs), the spatial arrangement of cationic charges is paramount. Computational and experimental studies have demonstrated that dendrimers built with Dap as the branching residue exhibit a significantly smaller hydrodynamic radius ( Rh​ ) compared to those built with Lysine or Ornithine.

The Causality: The compact nature of the Dap core restricts the conformational flexibility of the dendrimer branches. This rigidity prevents the branches from collapsing inward, thereby forcing the cationic residues (e.g., Arginine or Histidine) to the periphery. This localized, high-density multivalent charge presentation drastically enhances the electrostatic interaction with anionic bacterial membranes, leading to superior antimicrobial efficacy compared to the flexible, diffuse charge presentation of Lysine-based dendrimers.

Case Study 2: Chemoenzymatic Synthesis of Lariat Lipopeptides

In a recent breakthrough regarding the synthesis of cilagicin analogues (complex lariat-shaped antimicrobial lipopeptides), researchers utilized non-ribosomal peptide cyclases to close the macrocycle. To facilitate this, the native depsipeptide-forming L-Threonine at the branching position was synthetically replaced with L-Dap[2].

The Causality: L-Threonine branches via its β -hydroxyl group. To create an all-amide analogue that is chemically stable yet still recognized by the cyclase enzyme (WolJ), the branching agent had to perfectly mimic Threonine's spatial geometry. Fmoc-Lys(Fmoc)-OH would have introduced an unacceptably long spacer, destroying enzyme recognition. Fmoc-Dap(Fmoc)-OH, with its single carbon spacer, provided a pseudo-amino terminus that perfectly positioned the elongating chain for site-selective enzymatic cyclization[2].

LariatSynthesis Linear Linear Peptide on Resin DapCoupling Couple Fmoc-Dap(Fmoc)-OH (Threonine Mimetic) Linear->DapCoupling Deprotection Global Fmoc Deprotection (Exposes α & β amines) DapCoupling->Deprotection Divergent Divergent SPPS Elongation (Creates Branched Intermediate) Deprotection->Divergent High Steric Clash Zone Cleavage TFA Cleavage (Unprotected Branched Peptide) Divergent->Cleavage Enzyme WolJ Cyclase Treatment (Site-Selective Macrocyclization) Cleavage->Enzyme Product Lariat Lipopeptide (Cilagicin Analogue) Enzyme->Product Spatial geometry recognized

Workflow: Chemoenzymatic synthesis of lariat lipopeptides utilizing Dap as a geometric mimetic.

Logical Relationship: Selecting the Right Branching Agent

The decision matrix for selecting a branching agent must balance synthetic ease against the required biophysical properties of the final molecule.

LogicTree Start Branching Agent Selection Lys Fmoc-Lys(Fmoc)-OH (n=4) Start->Lys Dap Fmoc-Dap(Fmoc)-OH (n=1) Start->Dap Lys_Prop High Rotational Freedom Low Steric Hindrance Lys->Lys_Prop Dap_Prop Restricted Rotation Severe Steric Hindrance Dap->Dap_Prop Lys_Out High Yield SPPS Flexible, Diffuse Multivalency Lys_Prop->Lys_Out Dap_Out Requires Optimized SPPS Rigid, Compact Multivalency Dap_Prop->Dap_Out

Logical relationship between side-chain length, steric hindrance, and structural outcomes.

Optimized Experimental Protocol: Divergent SPPS with Fmoc-Dap(Fmoc)-OH

Because the α and β amines of Dap are separated by only one carbon, coupling the subsequent generation of amino acids creates massive steric clash. Standard SPPS protocols will fail, resulting in deletion sequences and truncated dendrimers. The following protocol is a self-validating system designed specifically to overcome the thermodynamic barriers of Dap-based branching.

Step-by-Step Methodology

Phase 1: Coupling of the Branching Unit

  • Resin Preparation: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: Dissolve 3.0 equivalents (eq) of Fmoc-Dap(Fmoc)-OH and 3.0 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIEA).

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 60 minutes. (Note: This step is usually high-yielding because the incoming Dap molecule is attacking an unhindered linear amine on the resin).

  • Validation: Perform a standard Kaiser test. A negative result (yellow) confirms complete coupling.

Phase 2: Aggressive Fmoc Deprotection Causality: The proximity of the two bulky Fmoc groups on Dap creates a hydrophobic shield that resists standard piperidine deprotection. Furthermore, incomplete deprotection here is catastrophic for divergent synthesis.

  • Deprotection Cocktail: Treat the resin with a specialized solution of DMF / 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) / Piperidine (93:2:5 v/v/v)[2][3].

  • Execution: Apply the cocktail for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove all traces of DBU.

Phase 3: The Divergent Coupling (Overcoming Steric Clash) Causality: You are now attempting to couple two Fmoc-protected amino acids simultaneously onto the highly constrained α and β amines of the Dap residue.

  • High-Reactivity Activation: Dissolve 8.0 eq (4.0 eq per amine) of the incoming Fmoc-amino acid and 8.0 eq of DIC (N,N'-Diisopropylcarbodiimide). Use OxymaPure (8.0 eq) instead of HOBt to maximize the reactivity of the active ester.

  • First Coupling: Add to the resin and react at 50°C for 60 minutes using a microwave or heated reactor.

  • Double Coupling (Mandatory): Drain the reaction vessel (do not wash). Immediately add a fresh batch of activated amino acid (8.0 eq) and react for an additional 60 minutes at 50°C.

  • Self-Validation (Microcleavage): Do not rely on colorimetric tests (Kaiser/Chloranil) at this stage, as the extreme steric hindrance can cause false negatives (the reagents physically cannot reach unreacted amines).

    • Validation Step: Withdraw 2 mg of resin. Cleave with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in Acetonitrile/Water, and analyze via LC-MS. Proceed to the next cycle only if the mass of the fully branched intermediate is confirmed as the base peak.

References

  • Evolution of branched peptides as novel biomaterials Source: Journal of Materials Chemistry B (RSC Publishing) URL:[Link]

  • Non-ribosomal peptide cyclase-directed chemoenzymatic synthesis of lariat lipopeptides Source: Nature Chemistry (via NIH) URL:[Link]

  • Studying the structural features of peptide dendrimers using a combined computational and experimental approach Source: Universidade Nova de Lisboa (UNL) URL:[Link]

Sources

Validation

Architecting Complexity: A Comparative Guide to Branched Peptide Synthesis Methods

Branched peptides possess non-linear architectures that introduce branching points at amide or carboxyl side chains. This structural complexity enables multivalent target engagement, enhanced serum stability (resistance...

Author: BenchChem Technical Support Team. Date: March 2026

Branched peptides possess non-linear architectures that introduce branching points at amide or carboxyl side chains. This structural complexity enables multivalent target engagement, enhanced serum stability (resistance to degradation by proteases), and the creation of highly functionalized peptide dendrimers[1]. However, synthesizing these molecules presents significant steric and chemical challenges compared to linear peptides.

As a Senior Application Scientist, I have evaluated countless synthesis strategies. This guide provides an objective, data-driven comparison of the three dominant methodologies for branched peptide synthesis: Divergent Solid-Phase Peptide Synthesis (SPPS) via orthogonal protection, Convergent Click Chemistry, and Native Chemical Ligation (NCL).

Divergent SPPS via Orthogonal Protecting Groups

Mechanistic Causality

Divergent synthesis builds the branched peptide directly on an insoluble resin. The core principle relies on the AB2​ branching method, typically utilizing the ϵ -amino group of a Lysine residue[1]. To achieve this, chemists must employ orthogonal protecting groups such as Mtt (4-methyltrityl), Alloc (allyloxycarbonyl), or ivDde.

The causality behind selecting a group like Mtt is critical: the chosen protecting group must be cleaved under highly specific, mild conditions that do not disturb the primary α -amino protecting group (Fmoc) or the resin linker. For instance, Boc-Lys(Mtt)-OH allows the Mtt group to be selectively removed with 1-2% TFA in dichloromethane (DCM), leaving the standard Boc/Fmoc and tBu side-chain protections completely intact[2]. This exposes the ϵ -amine for the subsequent elongation of the secondary branch. To overcome the inevitable steric hindrance as the branches grow, high-swelling PEG-based resins are often chosen over standard polystyrene resins[3].

Protocol: Divergent Synthesis using Fmoc-Lys(Mtt)-OH

Self-Validating System: This protocol utilizes colorimetric monitoring (Kaiser test) to validate deprotection and coupling at each sterically hindered step, preventing the propagation of deletion sequences.

  • Main Chain Assembly: Synthesize the primary peptide sequence on a PEG-based Rink amide resin using standard Fmoc-SPPS. Incorporate Fmoc-Lys(Mtt)-OH at the desired branching locus[2].

  • Selective Mtt Deprotection: Wash the resin with DCM. Treat the resin with 1-2% TFA in DCM (5 x 3 mins).

    • Validation: The cleavage solution turns yellow due to the release of the trityl cation. Repeat the treatment until the wash is completely colorless, indicating 100% Mtt removal.

  • Neutralization: Wash the resin with 5% DIPEA in DMF to neutralize residual TFA, preparing the ϵ -amine for coupling.

  • Branch Elongation: Couple the first amino acid of the branch using highly reactive coupling reagents (e.g., HATU/DIPEA or DIC/Oxyma) to overcome the steric hindrance at the branching point[3].

    • Validation: Perform a Kaiser test; a negative result (clear/yellow) confirms complete coupling. A positive result (blue) mandates a double-coupling step.

  • Global Cleavage: Cleave the branched peptide from the resin and globally deprotect side chains using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)[2].

SPPS_Workflow A 1. Linear SPPS (Incorporate Lys-Mtt) B 2. Selective Deprotection (1-2% TFA in DCM) A->B Wash & Cleave C 3. Branch Elongation (Fmoc-SPPS on ε-amine) B->C Neutralize & Couple D 4. Global Cleavage (95% TFA Cocktail) C->D Finalize Sequence

Workflow of Divergent SPPS using Orthogonal Mtt Deprotection.

Convergent Synthesis via Click Chemistry

Mechanistic Causality

As branches grow during divergent SPPS, steric hindrance severely reduces coupling efficiency, leading to complex purification profiles[1]. Convergent synthesis circumvents this by synthesizing the main chain and branches independently. Click chemistry, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly favored due to its bioorthogonality and immense thermodynamic driving force. This allows for near-quantitative yields even when ligating bulky peptide fragments[4]. The resulting 1,4-disubstituted 1,2,3-triazole ring is highly stable and acts as a rigid bioisostere for an amide bond.

Protocol: CuAAC Convergent Branching

Self-Validating System: The use of LC-MS to monitor the exact mass shift and disappearance of the starting linear fragments ensures the reaction goes to completion before initiating costly purification steps.

  • Fragment Synthesis: Synthesize Peptide A with an N-terminal azido acid (e.g., 5-azidopentanoic acid) and Peptide B with a propargylglycine (alkyne) residue via standard SPPS[5].

  • Solubilization: Dissolve both purified peptides in a degassed solvent mixture of t -BuOH/H2O (1:1) at a 1:1.2 molar ratio to ensure the complete consumption of the more valuable fragment.

  • Catalyst Preparation: Prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water. The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Ligation: Add the catalyst to the peptide mixture. Stir at room temperature for 2-4 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the mass peaks of the starting materials are fully converted to the combined product mass.

  • Purification: Add 0.1 M EDTA to chelate the copper (critical for downstream biocompatibility), then purify the branched peptide via RP-HPLC.

Click_Workflow A Peptide A (Azide-modified) C CuAAC Reaction (CuSO4, Na Ascorbate) A->C B Peptide B (Alkyne-modified) B->C D Triazole-Linked Branched Peptide C->D LC-MS Validation

Convergent Assembly of Branched Peptides via CuAAC Click Chemistry.

Native Chemical Ligation (NCL) for Branched Architectures

Mechanistic Causality

While Click Chemistry leaves a non-natural triazole ring, Native Chemical Ligation (NCL) allows the formation of a native amide bond between large, unprotected peptide fragments[1]. This is critical for biological applications where structural fidelity to native proteins is required (e.g., branched three-helix bundles)[6]. NCL relies on the chemoselective reaction between a C-terminal thioester on one branch and an N-terminal cysteine on the core peptide. The initial reversible transthioesterification is followed by a spontaneous, irreversible S→N acyl shift, forming a native peptide bond[6].

Protocol: NCL Branching

Self-Validating System: The S→N acyl shift is thermodynamically driven; monitoring the intermediate mass shift via MALDI-TOF validates the progression from the thioester intermediate to the final amide bond.

  • Thioester Synthesis: Synthesize the branch peptide as a C-terminal thioester (e.g., using Dawson Fmoc-Dbz resin)[6].

  • Core Synthesis: Synthesize the core peptide with an N-terminal Cysteine residue at the branching junction.

  • Ligation Reaction: Dissolve both unprotected fragments in a denaturing buffer (6 M Guanidine HCl, 0.1 M sodium phosphate, pH 7.0) containing 1-3% MPAA (4-mercaptophenylacetic acid) as a thiol catalyst to accelerate transthioesterification.

  • Incubation: React at 37°C for 12-24 hours.

    • Validation: Monitor the mass shift via MALDI-TOF to confirm the consumption of the thioester and the formation of the ligated product.

Quantitative Comparison of Synthesis Methods

The following table synthesizes experimental data and performance metrics across the three methodologies, providing a clear framework for selecting the appropriate strategy based on project requirements.

MetricDivergent SPPS (Orthogonal)Convergent Click (CuAAC)Native Chemical Ligation (NCL)
Typical Yield (Crude) 40 - 60% (decreases with size)70 - 90%50 - 80%
Purity Profile Moderate (prone to deletion sequences)High (easily separable fragments)High
Scalability High (Multi-gram scale possible)Moderate (Requires large solvent volumes)Low to Moderate
Linkage Type Native amide bondNon-native triazole ringNative amide bond
Sequence Limitations Limited by steric hindranceHighly versatileRequires Cys at the branching junction
Reaction Time 1-2 days (automated)2-4 hours (ligation step)12-24 hours (ligation step)

Conclusion

The selection of a branched peptide synthesis method is dictated by the desired architecture and biological application. Divergent SPPS utilizing orthogonal protecting groups like Mtt remains the industry standard for smaller, hyperbranched structures and dendrimers due to its seamless integration with automated synthesizers[2]. However, as the steric bulk of the branches increases, convergent methods become indispensable. Click chemistry offers unparalleled yield and rapid reaction kinetics for applications where a triazole linkage is tolerated[4], whereas NCL provides the necessary chemical fidelity for synthesizing large, native-like protein architectures[6].

References

  • Evolution of branched peptides as novel biomaterials. Journal of Materials Chemistry B (RSC Publishing). 1

  • The Strategic Advantage of Boc-Lys(Mtt)-OH in Complex Peptide Synthesis: A Comparative Guide. Benchchem. 2

  • Multimeric Branched and Hyperbranched Peptide Ligands of the Natural Cytotoxicity Receptor NKp30 on Natural Killer Cells. Bioconjugate Chemistry (ACS Publications). 3

  • Peptide Synthesis & Modification. Aurigene Pharmaceutical Services. 4

  • Linear Peptide - Therapeutic Proteins & Peptides. CD Formulation. 5

  • A Designed Branched Three-Helix Bundle Protein Dimer. Journal of the American Chemical Society (ACS Publications). 6

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment and Protocols for 2,3-Bis(Fmoc-amino)propionic Acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that cutting-edge science is conducted with the highest standards of safety and efficacy. The use of specialized reagents li...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that cutting-edge science is conducted with the highest standards of safety and efficacy. The use of specialized reagents like 2,3-Bis(Fmoc-amino)propionic acid is fundamental to advancing peptide synthesis and drug development. However, its safe and effective implementation hinges on a robust understanding of its handling characteristics.

This guide moves beyond a simple checklist. It provides a comprehensive operational framework for the safe handling, use, and disposal of 2,3-Bis(Fmoc-amino)propionic acid, grounded in the core principles of laboratory safety and risk mitigation. Our goal is to instill a deep, procedural understanding that ensures both the integrity of your research and the safety of your team.

Core Safety Principles and Hazard Assessment

2,3-Bis(Fmoc-amino)propionic acid is a solid, powdered reagent. The primary hazards are associated with the inhalation of airborne dust particles and direct contact with the skin and eyes, which can cause irritation.[1][2] While a Safety Data Sheet (SDS) may not list it as an OSHA-hazardous substance, all chemicals should be handled with a prudent respect for their potential risks.[1]

Our safety philosophy is built on the "Hierarchy of Controls," a system that prioritizes the most effective methods for risk reduction. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls prioritizes safety measures.

Personal Protective Equipment (PPE): Your Essential Barrier

Consistent and correct use of PPE is mandatory to prevent exposure.[3] The specific equipment required depends on the task being performed.

Task / OperationEye / Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing Solid Safety Glasses with Side ShieldsNitrile GlovesLab CoatRecommended (N95 Dust Mask if outside ventilated enclosure)
Solution Preparation Chemical Safety GogglesNitrile GlovesLab CoatNot required if inside a fume hood
Spill Cleanup Chemical Safety GogglesNitrile GlovesLab CoatRequired (N95 Dust Mask)
Waste Disposal Chemical Safety GogglesNitrile GlovesLab CoatNot generally required
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory operations.[3] When handling solutions or in situations with a splash risk, upgrade to chemical safety goggles.[4]

  • Hand Protection : Nitrile gloves provide excellent protection against incidental contact and are the standard for handling this compound and many common laboratory solvents.[5][6] Always inspect gloves for tears or holes before use.[7] Employ proper glove removal technique to avoid contaminating your skin, and always wash hands thoroughly after removing gloves.[7]

  • Body Protection : A standard laboratory coat must be worn to protect skin and clothing from potential contamination.[3][8]

  • Respiratory Protection : Respiratory protection is generally not required when handling small quantities within an appropriate engineering control like a fume hood.[1] However, if weighing larger quantities or if there is a potential for dust generation, a NIOSH-approved N95-type particle filter respirator is recommended.[4][9]

Operational Workflow: A Step-by-Step Guide to Safe Handling

This workflow outlines the critical steps for handling 2,3-Bis(Fmoc-amino)propionic acid from receipt to use, integrating safety at every stage.

Handling_Workflow Start Start: Receive Chemical Inspect 1. Inspect Container Start->Inspect Store 2. Store Appropriately (-20°C Long-Term) Inspect->Store Prep 3. Prepare Workspace (Don PPE, Verify Fume Hood) Store->Prep Weigh 4. Weigh Solid (Inside Fume Hood) Prep->Weigh Dissolve 5. Prepare Solution (In Fume Hood) Weigh->Dissolve Use 6. Use in Reaction Dissolve->Use End End: Decontaminate & Dispose Use->End

Caption: Standard workflow for handling solid chemical reagents.

Protocol Steps:
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • For long-term storage, keep the lyophilized powder in a tightly sealed container at -20°C or below, protected from light.[10][11] A desiccator can help prevent moisture absorption.[11] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[9]

  • Weighing the Solid Compound :

    • Engineering Control : All weighing and handling of the solid powder must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[3]

    • Procedure :

      • Don all required PPE (lab coat, nitrile gloves, safety glasses).

      • Ensure the work area is clean and uncluttered.

      • Use a clean spatula and weighing paper or boat.

      • Handle the powder gently to avoid creating airborne dust.[3]

      • Once the desired amount is weighed, securely close the primary container and return it to proper storage.

  • Use in Synthesis (Solution Preparation) :

    • All subsequent steps, including dissolving the compound and its addition to a reaction mixture, should be carried out in a well-ventilated fume hood.[3]

    • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

    • Keep all containers sealed when not in use.[3]

Spill and Waste Management Plan

Accidents can happen. A clear and practiced plan for spills and waste disposal is critical.

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Cleanup Protocol
  • Small Solid Spill :

    • Ensure appropriate PPE is worn, including respiratory protection.

    • Gently sweep or scoop the spilled material into a labeled container for solid chemical waste.[3]

    • Avoid any actions that could generate dust.[3]

    • Clean the area with a damp cloth, which should also be disposed of as solid chemical waste.

  • Large Solid Spill :

    • Evacuate the immediate area.

    • Alert laboratory personnel and your safety officer.

    • Wear appropriate PPE, including respiratory protection.

    • Use a dust-suppressing sweeping compound if available and place all material into a suitable, sealed container for disposal.[3]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance. Never dispose of this chemical down the drain.[4]

Waste StreamDescriptionDisposal Container
Solid Chemical Waste Unused/expired 2,3-Bis(Fmoc-amino)propionic acid, contaminated gloves, weigh boats, paper towels, etc.Clearly labeled, sealed container for Solid Hazardous Waste .[4]
Non-Halogenated Liquid Waste Solutions containing the compound dissolved in solvents like Dimethylformamide (DMF).Clearly labeled, sealed container for Non-Halogenated Liquid Waste .
Basic Liquid Waste Solutions from the Fmoc-deprotection step, typically containing piperidine in DMF.Dedicated, labeled container for Basic Liquid Waste . Do not mix with acidic waste.[12]
Acidic Liquid Waste Solutions from peptide cleavage, typically containing Trifluoroacetic Acid (TFA).Dedicated, acid-resistant container labeled Acidic Liquid Waste . Do not mix with basic waste.[12]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents, and disposed of through your institution's certified chemical waste program.[4]

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (R)-Fmoc-2-(3'-butenyl)glycine.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH.
  • LifeTein. (2026, February 27). Peptide Synthesis: Handling and Storage of Synthetic Peptides.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Disposable Gloves.
  • Amazon AWS. (2020, November). SAFETY DATA SHEET 20 Amino Acid Kit.
  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
  • Harmony Lab & Safety Supply. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment.
  • BenchChem. (2025). A Comprehensive Guide to the Safe Disposal of Fmoc-D-Trp-OH.
  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart.
  • BenchChem. (2025). Navigating the Complexities of Fmoc Chemistry Waste: A Guide to Proper Disposal.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: FMOC-(S)-3-AMINO-3-(2-FLUORO-PHENYL)-PROPIONIC ACID.

Sources

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